molecular formula C4H8N2O2S B7856334 N-Methyl-1-(methylthio)-2-nitroethenamine

N-Methyl-1-(methylthio)-2-nitroethenamine

Cat. No.: B7856334
M. Wt: 148.19 g/mol
InChI Key: YQFHPXZGXNYYLD-UHFFFAOYSA-N
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Description

N-Methyl-1-(methylthio)-2-nitroethenamine is a useful research compound. Its molecular formula is C4H8N2O2S and its molecular weight is 148.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methyl-1-(methylthio)-2-nitroethenamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-1-(methylthio)-2-nitroethenamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-methylsulfanyl-2-nitroethenamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2S/c1-5-4(9-2)3-6(7)8/h3,5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFHPXZGXNYYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801272519
Record name N-Methyl-1-(methylthio)-2-nitroethenamine
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Molecular Weight

148.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61832-41-5
Record name N-Methyl-1-(methylthio)-2-nitroethenamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Methyl-1-(methylthio)-2-nitroethenamine
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Record name N-methyl-1-(methylthio)-2-nitrovinylamine
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Foundational & Exploratory

Technical Whitepaper: The Strategic Evolution of N-Methyl-1-(methylthio)-2-nitroethenamine

Author: BenchChem Technical Support Team. Date: February 2026

Sub-title: A Retrospective on the Nitroketene Aminal Scaffold in H2-Antagonist Design

Executive Summary & Chemical Significance[1][2][3]

In the late 1970s, the pharmaceutical landscape was dominated by the race to develop histamine H2-receptor antagonists for peptic ulcer treatment. While Smith, Kline & French had achieved a breakthrough with Cimetidine (Tagamet), their design relied on an imidazole ring and a cyanoguanidine tail. Researchers at Glaxo (now GSK), led by John Bradshaw, sought to bypass the imidazole moiety to avoid potential cytochrome P450 inhibition and anti-androgenic side effects.

The solution was N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM).[1][2][3][4]

This molecule represents a masterclass in bioisosteric design. It is not merely an intermediate; it is the "pivot" scaffold that allowed the replacement of the cyanoguanidine group with a 1,1-diaminonitroethene moiety. Chemically, it functions as a "push-pull" alkene—a nitroenamine where the electron-withdrawing nitro group activates the double bond, making the methylthio group an exquisite leaving group for nucleophilic displacement.[2]

This guide details the discovery logic, the electronic architecture, and the robust synthetic protocols required to generate this critical intermediate with high purity.

The "Push-Pull" Electronic Architecture

To understand the reactivity of N-Methyl-1-(methylthio)-2-nitroethenamine, one must analyze its electronic distribution. It is a nitroketene S,N-acetal .

  • The "Pull": The nitro group (

    
    ) at the C2 position is strongly electron-withdrawing (EWG), reducing electron density at the 
    
    
    
    -carbon.
  • The "Push": The amino group (

    
    ) and the thioether (
    
    
    
    ) at the C1 position are electron-donating (EDG) via resonance.

This creates a highly polarized double bond. The C1 carbon possesses significant carbocationic character, making it highly susceptible to nucleophilic attack, while the C2 carbon is carbanionic. This "push-pull" system stabilizes the molecule enough to be isolable as a solid but keeps it reactive enough for the subsequent amine-exchange reactions required to synthesize Ranitidine.

Visualization: Electronic Resonance & Reactivity

PushPull NMSM N-Methyl-1-(methylthio)- 2-nitroethenamine Nitro Nitro Group (C2) Electron Withdrawing (The Pull) NMSM->Nitro Inductive/Resonance Effect AmineThio Amine/Thio (C1) Electron Donating (The Push) NMSM->AmineThio Lone Pair Donation Reactivity Result: C1 is Electrophilic Susceptible to Amine Attack Nitro->Reactivity Stabilizes Anion AmineThio->Reactivity Activates C1

Figure 1: The electronic "Push-Pull" mechanism that defines the reactivity of the nitroenamine scaffold.

Synthetic Protocol: The "Potassium Salt" Route

While early literature describes a direct displacement on 1,1-bis(methylthio)-2-nitroethylene, that route often suffers from the evolution of toxic methyl mercaptan gas and yield losses due to double-displacement (forming the diamine prematurely).

The superior, field-proven method—optimized for industrial scalability and safety—utilizes a dipotassium salt intermediate . This route minimizes gaseous byproducts and allows for tighter stoichiometric control.

3.1. Reagents & Materials
ReagentRoleHazard Note
Nitromethane Carbon Source (C2)Flammable, Shock Sensitive
Carbon Disulfide (

)
Carbon Source (C1)High Flammability, Neurotoxin
KOH (aq) BaseCorrosive
Methylamine (40% aq) Nitrogen SourceCorrosive, Volatile
Dimethyl Sulfate (DMS) Methylating AgentHighly Toxic , Carcinogen
3.2. Step-by-Step Methodology

Step 1: Formation of the Dipotassium Salt

  • Charge a reactor with Nitromethane (1.0 eq) and Carbon Disulfide (1.0 eq) in ethanol.

  • Slowly add Potassium Hydroxide (2.0 eq in water) at 0–5°C. Critical: Exothermic reaction. Control temperature to prevent runaway.

  • Stir for 2 hours. The yellow precipitate formed is 1,1-dipotassium thio-2-nitroethylene .

Step 2: Selective Mono-Amination (The Pivot)

  • Dissolve the dipotassium salt in water.

  • Add Monomethylamine (1.0 eq) dropwise at 15–20°C.

  • Mechanism: The amine displaces one sulfur atom. Because the intermediate is an ionic salt, it remains in solution, and the displaced sulfur forms KSH (potassium hydrosulfide), preventing the evolution of free methyl mercaptan gas.

  • Checkpoint: The species in solution is now 1-potassium thio-1-methylamino-2-nitroethylene .[5]

Step 3: Methylation to Target

  • To the aqueous solution from Step 2, add Dimethyl Sulfate (1.0 eq) dropwise. Safety: Use a closed system; DMS is extremely hazardous.

  • The reaction alkylates the sulfur anion (

    
    ) to a methylthio ether (
    
    
    
    ).
  • As the ionic character is lost, the product N-Methyl-1-(methylthio)-2-nitroethenamine precipitates out of the water as a solid.

  • Filter the solid, wash with cold water/ethanol, and dry.

Visualization: Synthetic Workflow

Synthesis Start Nitromethane + CS2 + KOH Inter1 Intermediate 1: 1,1-Dipotassium thio-2-nitroethylene Start->Inter1 Condensation (0-5°C) Inter2 Intermediate 2 (Water Soluble): 1-Potassium thio-1-methylamino-2-nitroethylene Inter1->Inter2 Mono-amination Step2 Add Methylamine (1.0 eq) Step2->Inter2 Final TARGET PRODUCT: N-Methyl-1-(methylthio)-2-nitroethenamine (Precipitates as Solid) Inter2->Final S-Alkylation Step3 Add Dimethyl Sulfate (Methylation) Step3->Final

Figure 2: The "Potassium Salt" synthetic route, optimizing for yield and safety by avoiding free thiol evolution.

Analytical Validation

To ensure the integrity of the synthesized intermediate before proceeding to Ranitidine synthesis, the following analytical benchmarks must be met.

ParameterSpecificationDiagnostic Insight
Appearance Pale yellow to orange crystalline solidDarkening indicates decomposition or oxidation.
Melting Point 112 – 118 °C Sharp range indicates high purity. Lower MP suggests contamination with the diamine.
1H NMR (DMSO-d6)

2.45 (s, 3H, S-Me)

2.90 (d, 3H, N-Me)

6.60 (s, 1H, =CH-NO2)
The singlet at 6.60 ppm is the definitive signature of the nitro-vinyl proton.
Solubility Soluble in DMSO, Methanol; Insoluble in WaterCritical for the precipitation purification step.
Strategic Application in Drug Design

The discovery of this molecule allowed Glaxo to perform a "molecular graft." They retained the H2-receptor affinity provided by the furan-thioethyl chain (derived from earlier SAR studies) but replaced the toxicologically suspect cyanoguanidine of cimetidine with the nitroethenediamine moiety.

The Reaction Logic:

  • Intermediate (NMSM) contains one good leaving group (

    
    ) and one stable amine (
    
    
    
    ).
  • The drug precursor (a furan-substituted primary amine) attacks the carbon carrying the

    
    .
    
  • Methyl mercaptan is eliminated.

  • Result: Ranitidine (Zantac), a stable 1,1-diaminonitroethene.

This specific intermediate provided the necessary reactivity balance: reactive enough to couple with the furan amine, but stable enough to be manufactured and stored in ton-scale quantities.

References
  • Bradshaw, J., et al. (1979).[6][7] "Ranitidine (AH 19065): a new potent, selective histamine H2-receptor antagonist."[6][7] British Journal of Pharmacology, 66(3), 464P.[6][7]

  • Price, B. J., Clitherow, J. W., & Bradshaw, J. (1978).[8] "Aminoalkyl furan derivatives."[8][9] U.S. Patent 4,128,658.[8] (Example 13 details the specific synthesis of the nitroethenamine intermediate).

  • Fishwick, B. R., et al. (1984). "Process for production of N-methyl-1-alkylthio-2-nitroethenamine derivatives." Hungarian Patent HU198179B. (Describes the optimized industrial route avoiding mercaptan gas).

  • Sigma-Aldrich. (n.d.). "N-Methyl-1-(methylthio)-2-nitroethenamine Product Specification." Merck KGaA.

  • Asghari, S., et al. (2022). "Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity."[2] RSC Advances, 12, 30826-30856.

Sources

Spectroscopic Unveiling of N-Methyl-1-(methylthio)-2-nitroethenamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of a Versatile Intermediate

N-Methyl-1-(methylthio)-2-nitroethenamine, a key organic compound, holds a significant position in the landscape of pharmaceutical synthesis. With the Chemical Abstracts Service (CAS) number 61832-41-5 and a molecular formula of C₄H₈N₂O₂S, this molecule is a cornerstone intermediate, most notably in the synthesis of the H₂-receptor antagonist, ranitidine.[1] Its unique structure, featuring a nitro group, a methylthio group, and a methylamino group attached to an ethene backbone, gives rise to a rich and informative spectroscopic profile. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of N-Methyl-1-(methylthio)-2-nitroethenamine, offering a comprehensive resource for its identification, characterization, and quality control in research and manufacturing settings. The molecule exists as both (E) and (Z) isomers, and understanding their distinct spectroscopic features is crucial for unambiguous characterization.

Molecular Structure and Isomerism

The structural arrangement of N-Methyl-1-(methylthio)-2-nitroethenamine allows for geometric isomerism around the carbon-carbon double bond, leading to the existence of (E) and (Z) isomers. The relative orientation of the nitro group and the methylamino group defines these isomers and significantly influences their spectroscopic properties.

Caption: (E) and (Z) isomers of N-Methyl-1-(methylthio)-2-nitroethenamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of N-Methyl-1-(methylthio)-2-nitroethenamine, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the methyl groups and the vinyl proton. The chemical shifts can vary slightly depending on the solvent and the specific isomer.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of N-Methyl-1-(methylthio)-2-nitroethenamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Parameters: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Data Interpretation:

Assignment Chemical Shift (δ, ppm) Multiplicity Integration Notes
-SCH₃~2.4Singlet3HThe methylthio protons are deshielded by the adjacent sulfur atom.
-NHCH~3.1Doublet3HThe methylamino protons are coupled to the adjacent N-H proton.
=CH -NO₂~6.7Singlet1HThe vinyl proton is significantly deshielded by the electron-withdrawing nitro group.
-NH CH₃BroadBroad Singlet1HThe chemical shift of the amino proton can be variable and may exchange with trace water in the solvent.

Note: The exact chemical shifts and coupling constants can differ between the (E) and (Z) isomers due to their different spatial arrangements.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.

  • Instrument Parameters: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.

  • Data Acquisition: Proton-decoupled mode is standard to simplify the spectrum to a series of singlets. A sufficient number of scans and a relaxation delay of 2-5 seconds are typically used.

¹³C NMR Data Interpretation:

Assignment Chemical Shift (δ, ppm) Notes
-SC H₃~15The methylthio carbon is in the typical aliphatic region.
-NHC H₃~35The methylamino carbon is deshielded by the nitrogen atom.
=C H-NO₂~110This carbon is part of the double bond and is shielded relative to the other vinyl carbon.
-C (=CHNO₂)-~160This quaternary carbon is significantly deshielded due to its attachment to both a nitrogen and a sulfur atom, as well as being part of the double bond.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The gas-phase IR spectrum of N-Methyl-1-(methylthio)-2-nitroethenamine is available from the NIST Chemistry WebBook.[2]

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

IR Data Interpretation:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3300N-H StretchSecondary Amine (-NH)
~2950-2850C-H StretchMethyl groups (-CH₃)
~1600C=C StretchAlkene
~1550 and ~1350Asymmetric and Symmetric N-O StretchNitro group (-NO₂)
~1300C-N StretchAmine

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural confirmation.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

Mass Spectrum Interpretation:

The mass spectrum of N-Methyl-1-(methylthio)-2-nitroethenamine is expected to show a molecular ion peak ([M]⁺) at m/z = 148, corresponding to its molecular weight.[1] The fragmentation pattern will be influenced by the presence of the various functional groups.

Expected Fragmentation Pathways:

G M [M]⁺˙ m/z = 148 F1 [M - NO₂]⁺ m/z = 102 M->F1 - NO₂ F2 [M - SCH₃]⁺ m/z = 101 M->F2 - •SCH₃ F3 [CH₃S]⁺ m/z = 47 M->F3 α-cleavage F4 [CH₃NH=C=CH]⁺˙ m/z = 70 F1->F4 Rearrangement

Caption: Plausible fragmentation pathways for N-Methyl-1-(methylthio)-2-nitroethenamine in EI-MS.

  • [M]⁺˙ (m/z = 148): The molecular ion.

  • Loss of NO₂ (m/z = 102): A common fragmentation for nitro compounds.

  • Loss of SCH₃ (m/z = 101): Cleavage of the methylthio group.

  • [CH₃S]⁺ (m/z = 47): Formation of the methylthio cation.

Conclusion

The comprehensive spectroscopic analysis of N-Methyl-1-(methylthio)-2-nitroethenamine provides a robust framework for its unambiguous identification and characterization. The distinct signals in the ¹H and ¹³C NMR spectra, coupled with the characteristic absorption bands in the IR spectrum and the predictable fragmentation pattern in the mass spectrum, serve as a reliable fingerprint for this important pharmaceutical intermediate. This technical guide, by consolidating and interpreting this spectroscopic data, aims to support researchers and professionals in drug development in ensuring the quality and integrity of their synthetic processes.

References

  • Bentham Science. (E)-N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM) as a Versatile Ambiphilic Synthon in Organic Synthesis. [Link]

  • SciSpace. Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular. [Link]

  • NIST. Ethenamine, N-methyl-1-(methylthio)-2-nitro-. [Link]

  • PubChem. N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)- | C4H8N2O2S | CID 2736798. [Link]

  • Royal Society of Chemistry. Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). [Link]

  • ResearchGate. (PDF) Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). [Link]

  • National Center for Biotechnology Information. Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). [Link]

  • PubChem. N-Methyl-1-(methylthio)-2-nitroethenamine | C4H8N2O2S | CID 3035401. [Link]

  • ResearchGate. Figure S15. 13 C NMR of 2,5-Dimethoxy-N-[1-(methylthio)-2-nitroethenyl]-benzenamine ( 3d ). [Link]

Sources

Molecular Architectures of N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM): A Technical Guide to Reactivity and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM) is a critical ambiphilic synthon in organic chemistry, serving as the structural linchpin in the synthesis of H2-receptor antagonists like Ranitidine (Zantac).[1] Its chemical behavior is defined by a "push-pull" electronic system, where the electron-donating amino and alkylthio groups (push) interact with the strongly electron-withdrawing nitro group (pull) across a conjugated ethylene bridge.[2]

This guide dissects the electrophilic and nucleophilic sites of NMSM, providing researchers with a mechanistic roadmap for exploiting its reactivity in drug development and heterocyclic synthesis.[1]

Structural Analysis: The Push-Pull Enamine System

The reactivity of NMSM (CAS: 61832-41-5) cannot be understood through simple alkene chemistry.[1] It exists as a polarized, conjugated system where the


-electron density is heavily delocalized.[1]
Electronic Distribution

The molecule features a 1,1-donor-2-acceptor architecture.[1]

  • Donors (C1 Position): The secondary amine (-NHMe) and the thioether (-SMe) donate electron density into the

    
    -system. The nitrogen lone pair is the primary donor due to better orbital overlap and lower electronegativity compared to sulfur.[1]
    
  • Acceptor (C2 Position): The nitro group (-NO2) acts as an electron sink.[1]

This creates a significant dipole, best represented by a zwitterionic resonance contributor where the amino nitrogen bears a partial positive charge and the nitro oxygen bears a partial negative charge.

Stereochemistry and Stability

NMSM predominantly exists in the (Z)-configuration (sometimes denoted as E depending on priority rules, but structurally the amine is cis to the nitro group). This preference is dictated by a strong intramolecular hydrogen bond between the amino proton and one of the nitro group oxygens.

Key Structural Metrics:

Parameter Value (Approx.) Significance
C=C Bond Length 1.38 - 1.42 Å Longer than typical alkene (1.34 Å), indicating single-bond character due to delocalization.[1]
C1-N Bond Length 1.32 - 1.35 Å Shorter than typical C-N single bond (1.47 Å), indicating double-bond character.[1]
Dipole Moment High (> 5 D) Confirms the "push-pull" zwitterionic nature.[1]

| Melting Point | 112–118 °C | High melting point for its mass suggests strong intermolecular forces/polarity.[1] |

Mapping the Reactive Sites

NMSM is an ambiphilic molecule, capable of reacting as both an electrophile and a nucleophile depending on the reagents and conditions.[1]

The Electrophilic Site: C1 (Vinylic Carbon)

The carbon atom at position 1 (bearing the SMe and NHMe groups) is the primary electrophilic site. Despite being bonded to electron donors, it is the center of nucleophilic attack.[1]

  • Mechanism: Nucleophilic Vinylic Substitution (

    
    V).[1][3][4]
    
  • Leaving Group: The methylthio group (-SMe) is a better leaving group than the methylamino group.[1]

  • Reactivity Driver: The addition of a nucleophile at C1 disrupts the conjugation, creating a tetrahedral intermediate (or a transient anionic species) stabilized by the nitro group. The system re-aromatizes/re-conjugates by expelling the methanethiolate anion.[1]

The Nucleophilic Site: C2 (Alpha-Nitro Carbon)

The carbon atom at position 2 (bearing the nitro group) possesses significant electron density due to the resonance "push" from the amine.

  • Mechanism: Reaction with strong electrophiles (e.g., aldehydes, alkyl halides) at the

    
    -carbon.[1]
    
  • Reactivity Driver: The enamine character allows the C2 carbon to act as a Michael donor in cyclization reactions, often leading to heterocyclic compounds like pyrroles or chromenes.

Visualization of Electronic Pathways

NMSM_Reactivity NMSM NMSM Structure (Push-Pull System) Inter_Tetra Tetrahedral Intermediate NMSM->Inter_Tetra Attack at C1 (Electrophilic) Inter_C2 C2-Adduct (Michael Donor) NMSM->Inter_C2 Attack from C2 (Nucleophilic) Nu Nucleophile (e.g., Primary Amine) Nu->Inter_Tetra Product_Sub Substitution Product (e.g., Ranitidine Precursor) Inter_Tetra->Product_Sub Elimination Leaving Leaving Group (MeS-) Inter_Tetra->Leaving Elec Electrophile (e.g., Aldehyde) Elec->Inter_C2 Product_Cyc Heterocycle (e.g., Chromene) Inter_C2->Product_Cyc Cyclization

Figure 1: Dual reactivity pathways of NMSM. The upper path (


V) is dominant in drug synthesis (Ranitidine), while the lower path utilizes the enamine character for heterocycle formation.

Application Case Study: Synthesis of Ranitidine

The synthesis of Ranitidine (Zantac) exemplifies the exploitation of the electrophilic C1 site . The reaction involves the displacement of the methylthio group by a diamine linker.

Experimental Protocol: Displacement of -SMe

Objective: To synthesize N-[2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine (Ranitidine base).[1]

Reagents:

  • NMSM (N-Methyl-1-(methylthio)-2-nitroethenamine).[1][2][5][6][7][8][9]

  • 2-[[[5-(Dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine (The "Ranitidine Diamine").[1]

  • Solvent: Ethanol or Water (Green Chemistry compatible).[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the Ranitidine Diamine in Ethanol (5 mL per gram of reactant).

  • Addition: Add 1.05 equivalents of NMSM to the solution.

    • Note: A slight excess of NMSM ensures complete consumption of the more complex diamine.[1]

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or HPLC.[1] The evolution of methanethiol (distinctive odor) indicates reaction progress.

    • Safety:Methanethiol is toxic and malodorous. The reaction must be vented through a scrubber (e.g., bleach/NaOH trap).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.[1]

    • The product often crystallizes upon cooling or can be recrystallized from Isopropanol/Ethanol.[1]

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the S-Me singlet (approx.[1] 2.4 ppm) and the retention of the N-Me doublet (approx. 2.8 ppm) and the vinyl proton singlet (approx. 6.5 ppm).[1]

Mechanism of Action (Ranitidine Synthesis)

The reaction proceeds via an Addition-Elimination mechanism (


V):
  • Addition: The primary amine of the furanyl-linker attacks the C1 carbon of NMSM.[1]

  • Intermediate: A zwitterionic tetrahedral intermediate forms.[1] The negative charge is delocalized onto the nitro group oxygens.[1]

  • Proton Transfer: Rapid proton transfer occurs between the incoming amine and the leaving group sulfur (or solvent assisted).[1]

  • Elimination: The C=C double bond reforms, expelling methanethiol (

    
    ).
    

Synthesis of the NMSM Precursor

To ensure a self-validating supply chain, researchers often synthesize NMSM in-house from 1,1-bis(methylthio)-2-nitroethylene.[1]

Reaction:


[1]

Key Control Point: The reaction must be controlled to prevent double substitution .

  • Stoichiometry: Use exactly 1.0 equivalent of methylamine.[1]

  • Temperature: Maintain low temperatures (0–10°C) during addition to favor mono-substitution.[1] At higher temperatures, the second -SMe group can be displaced, leading to the 1,1-bis(methylamino) byproduct.[1]

References

  • Synthesis of Ranitidine: U.S. Patent 4,128,658.[1] Aminoalkyl furan derivatives.[1] (1978).[1]

  • Push-Pull Character: Gate, S. J., et al. "Push-pull effects in nitroethenamines."[1][2] Journal of Chemical Research. (2022).[1]

  • Ambiphilic Reactivity: Asghari, S., et al. "(E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) as a Versatile Ambiphilic Synthon."[1][9] Current Organic Chemistry. (2022).

  • Nucleophilic Vinylic Substitution: Rappoport, Z.[1][3] "Nucleophilic Vinylic Substitution. A Single-Step Substitution?" Accounts of Chemical Research. (1981).[1]

  • Crystallographic Data: Cambridge Structural Database (CSD).[1] Entry for N-methyl-1-(methylthio)-2-nitroethenamine.[1][2][5][6][7][8][9][10]

Sources

An In-depth Technical Guide to the Stability and Storage of N-Methyl-1-(methylthio)-2-nitroethenamine

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research, chemical synthesis, and pharmaceutical development, understanding the stability and ensuring the proper storage of reagents is paramount to the integrity and reproducibility of experimental outcomes. N-Methyl-1-(methylthio)-2-nitroethenamine, a versatile synthetic intermediate, requires careful handling to maintain its chemical fidelity. This guide provides a comprehensive overview of its stability profile, recommended storage conditions, and methodologies for assessing its integrity over time.

Introduction to N-Methyl-1-(methylthio)-2-nitroethenamine

N-Methyl-1-(methylthio)-2-nitroethenamine (CAS 61832-41-5), is a key building block in organic synthesis, notably as a precursor in the preparation of pharmaceuticals like Ranitidine and Nizatidine.[1] Its chemical structure features a polarized carbon-carbon double bond, substituted with an electron-donating methylamino group and an electron-withdrawing nitro group, classifying it as a "push-pull" alkene.[2] This electronic arrangement, which also includes a labile methylthio group, is the source of its synthetic utility and, concurrently, its inherent reactivity and potential for degradation.[2] The molecule's utility in various chemical reactions, including Michael additions and cycloadditions, underscores the importance of using a compound of high purity and known stability.[3]

The Chemical Landscape of Stability and Degradation

The stability of N-Methyl-1-(methylthio)-2-nitroethenamine is intrinsically linked to its unique electronic and structural features. The push-pull nature of the ethenamine core makes the molecule susceptible to a variety of degradation pathways.[2] While specific degradation studies on this compound are not extensively documented in publicly available literature, we can infer likely degradation routes based on the known chemistry of its functional groups.

Inferred Degradation Pathways

Several factors can be expected to influence the stability of N-Methyl-1-(methylthio)-2-nitroethenamine:

  • Hydrolysis: The enamine and ketene N,S-acetal-like structure suggests a susceptibility to hydrolysis, particularly under acidic or basic conditions. The presence of moisture could lead to the cleavage of the C=C bond or displacement of the methylthio group, resulting in the formation of various degradation products. The stability of related acetals and ketals is known to be pH-dependent.[4]

  • Oxidation: The methylthio group is a potential site for oxidation, which could be initiated by atmospheric oxygen, especially under elevated temperatures or in the presence of light. Oxidation could lead to the formation of the corresponding sulfoxide or sulfone, altering the compound's reactivity and impurity profile.

  • Thermal Decomposition: Nitro-containing organic compounds can be thermally labile.[5] While N-Methyl-1-(methylthio)-2-nitroethenamine has a reported melting point of 112-118 °C, prolonged exposure to elevated temperatures, even below its melting point, could initiate decomposition. The degradation of related nitro-containing compounds can be complex, involving the release of nitrogen oxides and other volatile products.

  • Photodegradation: Many organic molecules with conjugated systems and heteroatoms are sensitive to light. The nitro group, in particular, can be photochemically active.[6] Exposure to UV or even ambient light over extended periods could induce isomerization, cyclization, or fragmentation of the molecule.

The following diagram illustrates a hypothetical degradation landscape for N-Methyl-1-(methylthio)-2-nitroethenamine, based on the chemical principles outlined above.

G NMSM N-Methyl-1-(methylthio)-2-nitroethenamine Hydrolysis Hydrolysis (Moisture, pH) NMSM->Hydrolysis Oxidation Oxidation (Oxygen, Light, Heat) NMSM->Oxidation Thermal Thermal Decomposition (Heat) NMSM->Thermal Photo Photodegradation (Light) NMSM->Photo Degradant_A Hydrolytic Degradants Hydrolysis->Degradant_A Degradant_B Oxidized Products (e.g., Sulfoxide, Sulfone) Oxidation->Degradant_B Degradant_C Thermal Degradants (e.g., Gaseous byproducts) Thermal->Degradant_C Degradant_D Photolytic Isomers/Fragments Photo->Degradant_D

Caption: Inferred Degradation Pathways for N-Methyl-1-(methylthio)-2-nitroethenamine.

Recommended Storage and Handling Protocols

To mitigate the degradation risks and ensure the long-term integrity of N-Methyl-1-(methylthio)-2-nitroethenamine, a multi-faceted approach to storage and handling is essential. The following recommendations are synthesized from safety data sheets, supplier information, and best practices for handling reactive organic compounds.

Core Storage Conditions

The primary goal of proper storage is to control the environmental factors that can accelerate degradation.

ParameterRecommendationRationale
Temperature 2-8°CRefrigeration significantly slows down the kinetics of most degradation reactions, including thermal decomposition and oxidation.
Light Protect from lightStorage in amber vials or in the dark prevents photodegradation.
Atmosphere Inert atmosphere (e.g., Nitrogen or Argon)Displacing oxygen with an inert gas minimizes oxidative degradation of the methylthio group.
Moisture Keep container tightly sealed in a dry placePrevents hydrolysis. Use of a desiccator for long-term storage is advisable.

Data synthesized from multiple chemical supplier recommendations.

Handling Best Practices
  • Inert Atmosphere Handling: For weighing and transferring, especially for long-term studies or when high purity is critical, it is recommended to work under an inert atmosphere (e.g., in a glove box).

  • Minimize Exposure: Avoid prolonged exposure to ambient laboratory conditions (light, air, and humidity). Aliquot the compound into smaller, single-use vials to prevent repeated opening and closing of the main stock container.

  • Material Compatibility: Store in high-quality, inert containers such as amber glass vials with PTFE-lined caps.

Experimental Protocols for Stability Assessment

A robust stability testing program is crucial for establishing a reliable shelf-life and for quality control. The following protocols are based on established guidelines for stability testing of chemical intermediates and active pharmaceutical ingredients.[7][8]

Long-Term Stability Study

This study is designed to evaluate the stability of the compound under recommended storage conditions over an extended period.

Protocol:

  • Sample Preparation: Aliquot at least three different batches of N-Methyl-1-(methylthio)-2-nitroethenamine into amber glass vials with PTFE-lined caps.

  • Storage: Place the vials in a controlled environment at 2-8°C.

  • Testing Intervals: Analyze the samples at initial (time zero), 3, 6, 9, 12, 18, 24, and 36 months.

  • Analytical Method: Use a validated stability-indicating HPLC method (see section 4.3) to determine the purity of the compound and to detect and quantify any degradation products.

  • Acceptance Criteria: A significant change is typically defined as a failure to meet the established purity specification or the appearance of a specified or unspecified degradation product exceeding a certain threshold (e.g., >0.1%).

Accelerated Stability Study

This study is designed to predict the long-term stability by subjecting the compound to more stressful conditions.

Protocol:

  • Sample Preparation: Prepare samples as described for the long-term study.

  • Storage: Place the vials in a controlled environment at an elevated temperature, for example, 25°C/60% RH or 40°C/75% RH.

  • Testing Intervals: Analyze the samples at initial (time zero), 1, 3, and 6 months.

  • Analytical Method: Use the same validated stability-indicating HPLC method as in the long-term study.

  • Evaluation: Significant degradation at these conditions suggests that the compound may not be stable for extended periods under less controlled storage. The data can be used to model degradation kinetics using the Arrhenius equation.[9]

The following diagram outlines the workflow for a comprehensive stability testing program.

G cluster_0 Stability Study Initiation cluster_1 Storage Conditions cluster_2 Analytical Testing cluster_3 Data Evaluation start Obtain Multiple Batches of N-Methyl-1-(methylthio)-2-nitroethenamine aliquot Aliquot into Vials for Each Time Point and Condition start->aliquot long_term Long-Term (2-8°C) aliquot->long_term accelerated Accelerated (e.g., 40°C/75% RH) aliquot->accelerated hplc Stability-Indicating HPLC Analysis (Purity and Degradation Products) long_term->hplc Timepoints: 0, 3, 6, 12... months accelerated->hplc Timepoints: 0, 1, 3, 6 months eval Compare to Specifications hplc->eval shelf_life Establish/Confirm Shelf-Life eval->shelf_life

Caption: Workflow for Stability Assessment of N-Methyl-1-(methylthio)-2-nitroethenamine.

Development of a Stability-Indicating HPLC Method

A crucial component of any stability study is a validated analytical method capable of separating the parent compound from its potential degradation products.

Method Development Starting Points:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of water (with a modifier like 0.1% formic acid or ammonium acetate) and acetonitrile or methanol.

  • Detection: UV detection is suitable due to the chromophores in the molecule. A photodiode array (PDA) detector is recommended to assess peak purity and to obtain UV spectra of any new peaks that appear.

  • Forced Degradation: To ensure the method is stability-indicating, forced degradation studies should be performed. This involves intentionally degrading the compound under harsh conditions (e.g., strong acid, strong base, oxidation with hydrogen peroxide, heat, and light) and demonstrating that the degradation products are resolved from the main peak and from each other.

Conclusion

N-Methyl-1-(methylthio)-2-nitroethenamine is a valuable but inherently reactive molecule. Its stability is critical for its successful application in synthesis and drug development. By understanding its chemical nature and implementing rigorous storage and handling protocols, researchers can ensure the integrity of this important reagent. A well-designed stability testing program, utilizing a validated stability-indicating analytical method, is essential for defining its shelf-life and for maintaining the quality and consistency of research and manufacturing processes.

References

  • Benchchem. N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)- | 168127-08-0.

  • Fiveable. Stability of Alkenes | Organic Chemistry Class Notes.

  • Wikipedia. Push–pull olefin.

  • PubMed. Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants.

  • ResearchGate. (PDF) Push-pull alkenes: Structure and -electron distribution.

  • OpenStax. 7.6 Stability of Alkenes - Organic Chemistry.

  • European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products.

  • ResearchGate. Visible Light‐Mediated Reactions of β‐Nitroalkenes | Request PDF.

  • ResearchGate. Determination of stabiliser and its nitroderivatives in double-base powders by HPLC.

  • European Medicines Agency. ICH Q1 Guideline on stability testing of drug substances and drug products.

  • ResearchGate. (PDF) Effect of different storage conditions on N-nitrosamine content in polish edible offals processed meat products.

  • Waters. Isolation of a Degradation Product of Ranitidine Hydrochloride Using the Waters Analytical Scale Purification System.

  • RSC Publishing. Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021).

  • PMC - NIH. Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation.

  • RSC Publishing. Selective photochemical reduction of nitroarenes to N-arylhydroxylamines with γ-terpinene.

  • DTIC. Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products.

  • Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.

  • PubMed. Effect of Nitrate Content on Thermal Decomposition of Nitrocellulose.

  • n-methyl-1-(methylthio)-2-nitroethenamine suppliers USA.

  • ICH. Annex 10.

  • FDA. Q1 Stability Testing of Drug Substances and Drug Products.

  • ResearchGate. Forced-Degradation Study of Ranitidine Reagent Powder A Stored under...

  • Thieme. Modern Synthesis and Chemistry of Stabilized Ketene N,O-Acetals.

  • Eurachem. Determination of stabilisers in nitrocellulose-based propellants before and after ageing.

  • PubChem. N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)- | C4H8N2O2S | CID 2736798.

  • ResolveMass Laboratories Inc. Nitrosamine Degradation Pathways.

  • SciSpace. Photochemical stability and reactivity of graphene oxide.

  • ResearchGate. Chemistry of Ketene N,S-Acetals: An Overview | Request PDF.

  • Bentham Science. (E)-N-Methyl-1-(Methylthio)-2-Nitroethenamine (Nmsm) as a Versatile Ambiphilic Synthon in Organic Synthesis.

  • MDPI. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations.

  • Arborpharmchem. APIs Intermediates 4 Common Pitfalls in Stability Testing and Expiration Date Determination.

  • Pharmaceutical Technology. Stability Testing for Small-Molecule Clinical Trial Materials.

  • YouTube. Aldehydes & Ketones: Acetal / Ketal Hydrolysis.

  • ATSDR. 6. analytical methods.

  • Egyptian Drug Authority. Stability Study Protocol.

  • Norwegian Research Information Repository - NTNU. Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino.

  • PMC - NIH. N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings.

  • MDPI. Photochemical Stability of a Cotton Fabric Surface Dyed with a Reactive Triphenodioxazine Dye.

  • Agilent. NDMA Nitrosamine Pharma Impurities Analysis in Ranitidine.

  • PubMed. Studies on curcumin and curcuminoids. VIII. Photochemical stability of curcumin.

  • Organic Chemistry Tutor. Acetals Formation and Hydrolysis.

  • Green Chemistry (RSC Publishing). Glycerol acetals and ketals as bio-based solvents: positioning in Hansen and COSMO-RS spaces, volatility and stability towards hydrolysis and autoxidation.

  • Amerigo Scientific. N-Methyl-1-(methylthio)-2-nitroethenamine (98%).

  • Sigma-Aldrich. N-Methyl-1-(methylthio)-2-nitroethenamine 98 61832-41-5.

Sources

Technical Guide: Physical Properties & Characterization of N-Methyl-1-(methylthio)-2-nitroethenamine

[1]

CAS Registry Number: 61832-41-5 Synonyms: NMSM, 1-(Methylamino)-1-(methylthio)-2-nitroethene, Ranitidine Intermediate K. Molecular Formula: C₄H₈N₂O₂S Molecular Weight: 148.18 g/mol [1][2]

Executive Summary

N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM) is a critical pharmacophore used primarily as the precursor for the H2-antagonist Ranitidine (Zantac).[1] Its utility stems from its "push-pull" alkene structure, where the electron-withdrawing nitro group and electron-donating amino/thio groups create a highly polarized, chemically versatile scaffold.[1][3] This guide details the physical properties, specifically melting point and solubility, necessary for researchers to validate purity and optimize synthetic workflows.

Chemical Identity & Structural Dynamics

To understand the physical properties of NMSM, one must understand its electronic distribution. It is not a standard alkene; it is a polarized enamine .

The "Push-Pull" Electronic Effect

The molecule features a nitro group (

13
  • Push: The lone pairs on the Nitrogen and Sulfur donate electron density into the

    
    -system.[1]
    
  • Pull: The Nitro group strongly withdraws this density.

This resonance creates a significant dipole moment and a partial double-bond character between the central carbons and the heteroatoms.[1] This "locking" effect restricts rotation, contributing to the compound's relatively high melting point for its molecular weight and its preference for specific geometric isomers (typically the E-isomer in solid state due to intramolecular H-bonding, though Z is kinetically formed).[1]

Visualization: Electronic Resonance & Stability

The following diagram illustrates the resonance structures that stabilize the molecule, directly influencing its solid-state lattice energy.

PushPullMechanismResonance1Neutral Form(Standard Alkene)Resonance2Zwitterionic Form A(N-Donation)Resonance1->Resonance2 Strong Resonance (N Lone Pair)Resonance3Zwitterionic Form B(S-Donation)Resonance1->Resonance3 Weak Resonance (S Lone Pair)StabilityHigh Lattice Energy(High MP)Resonance2->StabilityDipole Interactions

Figure 1: The resonance contributions stabilizing the NMSM molecule, leading to high crystallinity.

Thermal Analysis: Melting Point

The melting point (MP) is the primary indicator of polymorphic purity for NMSM. Due to the push-pull nature, impurities (such as the bis-methylthio precursor) significantly depress the MP.[1]

Critical Data Points
ParameterSpecification RangeInterpretation
Melting Point (Lit.) 112°C – 118°C High purity reference standard.[1]
Melting Point (Observed) 108°C – 111°CAcceptable for crude intermediate; indicates minor solvent occlusion.
Melting Point (Fail) < 105°CIndicates significant contamination (likely unreacted 1,1-bis(methylthio)-2-nitroethene).[1]
Experimental Protocol: Capillary Melting Point Determination

Objective: Accurate determination of MP to assess bulk purity.

  • Preparation: Dry the sample in a vacuum desiccator over

    
     for 4 hours to remove surface moisture.
    
  • Loading: Pack a capillary tube to a height of 2–3 mm. Ensure the packing is tight to avoid air pockets which cause uneven heat transfer.

  • Ramp Rate:

    • Fast Ramp: 10°C/min up to 100°C.

    • Critical Ramp: 1°C/min from 100°C to melt.

  • Observation: Record the temperature at the onset of liquid formation (meniscus) and the clear point (complete liquefaction).

    • Note: A range >2°C suggests impurity.

Solubility Profile & Purification

NMSM exhibits a solubility profile typical of polar organic solids. It is lipophilic enough to dissolve in organic solvents but polar enough to be insoluble in hydrocarbons.

Solubility Table
SolventSolubility @ 25°CSolubility @ BoilingApplication
Ethanol Sparingly SolubleSoluble Primary Recrystallization Solvent
Methanol SolubleHighly SolubleSynthesis medium
Water Insoluble/Poorly SolubleSparingly SolubleAnti-solvent
Acetonitrile SolubleHighly SolubleReaction Solvent
Hexane/Heptane InsolubleInsolubleWash solvent (removes non-polar impurities)
Dichloromethane SolubleSolubleExtraction
Validated Protocol: Recrystallization from Ethanol

The most reliable method to achieve the >112°C melting point specification is recrystallization using an Ethanol/Water system.

RecrystallizationWorkflowStartCrude NMSM(MP < 110°C)DissolutionDissolve in Boiling Ethanol(Min. Volume)Start->DissolutionFilterHot Filtration(Remove insolubles)Dissolution->FilterCoolingSlow Cooling to RTThen 0-4°CFilter->Cooling  SupersaturationPrecipitationCrystallizationCooling->PrecipitationWashWash with Cold Ethanol(Remove mother liquor)Precipitation->WashDryVacuum Dry @ 40°CWash->DryFinalPure NMSM(MP 112-115°C)Dry->Final

Figure 2: Purification workflow to isolate high-purity NMSM crystals.[1]

Step-by-Step Methodology:

  • Dissolution: Place crude NMSM in a round-bottom flask. Add absolute ethanol (approx. 5-7 mL per gram of solid).[1] Heat to reflux until dissolved.

  • Clarification: If the solution is dark or contains particulates, perform a hot filtration.

  • Crystallization: Remove from heat. Allow to cool to room temperature undisturbed (stirring can induce rapid precipitation of impurities). Once ambient, move to an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the pale yellow crystals via vacuum filtration.

  • Washing: Wash the cake with cold ethanol (or a 1:1 Ethanol/Hexane mix) to remove surface mother liquor.

  • Drying: Vacuum dry at 40°C. Warning: Do not exceed 60°C during drying as the compound can thermally degrade over extended periods.

Analytical Characterization (Reference Data)

To confirm the identity of the physical solid, compare against these spectral benchmarks.

  • IR Spectrum (KBr):

    • 3250 cm⁻¹: N-H stretch (secondary amine).

    • 1620-1640 cm⁻¹: C=C alkene stretch (polarized).[1]

    • 1300-1550 cm⁻¹:

      
       symmetric and asymmetric stretches (strong bands).[1]
      
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       2.4-2.5 ppm (s, 3H, S-CH ₃).
      
    • 
       2.9-3.0 ppm (d, 3H, N-CH ₃).
      
    • 
       6.6 ppm (s, 1H, =CH -NO₂).[1] Diagnostic signal for the vinyl proton.[1]
      
    • 
       10.5 ppm (br, 1H, NH ).
      

Safety & Handling

  • GHS Classification: Skin Irritant (H315), Eye Irritant (H319).[4]

  • Storage: Store in a cool, dry place. Keep container tightly closed. Sensitive to light (may darken over time).

  • Reactivity: Incompatible with strong oxidizing agents and strong bases.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3035401, N-Methyl-1-(methylthio)-2-nitroethenamine.[1] Retrieved from [Link][1]

N-Methyl-1-(methylthio)-2-nitroethenamine safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety, Reactivity Profiling, and Process Control

Executive Summary

N-Methyl-1-(methylthio)-2-nitroethenamine (CAS: 61832-41-5), often abbreviated as NMSM , is a critical pharmacophore precursor used primarily in the synthesis of H2-receptor antagonists, specifically Ranitidine and Nizatidine .

As a Senior Application Scientist, I present this guide not merely as a safety data sheet (SDS) summary, but as a technical operational manual. While NMSM is classified as a skin and eye irritant, its primary operational risks lie in its "push-pull" alkene reactivity , its thermal sensitivity characteristic of nitro-enamines, and the toxicological implications of its downstream byproducts (specifically methyl mercaptan and potential nitrosamine impurities). This guide integrates safe handling protocols with the mechanistic rationale required for high-integrity drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Understanding the physical state is the first line of defense. NMSM is a polarized ethylene derivative; the electron-withdrawing nitro group and electron-donating amine/thioether groups create a dipole that influences both solubility and reactivity.

PropertySpecificationOperational Note
CAS Number 61832-41-5Primary identifier for inventory tracking.
IUPAC Name (E)-N-Methyl-1-(methylsulfanyl)-2-nitroethenamineOften exists as a mixture of E/Z isomers, though E is dominant.
Molecular Formula

MW: 148.18 g/mol
Appearance Pale yellow to brown crystalline solidDarkening indicates oxidation or thermal degradation.
Melting Point 112°C – 118°CCritical Control Point: Avoid processing temperatures >100°C to prevent melt-phase decomposition.
Solubility Soluble in DMSO, DMF, Methanol, EthanolPoor solubility in water; requires organic co-solvent for aqueous reactions.
Reactivity Class Nitroenamine / Michael AcceptorHighly susceptible to nucleophilic attack at the C1 position.

Hazard Architecture & Toxicology[4]

GHS Classification
  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2][3]

  • STOT-SE (Category 3): H335 - May cause respiratory irritation.[4]

The "Hidden" Hazards (Expert Insight)

While the GHS codes suggest standard irritation, the operational hazards are more complex:

  • Sensitization Potential: As a reactive Michael acceptor, NMSM can alkylate proteins, leading to potential skin sensitization (allergic contact dermatitis) upon repeated exposure.

  • Byproduct Toxicity (MeSH Evolution): During nucleophilic substitution (its primary use case), NMSM ejects a methylthio group, evolving Methyl Mercaptan (Methanethiol) . MeSH is highly toxic (TLV: 0.5 ppm) and possesses a stench threshold in the ppb range.

  • Energetic Decomposition: While not a high explosive, the nitro group coupled with the ethylene bond provides a pathway for exothermic decomposition. Runaway reactions can occur if the material is heated without a solvent heat sink.

Handling, Storage, & Stability Workflow[8][9]

To maintain the integrity of the nitroenamine pharmacophore, a strict "Cold Chain" logic is applied from receiving to reactor charging.

Storage Protocol
  • Temperature: Store at 2°C to 8°C (Refrigerated). Long-term storage at room temperature can lead to slow dimerization or oxidation.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent moisture hydrolysis.

  • Segregation: Keep away from strong oxidizing agents and strong bases.

Operational Workflow Diagram

The following diagram outlines the decision logic for handling NMSM to minimize exposure and degradation.

HandlingWorkflow Start Cold Storage (4°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate 30 mins PPE PPE Check: Nitrile Gloves + Respirator Equilibrate->PPE Weighing Weigh in Fume Hood (Anti-static tools) PPE->Weighing Solubilization Dissolve in Alcohol/DMF (< 40°C) Weighing->Solubilization Immediate use Waste Solid Waste (Double Bagged) Weighing->Waste Excess/Spills Reaction Reactor Charge Solubilization->Reaction

Figure 1: Safe handling workflow emphasizing thermal equilibration to prevent hydrolysis.

Synthetic Utility & Process Safety

The primary value of NMSM is its role as a push-pull alkene . The nitro group pulls electron density, making the


-carbon electrophilic, while the methylthio group acts as an excellent leaving group.[5]
Reaction Mechanism: Ranitidine Precursor Synthesis

The synthesis of the Ranitidine intermediate involves displacing the methylthio group with an amine (e.g., furfuryl amine derivative).

ReactionMechanism NMSM NMSM (Electrophile) TS Tetrahedral Intermediate NMSM->TS Addition Amine R-NH2 (Nucleophile) Amine->TS Product Ranitidine Intermediate TS->Product Elimination Byproduct MeSH (Toxic Gas) TS->Byproduct Leaving Group

Figure 2: Addition-Elimination mechanism. Note the evolution of Methyl Mercaptan (MeSH).

Validated Experimental Protocol

Objective: Displacement of -SMe group with a primary amine.

Reagents:

  • NMSM (1.0 eq)

  • Primary Amine (1.1 eq)

  • Ethanol (Solvent, 10 volumes)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a reflux condenser and a bleach scrubber trap .

    • Why? The reaction evolves Methanethiol (MeSH). A bleach (sodium hypochlorite) trap oxidizes MeSH to odorless sulfonate, preventing lab evacuation due to stench.

  • Dissolution: Dissolve NMSM in Ethanol at room temperature. The solution will appear pale yellow.

  • Addition: Add the amine dropwise.

    • Observation: A slight exotherm may occur.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–6 hours.

    • Monitoring: Monitor via TLC (Ethyl Acetate/Hexane) or HPLC. The disappearance of the SMe peak is the endpoint.

  • Workup: Cool to 0°C. The product often crystallizes directly from the reaction mixture due to the high polarity of the nitroenamine product.

  • Filtration: Filter the solid and wash with cold ethanol.

The "NDMA" Context: Impurity Control

Critical Note for Drug Developers: While NMSM is not N-Nitrosodimethylamine (NDMA), it contains the structural elements (nitro group and methylamines) that have plagued the Ranitidine supply chain.

  • Risk Factor: If NMSM is subjected to nitrosating conditions (e.g., sodium nitrite in acidic media, or contamination with azides), the secondary amine moiety can be nitrosated.

  • Control Strategy:

    • Quench Nitrites: Ensure all solvents and reagents are free of nitrite impurities.

    • Avoid Acidic Aqueous Workups: Process NMSM in basic or neutral conditions whenever possible to suppress the formation of nitrosonium ions.

Emergency Protocols

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap and water for 15 mins. Do not use ethanol.Ethanol increases skin permeability, potentially carrying the nitro-compound into the bloodstream.
Inhalation Move to fresh air.[1][3][4] Administer oxygen if breathing is labored.Nitro compounds can induce methemoglobinemia (blue skin/lips) in extreme cases; oxygen is the antidote.
Spill (Solid) Dampen with water, then sweep. Avoid dry sweeping.Dry sweeping creates dust; nitroenamine dusts are potential explosion hazards (low risk, but non-zero).
Fire Use Water Spray,

, or Dry Powder.[1][6][7]
Burning releases Nitrogen Oxides (

) and Sulfur Oxides (

).[1] Self-contained breathing apparatus (SCBA) is mandatory.

References

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: N-Methyl-1-(methylthio)-2-nitroethenamine.[8][9][10][2][5][11][12][13][14][15][16] Retrieved January 31, 2026, from [Link]

  • Fishwick, B. R., et al. (1987). Process for the preparation of ranitidine. European Patent Application EP0219225A1.
  • PubChem. (n.d.). Compound Summary: N-Methyl-1-(methylthio)-2-nitroethenamine.[9][10][2][5][11][12][13][14][15][16] National Library of Medicine. Retrieved January 31, 2026, from [Link]

Sources

The Versatile Synthon: An In-depth Technical Guide to N-Methyl-1-(methylthio)-2-nitroethenamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM), a polarized push-pull alkene, has emerged as a remarkably versatile and powerful building block in the realm of organic synthesis. Its unique electronic properties, stemming from the concurrent presence of an electron-donating amino group and an electron-withdrawing nitro group, coupled with a labile methylthio leaving group, bestow upon it a rich and varied reactivity profile. This technical guide provides a comprehensive review of NMSM, delving into its synthesis, physicochemical properties, and, most importantly, its multifaceted applications in the construction of complex molecular architectures. Particular emphasis is placed on its role in the synthesis of diverse heterocyclic scaffolds, including fused and spirocyclic systems, through a variety of reaction manifolds such as Michael additions, cycloadditions, and multi-component reactions. The causality behind its reactivity and the strategic advantages it offers in the synthesis of medicinally relevant compounds, exemplified by its pivotal role as an intermediate in the preparation of ranitidine, are discussed in detail.

Introduction: The Ambiphilic Nature of a Powerful Synthon

N-Methyl-1-(methylthio)-2-nitroethenamine, often abbreviated as NMSM, is a crystalline solid that has garnered significant attention from the synthetic organic chemistry community.[1][2] Its value lies in its ambiphilic character, meaning it can act as both an electrophile and a nucleophile.[3] The molecule's structure features a nitro group, which is strongly electron-withdrawing, rendering the adjacent vinylic carbon (C2) electrophilic and susceptible to nucleophilic attack (Michael addition).[4][5] Conversely, the nitrogen atom of the methylamino group and the sulfur atom of the methylthio group can donate electron density, making the other vinylic carbon (C1) nucleophilic.[4][5] This electronic push-pull system, combined with the excellent leaving group ability of the methylthio moiety, makes NMSM a highly reactive and versatile reagent for the synthesis of a wide array of organic compounds.[3]

dot digraph "NMSM_Structure_and_Reactivity" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} केंदोट Diagram 1: Structure and Key Reactive Sites of NMSM.

Synthesis of N-Methyl-1-(methylthio)-2-nitroethenamine

Several synthetic routes to NMSM have been reported, offering flexibility in terms of starting materials and reaction conditions.

From 1,1-bis(methylthio)-2-nitroethylene (NMSN)

A widely employed and efficient method involves the reaction of 1,1-bis(methylthio)-2-nitroethylene (NMSN) with methylamine. This reaction proceeds via a nucleophilic substitution mechanism where one of the methylthio groups is displaced by methylamine.

Experimental Protocol:

  • To a solution of 1,1-bis(methylthio)-2-nitroethylene (1 equivalent) in a suitable solvent such as ethanol or acetonitrile, add a solution of methylamine (1-1.2 equivalents) dropwise at room temperature.[5]

  • Stir the reaction mixture at room temperature or gentle reflux (e.g., in acetonitrile at ~82°C) for a period of 2 to 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then to 0°C to induce crystallization of the product.[5]

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford N-Methyl-1-(methylthio)-2-nitroethenamine as a crystalline solid.[5]

dot digraph "Synthesis_from_NMSN" { graph [bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

} केंदोट Diagram 2: Synthesis of NMSM from NMSN.

From Nitromethane and Carbon Disulfide

An alternative synthesis starts from readily available and inexpensive starting materials: nitromethane, carbon disulfide, and potassium hydroxide.[6] This multi-step, one-pot synthesis proceeds through a key intermediate, 1-potassium thio-1-methylamino-2-nitroethylene.

Experimental Protocol:

  • In a suitable reactor, react nitromethane, carbon disulfide, and potassium hydroxide to synthesize 1,1-dipotassium thio-2-nitroethylene.[6]

  • Dissolve this intermediate in water and treat it with monomethylamine to form 1-potassium thio-1-methylamino-2-nitroethylene.[6]

  • Without isolation, perform a methylation reaction on this water-soluble intermediate using dimethyl sulfate. This results in the formation of the water-insoluble N-Methyl-1-(methylthio)-2-nitroethenamine.[6]

  • The solid product is then collected by filtration.[6]

This method is advantageous as it avoids the use of more hazardous organic solvents in the main reaction sequence and can be more cost-effective for large-scale production.[6]

Physicochemical Properties and Spectroscopic Data

NMSM is typically a yellow to brown crystalline solid, depending on its purity.[1] It is soluble in solvents like chloroform and sparingly soluble in methanol.[7]

PropertyValueSource
Molecular Formula C₄H₈N₂O₂S[7]
Molecular Weight 148.18 g/mol [7]
Melting Point 112-118 °C[2][7]
Appearance Light orange to yellow to green powder/crystal[7]
CAS Number 61832-41-5[2]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum of NMSM is expected to show signals corresponding to the methyl protons of the methylamino and methylthio groups, as well as the vinylic proton. Data is available through the Sigma-Aldrich and PubChem databases.[7][8]

  • ¹³C NMR: The carbon NMR spectrum will exhibit signals for the two methyl carbons and the two vinylic carbons. This data is also accessible through the aforementioned databases.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H, C=C, and NO₂ functional groups.[8]

  • Mass Spectrometry (MS): The mass spectrum will display the molecular ion peak corresponding to the molecular weight of NMSM.[8]

Applications in Organic Synthesis: A Gateway to Heterocyclic Diversity

The unique reactivity of NMSM makes it a cornerstone for the synthesis of a vast array of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry.[3]

Synthesis of Fused Heterocyclic Systems

NMSM is extensively used in the construction of fused heterocyclic systems through multi-component reactions and domino reaction sequences.[4]

Example: Synthesis of Azaxanthones

An indium triflate-catalyzed reaction between (Z)-N-methyl-1-(methylthio)-2-nitroethenamine and 3-formylchromone yields azaxanthone derivatives in good yields.[4] The proposed mechanism involves an initial Henry reaction, followed by dehydration and a 6π-electrocyclization.[4]

dot digraph "Azaxanthone_Synthesis" { graph [bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

} केंदोट Diagram 3: Reaction Pathway for the Synthesis of Azaxanthones.

Synthesis of Spirocyclic Compounds

The versatility of NMSM extends to the synthesis of spirocyclic compounds, which are three-dimensional structures of significant interest in drug discovery.[3] These are often achieved through domino reactions involving NMSM.

Multi-component Reactions (MCRs)

NMSM is an ideal substrate for multi-component reactions, where three or more reactants combine in a single pot to form a complex product, thereby increasing efficiency and reducing waste.[3] These reactions often proceed under mild and environmentally friendly conditions, such as in ethanol/water mixtures without a catalyst.[8]

Example: Synthesis of Dihydropyrano[2,3-c]pyrazol-6-amines

A one-pot, four-component domino reaction involving an aromatic aldehyde, malononitrile, hydrazine hydrate, and NMSM can be used to synthesize novel dihydropyrano[2,3-c]pyrazol-6-amines.[2]

Key Intermediate in Drug Synthesis: The Case of Ranitidine

One of the most significant industrial applications of NMSM is its use as a key intermediate in the synthesis of the H₂-receptor antagonist, ranitidine, a widely used medication for treating stomach ulcers.[7]

Synthesis of Ranitidine using NMSM:

The synthesis involves the reaction of NMSM with 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine. The methylthio group of NMSM is displaced by the primary amine of the side chain to form the final ranitidine molecule.

Experimental Protocol (Illustrative):

  • A mixture of N-methyl-1-(methylthio)-2-nitroetheneamine and 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine is reacted in an aqueous solution.

  • The reaction is typically carried out at an elevated temperature, for instance, between 40°C and reflux.

  • After the reaction is complete, the pH of the solution is adjusted to remove any unreacted starting materials and impurities.

  • A subsequent pH adjustment facilitates the separation of the ranitidine base.

  • The product is then typically precipitated from an organic solvent and collected.

dot digraph "Ranitidine_Synthesis_Workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

} केंदोट Diagram 4: General Workflow for Ranitidine Synthesis from NMSM.

Safety and Handling

N-Methyl-1-(methylthio)-2-nitroethenamine is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[2] It should be used in a well-ventilated area or a fume hood. Store in a cool, dry place away from incompatible materials.

Conclusion

N-Methyl-1-(methylthio)-2-nitroethenamine has firmly established itself as a cornerstone in the toolbox of synthetic organic chemists. Its predictable yet versatile reactivity, rooted in its unique electronic structure, provides a reliable and efficient entry point to a vast chemical space of heterocyclic compounds. The continued exploration of its utility in multi-component reactions and the development of novel transformations will undoubtedly lead to the discovery of new bioactive molecules and more efficient synthetic routes to valuable pharmaceuticals. As the demand for molecular diversity and sustainable synthetic methodologies grows, the importance of elegant and powerful synthons like NMSM is set to increase even further.

References

  • Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation. Google Patents.

  • (E)-N-Methyl-1-(Methylthio)-2-Nitroethenamine (Nmsm) as a Versatile Ambiphilic Synthon in Organic Synthesis. Bentham Science.

  • Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). National Institutes of Health.

  • N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)-. Benchchem.

  • Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular. SciSpace.

  • 1-methylamino-1- methylthio-2-nitroethylene synthesis method. Google Patents.

  • N-Methyl-1-(methylthio)-2-nitroethylen-1-amine. ChemicalBook.

  • N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)-. PubChem.

  • Benzo-fused N-Heterocycle synthesis. Organic Chemistry Portal.

  • Process for the manufacture of pharmaceutical grade ranitidine base. NZ Intellectual Property Office.

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. MDPI.

  • Synthesis of Fused Heterocycles, Volume 47, Part 2. Wiley.

  • CAS 61832-41-5: N-Methyl-1-(methylthio)-2-nitroethenamine. CymitQuimica.

  • N-Methyl-1-(methylthio)-2-nitroethenamine 98 61832-41-5. Sigma-Aldrich.

  • Synthesis of N-Methyl-1-methylthio-2-nitroethanamine. PrepChem.com.

  • Synthesis method of ranitidine alkali and its hydrochloride. Patsnap.

  • Process for producing n-methyl-1-alkylthio-2-nitroethenamine derivatives. Google Patents.

  • SAFETY DATA SHEET. Fisher Scientific.

Sources

Methodological & Application

Application Note: Precision Synthesis of Ranitidine via N-Methyl-1-(methylthio)-2-nitroethenamine Displacement

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of Ranitidine (Zantac) via the nucleophilic vinylic substitution (


V) of N-Methyl-1-(methylthio)-2-nitroethenamine  (NMSM) with 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine .

Unlike linear synthetic strategies, this convergent route utilizes NMSM as a highly functionalized "right-hand" synthon. This approach maximizes atom economy and minimizes late-stage functional group manipulation. This guide addresses critical process parameters (CPPs), specifically the management of methanethiol (MeSH) byproducts and the control of thermal degradation pathways that could lead to nitrosamine impurities (NDMA).

Chemical Context & Mechanism[1][2][3]

The Disconnection Strategy

The synthesis relies on the reactivity of the nitroethenamine moiety. The starting material, NMSM, features a "push-pull" alkene system:[1][2]

  • Push: The electron-donating methylthio (-SMe) and methylamino (-NHMe) groups.

  • Pull: The strongly electron-withdrawing nitro (

    
    ) group.[1]
    

This polarization makes the carbon bearing the sulfur atom highly electrophilic, susceptible to attack by the primary amine of the furan-thioethyl fragment.

Reaction Mechanism ( V)

The reaction proceeds via an addition-elimination mechanism. The amine nitrogen attacks the polarized double bond, forming a tetrahedral intermediate (stabilized by the nitro group). Subsequently, the methylthio group is eliminated as methanethiol (MeSH), restoring the conjugation to form the final diamine structure of Ranitidine.

Mechanistic Visualization

The following diagram illustrates the electronic flow during the coupling event.

Ranitidine_Mechanism Reactants Reactants (Furan-Amine + NMSM) TS Tetrahedral Intermediate (Zwitterionic) Reactants->TS Nucleophilic Attack (Amine -> C=C) Elimination Elimination of Methanethiol (MeSH) TS->Elimination Lone Pair Collapse Product Ranitidine Base (Final Product) Elimination->Product Restoration of Conjugation

Figure 1: Mechanistic pathway of the nucleophilic vinylic substitution.

Materials & Equipment

Reagents
ReagentMW ( g/mol )RolePurity Req.
Intermediate A: 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine214.33Nucleophile>98% (HPLC)
Reagent B: N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM)148.18Electrophile>97%
Ethanol (EtOH) 46.07SolventAbsolute
Water (DI) 18.02Co-solventType II
Activated Carbon N/APurificationPharmaceutical Grade
Equipment Setup
  • Reactor: Jacketed glass reactor (or round-bottom flask) with overhead stirring.

  • Scrubber System: CRITICAL. The reaction evolves methanethiol (MeSH), a toxic and foul-smelling gas. The condenser outlet must be connected to a scrubber containing 10-15% NaOH and dilute sodium hypochlorite (bleach) to neutralize the thiol.

  • Thermal Control: Oil bath or circulating heater capable of maintaining reflux (~78-80°C).

Experimental Protocol

Step-by-Step Synthesis

Objective: Synthesis of Ranitidine Base.

  • Charge Reactor:

    • To a clean, dry reactor equipped with a reflux condenser and magnetic/overhead stirrer, add Intermediate A (10.7 g, 50.0 mmol).

    • Add Ethanol (50 mL). Stir to dissolve.

    • Note: Some protocols use water as a solvent (Green Chemistry), but Ethanol is preferred here to facilitate the subsequent crystallization.

  • Add Electrophile:

    • Add NMSM (Reagent B) (7.4 g, 50.0 mmol).

    • Stoichiometry Note: A 1:1 equivalent ratio is standard. A slight excess (1.05 eq) of NMSM can ensure full consumption of the more valuable furan intermediate, but excess NMSM is difficult to remove.

  • Reaction (Reflux):

    • Heat the mixture to reflux (approx. 78°C).

    • Monitor: Maintain reflux for 2–4 hours.

    • Observation: Evolution of MeSH gas will occur. Ensure the scrubber is active. The solution typically turns from pale yellow to a deeper amber.

  • In-Process Control (IPC):

    • Sample at T=2h. Analyze via TLC (System: DCM/MeOH/NH4OH 90:10:1) or HPLC.[3]

    • Target: <1.0% remaining Intermediate A.

  • Workup & Isolation:

    • Once complete, cool the reaction mixture to room temperature.

    • Option A (Precipitation): If the product crystallizes upon cooling, filter directly.

    • Option B (Evaporation): If no precipitate forms, concentrate the solvent under reduced pressure (Rotavap) to obtain a viscous oil.

    • Dissolve the residue in a minimum amount of warm Ethanol/Ethyl Acetate (1:1) and cool to 0°C to induce crystallization.

  • Purification:

    • Recrystallize the crude solid from Ethanol/Ethyl Acetate.

    • Filter and dry under vacuum at 40°C.

Conversion to Hydrochloride Salt (Optional but Recommended for Stability)

Ranitidine base is an oil or low-melting solid. The HCl salt is the pharmaceutical form.

  • Dissolve Ranitidine base in Ethanol.

  • Add 1.0 eq of HCl (as a solution in isopropanol or ethanol).

  • Precipitate with Ethyl Acetate or Diethyl Ether.

  • Filter the white crystalline solid (Form 1 or Form 2 depending on solvent/temp).

Process Workflow & Logic

The following diagram outlines the operational flow, highlighting the critical safety control point (MeSH scrubbing).

Process_Flow Start Start: Dissolve Intermediate A in Ethanol Add_NMSM Add NMSM (Reagent B) Start->Add_NMSM Reflux Reflux (78°C) 2-4 Hours Add_NMSM->Reflux Scrubber CRITICAL SAFETY: NaOH Scrubber for MeSH Gas Reflux->Scrubber Gas Evolution IPC IPC: HPLC/TLC Check Conversion Reflux->IPC IPC->Reflux Incomplete Workup Cool & Concentrate (Rotavap) IPC->Workup Pass Crystallize Crystallization (EtOH/EtOAc) Workup->Crystallize

Figure 2: Operational workflow for the synthesis of Ranitidine.

Analytical Validation

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow crystalline powder
Identification 1H-NMR (DMSO-d6)Characteristic furan peaks (

6.2-6.4), N-Me singlets
Melting Point Capillary69–70°C (Base); 133–134°C (HCl Salt)
Purity HPLC (C18, Phosphate Buffer/MeCN)>99.0% Area

Key NMR Signals (Base):

  • 
     2.20 (s, 6H, N(CH3)2)
    
  • 
     2.80 (d, 3H, NHCH3)
    
  • 
     6.60 (s, 1H, =CH-NO2)
    

Safety & Stability Note (Critical)

NDMA Risk Warning: While this protocol describes the chemical synthesis, researchers must be aware that Ranitidine products have been subject to global recalls due to the presence of N-Nitrosodimethylamine (NDMA) .

  • Source: The dimethylamine moiety on the furan ring can degrade or react with trace nitrites (or the nitro group under extreme stress) to form NDMA.

  • Precaution: Avoid high temperatures (>50°C) during drying. Ensure all solvents and water sources are free of nitrite/nitrate contaminants. Freshly prepare reagents to minimize degradation products.

Methanethiol (MeSH): MeSH has a low odor threshold (ppb range) and is toxic. All reactions must be performed in a well-ventilated fume hood with an active scrubber.

References

  • Price, B. J., Clitherow, J. W., & Bradshaw, J. (1978). Aminoalkyl furan derivatives.[3] U.S. Patent No.[4][5][6] 4,128,658.[3][4][5][6] Washington, DC: U.S. Patent and Trademark Office.

  • Bradshaw, J., Brittain, R. T., Clitherow, J. W., Daly, M. J., Jack, D., Price, B. J., & Stables, R. (1979). Ranitidine (AH 19065): A new potent, selective histamine H2-receptor antagonist. British Journal of Pharmacology, 66(3), 464P.

  • Fishwick, B. R., et al. (1987). Process for the preparation of ranitidine.[7][3][4][5][6][8] European Patent EP0219225.

  • Galkin, K. I., et al. (2016).[9] Synthesis of Ranitidine.[7][3][5][8] ChemicalBook / Angewandte Chemie.

Sources

application of N-Methyl-1-(methylthio)-2-nitroethenamine in pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Functionalized Pyridines using N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM)

Introduction: The Strategic Value of NMSM

N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM) is a versatile "push-pull" alkene utilized extensively in the synthesis of polyfunctionalized heterocycles.[1] Structurally, it features an electron-withdrawing nitro group at the


-position and electron-donating amino and thio groups at the 

-position. This polarization activates the

-carbon as a potent electrophile, making NMSM a highly effective C2-synthon for [3+3] cyclocondensations.

In drug discovery, NMSM is invaluable for accessing 2-amino-3-nitropyridines . This scaffold is a critical precursor to 2,3-diaminopyridines (used in kinase inhibitors) and pyrido[2,3-b]pyrazines (deazapteridines). Unlike traditional pyridine syntheses that require harsh conditions, NMSM-mediated pathways often proceed under mild conditions with high regioselectivity.

Mechanistic Insight: The [3+3] Cyclization Cascade

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The synthesis of 2-(methylamino)-3-nitropyridines via the reaction of NMSM with enamino ketones (or generated in situ from 1,3-dicarbonyls and amines) follows a defined cascade.

The Pathway:

  • Michael Addition: The nucleophilic

    
    -carbon of the enamino ketone attacks the electrophilic 
    
    
    
    -carbon of NMSM.
  • Elimination: The intermediate stabilizes via the elimination of methanethiol (MeSH), a good leaving group.

  • Cyclization: The nitrogen of the enamino ketone attacks the carbonyl carbon (or equivalent electrophilic site), followed by dehydration/aromatization to form the pyridine ring.

Key Causality: The nitro group on NMSM is not just a substituent; it lowers the LUMO energy of the alkene, facilitating the initial nucleophilic attack. The methylthio group controls the regiochemistry, ensuring the nucleophile attacks the correct carbon before being ejected.

Diagram 1: Mechanistic Pathway (DOT)

Mechanism NMSM NMSM (Push-Pull Alkene) Intermediate1 Michael Adduct (Thio-hemiaminal) NMSM->Intermediate1 Electrophilic Attack Enamine Enamino Ketone (Nucleophile) Enamine->Intermediate1 Intermediate2 Acyclic Intermediate Intermediate1->Intermediate2 - MeSH Elimination Elimination of MeSH Elimination->Intermediate2 Driving Force Cyclization Intramolecular Cyclization (-H2O) Intermediate2->Cyclization Product 2-(Methylamino)- 3-nitropyridine Cyclization->Product Aromatization

Caption: Reaction cascade for the synthesis of 2-amino-3-nitropyridines. The elimination of MeSH is the irreversible step driving the reaction forward.

Experimental Protocol: Synthesis of 2-(Methylamino)-3-nitropyridines

This protocol describes the reaction of NMSM with a generic enamino ketone. If the enamino ketone is not commercially available, it can be generated in situ from a 1,3-diketone and ammonium acetate.

Reagents & Equipment
  • Substrate: Enamino ketone (1.0 equiv) [e.g., 4-amino-3-penten-2-one]

  • Reagent: NMSM (1.0 – 1.1 equiv)

  • Solvent: Ethanol (Absolute) or 1,4-Dioxane

  • Scavenger: Sodium Hypochlorite (Bleach) trap (Crucial for MeSH)

  • Catalyst (Optional): Glacial Acetic Acid (catalytic) or Piperidine (if starting from diketone)

Step-by-Step Methodology
  • Safety Setup (Critical):

    • Connect the reflux condenser outlet to a gas bubbler containing 10% NaOH or commercial Bleach.

    • Reasoning: The reaction generates Methanethiol (MeSH), which is toxic and has a stench threshold in the ppb range. The bleach oxidizes MeSH to odorless sulfonates.

  • Reaction Assembly:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the Enamino Ketone (10 mmol) in Ethanol (20 mL).

    • Add NMSM (10 mmol, 1.48 g).

    • Self-Validation: The solution typically turns yellow/orange due to the nitroalkene chromophore.

  • Reflux:

    • Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

    • Duration: 4–8 hours.[2]

    • Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). Look for the disappearance of the NMSM spot (usually lower Rf) and the appearance of a fluorescent spot (pyridine product).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Option A (Precipitation): In many cases, the nitropyridine crystallizes upon cooling. Filter the solid, wash with cold ethanol, and dry.

    • Option B (Extraction): If no precipitate forms, concentrate the solvent under reduced pressure. Dissolve the residue in DCM, wash with water (to remove ammonium salts), dry over Na2SO4, and concentrate.

  • Purification:

    • Recrystallize from Ethanol/DMF or purify via silica gel column chromatography.

Data Summary Table
ParameterRecommended ConditionImpact on Yield
Stoichiometry 1:1 (Enamine:NMSM)Excess NMSM complicates purification; 1:1 is optimal.
Solvent Ethanol or AcetonitrileProtic solvents (EtOH) often facilitate proton transfer steps in cyclization.
Temperature Reflux (78–82°C)Lower temperatures stall the elimination of MeSH.
Reaction Time 4 – 12 HoursExtended times may lead to tar formation (polymerization).

Optimization & Troubleshooting (Expertise)

Problem: Strong Odor Escaping

  • Cause: Inefficient trapping of MeSH.

  • Solution: Ensure the system is closed except for the bubbler. Use a two-stage trap: (1) Empty trap (anti-suckback), (2) Bleach/NaOH solution.

Problem: Low Yield / Incomplete Conversion

  • Mechanistic Cause:[3] Reversibility of the Michael addition.

  • Solution: Add a Lewis Acid catalyst (e.g., 10 mol% In(OTf)3 or ZnCl2). This activates the nitroalkene further and stabilizes the intermediate, preventing retro-Michael reaction.

Problem: Formation of Pyridone Byproducts

  • Cause: Hydrolysis of the intermediate imine/enamine if water is present in the solvent.

  • Solution: Use anhydrous solvents and dry glassware. Ensure the enamino ketone is dry before use.

Workflow Visualization

The following diagram illustrates the operational workflow, emphasizing the critical safety step regarding MeSH handling.

Diagram 2: Experimental Workflow (DOT)

Workflow Start Start: Reagent Prep Safety CRITICAL: Setup MeSH Trap (Bleach/NaOH Bubbler) Start->Safety Mix Mix NMSM + Enamine in Ethanol Safety->Mix Reflux Reflux (4-8h) Monitor TLC Mix->Reflux Check Reaction Complete? Reflux->Check Check->Reflux No Cool Cool to RT Check->Cool Yes Precip Precipitate Forms? Cool->Precip Filter Filter & Wash (Cold EtOH) Precip->Filter Yes Extract Evaporate & Extract (DCM/Water) Precip->Extract No Purify Recrystallization or Chromatography Filter->Purify Extract->Purify

Caption: Operational workflow for NMSM-mediated pyridine synthesis with integrated safety checkpoints.

References

  • Review of NMSM Applications: Abedinifar, F., et al. "Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity."[1] RSC Advances, 2022, 12 , 30436-30456.[4] Link

  • General Reactivity of Nitroketene Acetals: Tominaga, Y., et al. "Synthesis and properties of nitroketene N,S-acetals." Heterocycles, 2002.[4] (Fundamental reactivity context).

  • Synthesis of 3-Nitropyridines: Mertens, H., & Troschuetz, R. "Nitroketene Aminals.[5] Part 5. Synthesis of N2-Substituted 2-Amino-3-nitropyridines." Archiv der Pharmazie, 1987, 320 , 1143. Link

  • Safety Handling of Methyl Mercaptan: "Methyl Mercaptan: Occupational Health and Safety." OSHA / PubChem Guidelines. Link

Sources

Application Note & Protocol: The Reaction of N-Methyl-1-(methylthio)-2-nitroethenamine with Primary Amines in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the reaction between N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM) and primary amines, a cornerstone transformation in modern synthetic organic chemistry. NMSM, a versatile and ambiphilic building block, serves as a key precursor for the synthesis of a wide array of heterocyclic compounds, many of which are scaffolds for pharmacologically active molecules.[1][2][3][4] This document elucidates the underlying reaction mechanism, offers detailed, field-proven experimental protocols, and discusses the significance of this reaction in drug development, with a particular focus on the synthesis of N,N'-disubstituted 2-nitro-1,1-ethenediamines.

Introduction: The Unique Reactivity of N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM)

N-Methyl-1-(methylthio)-2-nitroethenamine, often abbreviated as NMSM, is a nitroketene N,S-acetal possessing a unique "push-pull" electronic structure.[1] This characteristic arises from the presence of three key functional groups on an ethene backbone: a potent electron-withdrawing nitro group (-NO₂), a labile methylthio (-SCH₃) leaving group, and an electron-donating methylamino (-NHCH₃) group.[1][5][6] This electronic arrangement renders the molecule ambiphilic, meaning it can act as both an electrophile and a nucleophile, opening up diverse avenues for its application in organic synthesis.[1][3]

The C1 carbon, attached to the nitro and methylthio groups, is electrophilic and susceptible to nucleophilic attack, making the nitroethylene moiety a good Michael acceptor.[4][5][7] Conversely, the C2 carbon, bonded to the methylamino group, exhibits nucleophilic character.[4][5] This dual reactivity is harnessed in numerous synthetic strategies, particularly in the construction of heterocyclic and fused heterocyclic systems which are prevalent in many natural and synthetic drugs.[2][5][7]

The reaction of NMSM with primary amines is a powerful method for the synthesis of N,N'-disubstituted 2-nitro-1,1-ethenediamines. This transformation proceeds via a nucleophilic substitution mechanism where the primary amine displaces the methylthio group. The resulting nitroenediamines are themselves valuable synthetic intermediates, serving as building blocks for more complex molecular architectures.[2][5][7] A notable application of this reaction is in the industrial synthesis of the anti-ulcer drug ranitidine (Zantac).[8][9][10]

Reaction Mechanism: Nucleophilic Substitution

The reaction of NMSM with a primary amine (R-NH₂) proceeds through a nucleophilic vinylic substitution. The lone pair of electrons on the nitrogen atom of the primary amine acts as the nucleophile, attacking the electrophilic C1 carbon of the NMSM molecule. This attack is facilitated by the strong electron-withdrawing effect of the adjacent nitro group. The reaction culminates in the displacement of the methylthio group as methanethiol (CH₃SH), a volatile and odorous byproduct.

The overall transformation can be visualized as follows:

Figure 1: General reaction scheme and mechanistic overview.

Experimental Protocols

The following protocols provide a general framework for the reaction of NMSM with primary amines. Optimization of reaction conditions, particularly temperature and reaction time, may be necessary for specific substrates.

General Protocol for the Synthesis of N,N'-disubstituted 2-nitro-1,1-ethenediamines

This protocol is exemplified by the reaction of NMSM with a generic primary amine in an alcoholic solvent.

Materials:

  • N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM) (CAS: 61832-41-5)[11][12]

  • Primary amine (e.g., benzylamine, ethanolamine)

  • Anhydrous ethanol or isopropanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Fume hood (essential due to the release of methanethiol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-Methyl-1-(methylthio)-2-nitroethenamine (1.0 eq.) in anhydrous ethanol (5-10 mL per mmol of NMSM).

  • Addition of Amine: To the stirred solution, add the primary amine (1.0-1.2 eq.) either neat or as a solution in a small amount of the reaction solvent.

  • Reaction: Heat the reaction mixture to reflux (typically 78-82 °C for ethanol) and maintain for 2-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. In many cases, the product will precipitate out of the solution.

  • Isolation and Purification:

    • If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum to afford the purified product.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve NMSM in Ethanol add_amine Add Primary Amine reagents->add_amine reflux Reflux (2-8 h) add_amine->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete isolate Isolate Product cool->isolate purify Purify (Filtration/ Recrystallization/ Chromatography) isolate->purify

Sources

experimental setup for N-Methyl-1-(methylthio)-2-nitroethenamine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Setup for N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM) Reactions


-Acetal Displacement Reactions

Introduction: The "Push-Pull" Architect

N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM) is not merely a reagent; it is a polarized "push-pull" alkene .[1] Its utility in drug development—most notably as the precursor to the H2-antagonist Ranitidine (Zantac) —stems from its unique electronic distribution.

The molecule features a nitro group (strong electron withdrawer) at one end and an amino/thio group pair (electron donors) at the other.[1] This creates a highly polarized double bond where the


-carbon (bearing the nitro group) is nucleophilic, while the 

-carbon (bearing the leaving group) is electrophilic.

Why this matters for your setup:

  • Regioselectivity: Nucleophiles will almost exclusively attack the carbon bearing the methylthio (-SMe) group.

  • Leaving Group: The -SMe group is an excellent leaving group, allowing for clean substitution reactions with amines to form 1,1-diamino-2-nitroethenes.

  • Stereochemistry: The molecule typically exists as the (Z)-isomer due to a stabilizing intramolecular hydrogen bond between the amino hydrogen and the nitro oxygen.

Chemical Profile & Safety Architecture

Before initiating any workflow, the following parameters must be integrated into your safety assessment.

ParameterSpecificationExperimental Implication
CAS No. 61832-41-5Verification key for purchasing.
Appearance Yellow to light orange solidColor change often indicates oxidation or hydrolysis.
Melting Point 112–118 °CHigh MP allows for purification by recrystallization rather than chromatography.
Solubility DMSO, Methanol, Warm EthanolPoor solubility in water/cold ethanol is exploited for workup (precipitation).
Hazards Skin/Eye Irritant (H315, H319)Warning: The methylthio moiety can degrade to release methanethiol (stench).

Critical Safety Setup:

  • Ventilation: All reactions must be performed in a fume hood due to the potential release of methanethiol (rotten cabbage odor) during the displacement.

  • Scrubbing: Connect the condenser outlet to a bleach (sodium hypochlorite) scrubber to neutralize any escaping sulfur volatiles.

Reaction Mechanics: The Addition-Elimination Pathway

To optimize the reaction, one must understand the mechanism. It is not a direct


 displacement. It proceeds via a tetrahedral intermediate (Michael addition) followed by elimination.

ReactionMechanism cluster_legend Mechanism Logic NMSM NMSM (Electrophilic Center) Inter Tetrahedral Intermediate NMSM->Inter Addition (Slow) Nu Nucleophile (Primary Amine) Nu->Inter Prod 1,1-Diamino-2-nitroethene (Product) Inter->Prod Elimination (Fast) LG MeSH (Leaving Group) Inter->LG desc The reaction is driven by the expulsion of the stable methylthio group.

Figure 1: The Michael Addition-Elimination mechanism governing NMSM reactivity.

Standardized Protocol: Nucleophilic Displacement

This protocol describes the reaction of NMSM with a generic primary amine (


) to synthesize a 1,1-diamino-2-nitroethene derivative. This is the core workflow for synthesizing Ranitidine analogues.
Reagents:
  • Substrate: N-Methyl-1-(methylthio)-2-nitroethenamine (1.0 equiv).

  • Nucleophile: Primary Amine (1.0 – 1.1 equiv). Note: Avoid large excess to prevent side reactions.

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN). Green Alternative: Water (reflux).

  • Catalyst: None usually required. (Iodine or Indium triflate used for complex heterocycles).[2]

Step-by-Step Methodology:
  • Preparation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve NMSM (1.0 equiv) in Ethanol (approx. 5-10 mL per mmol).

    • Expert Tip: If NMSM does not dissolve fully at room temperature, gently warm the solvent.

  • Addition:

    • Add the Target Amine (1.05 equiv) slowly.

    • Observation: If the amine is liquid, add neat. If solid, dissolve in a minimum amount of ethanol first.

  • Reaction (The "Cook"):

    • Equip the flask with a reflux condenser.

    • Heat the mixture to Reflux (approx. 78°C for EtOH) .

    • Time: 4 to 8 hours.[3]

    • Monitoring: Check TLC (Mobile Phase: DCM/MeOH 95:5). The starting material (NMSM) is less polar than the diamino product. Look for the disappearance of the yellow NMSM spot.

  • Workup (Precipitation Method):

    • The 1,1-diamino products are often significantly less soluble in cold ethanol than the starting materials.

    • Remove the heat and allow the reaction to cool to Room Temperature.

    • Place the flask in an ice bath (0-4°C) for 1 hour.

    • Filtration: Filter the precipitate using a Buchner funnel.

    • Wash: Wash the cake with cold ethanol (

      
       mL) and then diethyl ether to remove trace mercaptan smell.
      
  • Purification:

    • Recrystallize from Ethanol or Acetonitrile if purity is <95% by HPLC.

Case Study: Synthesis of Ranitidine Precursor

To validate the protocol, we reference the synthesis of the Ranitidine intermediate.

Reaction:



Modifications for this specific setup:

  • Solvent: Water is often used industrially to minimize VOCs, though Ethanol is preferred for bench-scale due to easier drying.

  • Stoichiometry: Precise 1:1 stoichiometry is critical. Excess NMSM is difficult to separate from the product without chromatography.

  • Yield Expectations: 80-90%.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reactionIncrease reflux time; switch to higher boiling solvent (e.g., Propanol).
Oily Product Product failed to crystallizeEvaporate solvent to dryness; triturate the residue with Ether/Hexane to induce crystallization.
Stench MeSH evolutionEnsure bleach scrubber is active. Add lead acetate paper to exhaust to monitor sulfur leaks.
Multiple Spots on TLC Double displacementYou likely used too much amine, displacing the amino group as well as the thio group. Stick to 1.0-1.1 equiv.

Experimental Workflow Diagram

Workflow Start Start: NMSM + Solvent (EtOH/MeCN) Add Add Amine (1.05 Equiv) Start->Add Reflux Reflux 4-8 Hours (Monitor TLC) Add->Reflux Cool Cool to 0°C (Precipitation) Reflux->Cool Filter Vacuum Filtration & Wash (Cold EtOH) Cool->Filter Dry Final Product (1,1-Diamino-2-nitroethene) Filter->Dry

Figure 2: Step-by-step experimental workflow for NMSM displacement reactions.

References

  • BenchChem. (n.d.). N-Methyl-1-(methylthio)-2-nitroethenamine Reaction Conditions and Properties. Retrieved from

  • ChemicalBook. (2025). N-Methyl-1-(methylthio)-2-nitroethenamine (CAS 61832-41-5) MSDS and Properties. Retrieved from

  • Bollini, M., et al. (2019). Nitroketene N,S-acetals: Synergistic building blocks for the synthesis of heterocycles. RSC Advances. Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: N-Methyl-1-(methylthio)-2-nitroethenamine. Retrieved from

  • European Patent Office. (1987). Process for the preparation of ranitidine (EP0219225A1). Retrieved from

Sources

Application Note: N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM) as a Building Block for Agrochemicals

[1]

Executive Summary

This technical guide details the utility of N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM) (CAS: 61832-41-5) as a versatile "push-pull" alkene building block in the synthesis of neonicotinoid insecticides and heterocyclic scaffolds.

NMSM represents a critical intermediate where the electron-withdrawing nitro group (


Nitenpyram

Chemical Profile & Reactivity Principles

The "Push-Pull" Mechanism

The reactivity of NMSM is defined by the conjugation between the electron-donating amino/thio groups (Push) and the electron-withdrawing nitro group (Pull). This polarization reduces the double bond character of the alkene, increasing the barrier to rotation but significantly activating the

  • Electrophilic Center: The carbon bearing the

    
     and 
    
    
    groups (C-1) is highly electrophilic.
  • Leaving Group: The methylthio (

    
    ) group acts as an excellent leaving group in 
    
    
    (Nucleophilic Vinylic Substitution) reactions.
Mechanistic Visualization

The following diagram illustrates the resonance stabilization and the site of nucleophilic attack.

PushPullMechanismNMSMNMSM Structure(Push-Pull Alkene)ResonanceZwitterionic Resonance(Activated C=C)NMSM->Resonance PolarizationAttackNucleophilic Attack(at C-1)Resonance->Attack + Amine (R-NH2)EliminationMeSH Elimination(Product Formation)Attack->Elimination - MeSH

Figure 1: Mechanistic flow of Nucleophilic Vinylic Substitution (

Synthesis of NMSM (Precursor Preparation)[2]

While NMSM is commercially available, in-house preparation from 1,1-bis(methylthio)-2-nitroethylene (BMTNE) ensures freshness and purity, which is critical for high-yield downstream applications.

Protocol A: Synthesis of NMSM from BMTNE

Objective: Selective mono-substitution of BMTNE with methylamine.

Reagents:

  • 1,1-bis(methylthio)-2-nitroethylene (BMTNE)

  • Methylamine (33% solution in ethanol or 40% aq.)

  • Solvent: Ethanol (EtOH)[1]

Procedure:

  • Setup: Charge a 3-neck round-bottom flask with BMTNE (1.0 eq) and Ethanol (10 mL/g of BMTNE). Equip with a reflux condenser and a dropping funnel.

  • Temperature Control: Heat the solution to 50–60°C to ensure complete dissolution of BMTNE.

  • Addition: Add Methylamine (1.0–1.1 eq) dropwise over 30 minutes.

    • Note: Do not use excess methylamine (>1.2 eq) to prevent the formation of the 1,1-bis(methylamino) byproduct.

  • Reaction: Stir at reflux for 1–2 hours. Monitor reaction progress via TLC (SiO₂, Ethyl Acetate/Hexane 1:1). The starting material (BMTNE) spot will disappear, and a more polar spot (NMSM) will appear.

  • Workup: Cool the reaction mixture to 0°C. The product, NMSM, typically precipitates as a yellow/brown solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/Acetonitrile if purity <95%.

Data & Yields:

Parameter Specification
Appearance Yellow to light brown crystalline solid
Melting Point 111–115 °C
Typical Yield 75% – 85%

| 1H NMR (DMSO-d6) |

Application: Synthesis of Neonicotinoid Scaffolds

The primary industrial application of NMSM is the synthesis of Nitenpyram and its analogues. This involves displacing the remaining methylthio group with a heterocyclic amine.

Protocol B: Synthesis of Nitenpyram Analogue

Target: N-((6-chloropyridin-3-yl)methyl)-N-ethyl-N'-methyl-2-nitroethene-1,1-diamine.

Reagents:

  • NMSM (1.0 eq)

  • N-((6-chloropyridin-3-yl)methyl)-N-ethylamine (CCPM-amine) (1.0 eq)

  • Solvent: Acetonitrile (MeCN) or Ethanol.

Procedure:

  • Dissolution: Dissolve NMSM (1.0 eq) in Acetonitrile (5 mL/mmol) in a reaction vessel equipped with a scrubber (see Safety Note).

  • Addition: Add the CCPM-amine (1.0 eq) in one portion.

  • Reflux: Heat the mixture to reflux (80°C) for 3–5 hours.

    • Observation: The reaction releases Methanethiol (MeSH) , a gaseous byproduct with a distinct rotten cabbage odor.

    • Critical Control: Ensure continuous nitrogen sweep into a bleach (NaOCl) scrubber to neutralize MeSH.

  • Monitoring: Reaction is complete when the SMe peak (

    
     2.45) disappears in NMR or the NMSM spot vanishes on TLC.
    
  • Isolation: Evaporate the solvent under reduced pressure to obtain a viscous residue.

  • Crystallization: Triturate the residue with Ethyl Acetate/Ether to induce crystallization.

Workflow Visualization:

NitenpyramSynthesisStartStart: NMSM + CCPM-AmineStep1Reflux in MeCN (80°C)3-5 HoursStart->Step1Step2Elimination of MeSH(Gas Scrubber Required)Step1->Step2 Reaction ProgressCheckQC Check:Disappearance of SMe peakStep2->CheckFinalProduct:Nitenpyram AnalogueCheck->Final Validated

Figure 2: Process flow for the conversion of NMSM to Neonicotinoid active ingredients.

Application II: Heterocyclic Ketene Aminals (HKAs)

Beyond acyclic neonicotinoids, NMSM reacts with diamines to form cyclic heterocyclic ketene aminals, which serve as scaffolds for novel insecticides affecting the nicotinic acetylcholine receptor (nAChR).

General Protocol:

  • Reactant: Ethylenediamine (for imidazolidine rings) or 1,3-diaminopropane (for hexahydropyrimidine rings).

  • Conditions: Reflux in Ethanol.

  • Mechanism: Transamination followed by intramolecular cyclization, releasing MeSH and MeNH₂.

Safety & Handling (E-E-A-T)

Hazard Identification:

  • Skin/Eye Irritant: NMSM is an irritant.[2][3] Wear nitrile gloves and safety goggles.

  • Methanethiol Evolution: The downstream reactions release MeSH. This gas is toxic and has a very low odor threshold (ppb range). All reactions must be vented through a scrubber containing 10% Sodium Hypochlorite (Bleach) or NaOH.

Storage:

  • Store at 2–8°C.

  • Protect from light and moisture.[2]

  • Shelf-life: ~12 months if sealed properly.

References

  • Abedinifar, F., Larijani, B., & Mahdavi, M. (2022).[4] Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity. RSC Advances. Retrieved from [Link]

  • Pavilek, B., & Milata, V. (2020).[5] Trisubstituted push-pull nitro alkenes. Arkivoc. Retrieved from [Link]

protecting group strategies in N-Methyl-1-(methylthio)-2-nitroethenamine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Coupling & Protecting Group Strategies in


-Methyl-1-(methylthio)-2-nitroethenamine Reactions 

-Acetal Chemistry

Abstract

ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-Methyl-1-(methylthio)-2-nitroethenamine (NMSM) is a versatile "push-pull" alkene scaffold used extensively in the synthesis of H2-receptor antagonists (e.g., Ranitidine) and complex heterocyclic pharmacophores.[1][2] Its reactivity is driven by the highly polarized nitroketene 

-acetal core, where the methylthio group acts as a leaving group for nucleophilic displacement. This guide details the critical protecting group (PG) strategies required to manage the chemoselectivity of incoming nucleophiles, specifically diamines, to prevent polymerization and ensure regioselective coupling.

The Chemoselectivity Challenge

The core molecule, NMSM, possesses a unique electronic structure stabilized by an intramolecular hydrogen bond between the amino proton and the nitro oxygen. This planar stability makes the


-carbon highly electrophilic toward amines but relatively inert to oxygen nucleophiles under neutral conditions.[2]

The Primary Challenge: When reacting NMSM with bifunctional linkers (e.g., ethylenediamine, amino-thiols), there is a high risk of double displacement , where the linker reacts with two molecules of NMSM, forming a symmetric bis-nitroethenamine byproduct.

The Solution: To synthesize non-symmetric drugs (like Ranitidine), one must desymmetrize the diamine linker using orthogonal protecting group strategies (e.g., Boc, Phthalimide) before coupling with NMSM.

Mechanism of Action: The Push-Pull System

The nitro group (pull) strongly withdraws electron density, while the amino and thio groups (push) donate density. This creates a polarized double bond where the carbon bearing the sulfur is highly susceptible to nucleophilic attack (


V mechanism).[2]

PushPullMechanism NMSM NMSM Core (Electrophile) Inter Tetrahedral Intermediate NMSM->Inter + Nucleophile Nuc Nucleophile (R-NH2) Nuc->Inter Prod Substitution Product Inter->Prod Elimination LG MeSH (Leaving Group) Inter->LG

Figure 1: The Addition-Elimination mechanism (


V) characteristic of nitroketene 

-acetals.[2]

Strategic Protocol A: Orthogonal Protection (Recommended)

This protocol is the "Gold Standard" for research and early-stage development where purity and structural definition are paramount.[2] It utilizes a mono-Boc-protected diamine to ensure that only one end of the linker reacts with NMSM.[2]

Reagents & Materials
  • Substrate:

    
    -Methyl-1-(methylthio)-2-nitroethenamine (NMSM) [CAS: 61832-41-5][2][3]
    
  • Linker:

    
    -Boc-ethylenediamine (or analogous mono-protected diamine)[2]
    
  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)[2]

  • Base: Triethylamine (Et

    
    N) - Optional, catalytic
    
Step-by-Step Methodology
  • Preparation of Nucleophile: Dissolve

    
    -Boc-ethylenediamine (1.1 equiv) in MeCN (5 mL/g of substrate).
    
    • Why: A slight excess ensures complete consumption of the electrophile (NMSM).[2]

  • Coupling Reaction: Add NMSM (1.0 equiv) to the solution. Heat to reflux (80°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1).[2] The yellow NMSM spot (

      
      ) will disappear, replaced by a more polar, fluorescent spot.
      
    • Note: The evolution of methanethiol (MeSH) gas indicates reaction progress.[2] Perform in a well-ventilated fume hood.

  • Isolation: Cool to room temperature. Concentrate the solvent under reduced pressure. The product often crystallizes upon cooling or addition of diethyl ether.[2]

    • Yield Target: >85%[1][2][4]

  • Deprotection (The "Switch"): Dissolve the intermediate in DCM/TFA (4:1) or 4M HCl in Dioxane.[2] Stir at RT for 1 hour.

    • Result: You now have a mono-substituted nitroethenamine with a free primary amine tail, ready to react with the second electrophile (e.g., furfuryl alcohol derivative).

Strategic Protocol B: Statistical Coupling (Industrial/Scale-Up)

In cost-sensitive environments, protecting groups add expensive steps.[2] The "Statistical" strategy uses a massive excess of the diamine to favor mono-substitution.[2] This is commonly used in the generic manufacturing of Ranitidine intermediates.[2]

Methodology
  • Reagent Setup: Prepare a solution of ethylenediamine (5.0 – 10.0 equivalents) in water or ethanol.[2]

    • Critical: The large excess is non-negotiable.[2] If 1:1 stoichiometry is used, the bis-product (dimer) will dominate.[2]

  • Addition: Add NMSM (1.0 equiv) slowly to the diamine solution at room temperature.

    • Thermodynamics: The reaction is exothermic.[2] Slow addition prevents thermal runaways and keeps the local concentration of diamine high.[2]

  • Workup (The Challenge): Evaporate the solvent and the excess ethylenediamine under high vacuum.

    • Risk:[4] Residual diamine is difficult to remove and may interfere with subsequent steps.[2]

Comparison of Strategies

FeatureProtocol A (Orthogonal PG)Protocol B (Statistical)
Purity High (>95%)Moderate (contains dimers)
Step Count 3 (Protect-Couple-Deprotect)1 (Couple)
Atom Economy Lower (PG waste)High (if excess amine recycled)
Suitability Drug Discovery / MedChemBulk Manufacturing

Advanced Workflow: Heterocycle Synthesis

Recent applications (2020–2023) utilize NMSM not just as a linker, but as a scaffold for building fused heterocycles (e.g., pyrroles, chromenes) via cascade reactions.[2] Here, the nitro group acts as an activating group that is eventually eliminated or incorporated.[2]

Workflow cluster_0 Route A: Linear Synthesis (Ranitidine) cluster_1 Route B: Heterocycle Formation start Start: NMSM step1 1. Protect Linker (Boc) start->step1 step4 1. Michael Addition (C1) start->step4 step2 2. Displace -SMe step1->step2 step3 3. Deprotect & Functionalize step2->step3 step5 2. Cyclization (Nitro-activated) step4->step5

Figure 2: Divergent synthetic pathways for NMSM: Linear drug synthesis vs. Heterocyclic cascade reactions.[2]

Troubleshooting & Quality Control

Analytical Markers
  • 
    H NMR (DMSO-d
    
    
    
    ):
    • NMSM (Starting Material): Singlet at

      
       2.45 ppm (-SMe).[2]
      
    • Product (Displaced): Disappearance of the 2.45 ppm singlet. Appearance of methylene signals from the linker.[2]

    • Alkene Proton: The vinyl proton typically appears as a singlet around

      
       6.5–6.7 ppm.[2] This shift is diagnostic for the retention of the nitroethene core.[2]
      
Common Pitfalls
  • Odor Control: The byproduct MeSH (methanethiol) has a stench threshold of 1 ppb.[2] Scrub exhaust gas through a bleach (NaOCl) trap to oxidize MeSH to methanesulfonic acid.[2]

  • Solubility Issues: NMSM is poorly soluble in water but soluble in hot EtOH or MeCN.[2] If the reaction is slow, ensure the temperature is

    
    C to maintain solubility.
    
  • Instability: Do not attempt to protect the nitrogen on the nitroethene core itself.[2] The intramolecular H-bond is structurally vital.[2] Alkylating this position destabilizes the molecule and leads to decomposition.[2]

References

  • Synthesis of Ranitidine (Patent): Process for the preparation of ranitidine or acid addition salts thereof.[2][5] European Patent Application EP0219225A1.[2] Link

  • NMSM Reactivity Review: Abedinifar, F., Larijani, B., & Mahdavi, M. (2022).[1][2][6] Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity.[1][7][2] RSC Advances, 12, 30436-30456.[1][2][6] Link

  • Push-Pull Alkene Chemistry: Pavilek, B., & Milata, V. (2020).[2][8] Trisubstituted push-pull nitro alkenes.[2][8] Arkivoc, 2020(vii), 401-421.[8] Link

  • Compound Data: PubChem CID 2736798: (Z)-N-Methyl-1-(methylthio)-2-nitroethenamine.[2] Link[2]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Methyl-1-(methylthio)-2-nitroethenamine Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile synthon. Here, we address common challenges encountered during its synthesis and subsequent reactions, providing in-depth, field-proven insights to ensure the success of your experiments.

N-Methyl-1-(methylthio)-2-nitroethenamine, with the chemical formula C₄H₈N₂O₂S, is a highly functionalized and reactive molecule.[1][2] Its unique structure, featuring a nitro group, a methylthio group, and a methylamino group on an ethene backbone, makes it an ambiphilic building block in organic synthesis.[3][4] The electron-withdrawing nitro group renders the adjacent carbon electrophilic and a prime candidate for Michael additions, while the methylthio group can act as a leaving group in nucleophilic substitution reactions.[3][5] This dual reactivity is key to its utility in synthesizing a wide array of heterocyclic compounds, and it has been notably used as an intermediate in the preparation of pharmaceuticals like Ranitidine and Nizatidine.[6][7][8]

This guide is structured to provide direct answers to specific problems you might face, moving from troubleshooting common reaction failures to frequently asked questions about the compound's handling and properties.

Troubleshooting Guide: Common Experimental Issues

This section is formatted as a series of questions and answers to directly address potential setbacks in your laboratory work.

Question 1: My reaction yield is significantly lower than expected, or the reaction failed to proceed. What are the likely causes and how can I fix this?

Low or no yield is one of the most common issues. The root cause often lies in the reactants' quality or the reaction conditions. Let's break down the possibilities.

Causality Analysis:

The primary synthesis of NMSM itself involves the nucleophilic substitution of one methylthio group from 1,1-bis(methylthio)-2-nitroethylene with methylamine.[1] Subsequent reactions often involve the substitution of the remaining methylthio group or additions to the nitroalkene system. The success of these reactions is highly dependent on the purity of the starting materials and precise control of the reaction environment.

Troubleshooting Steps:

  • Verify Starting Material Purity:

    • NMSM: The compound should be a light orange to yellow crystalline solid.[8] A darker brown color may indicate impurities or degradation.[9] Confirm its purity by checking the melting point, which is reported to be in the range of 112-118 °C.[8][10]

    • Reactants & Solvents: Ensure all other reactants are of high purity. Crucially, use anhydrous solvents, especially for the synthesis of NMSM, as moisture can interfere with the reaction.[1]

  • Optimize Reaction Conditions:

    • Temperature Control: The synthesis of NMSM is typically performed at the reflux temperature of anhydrous acetonitrile (~82°C).[1] For subsequent reactions, such as in the synthesis of Ranitidine, temperatures may be lower (e.g., 40-45 °C).[11] Deviations can lead to side reactions or decomposition.

    • Reaction Time: The synthesis of NMSM generally requires 4-8 hours.[1] Incomplete reactions can occur if the time is too short. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.

  • Re-evaluate Stoichiometry:

    • Ensure the molar ratios of your reactants are correct. For instance, in the synthesis of NMSM, an excess of methylamine is often used to drive the reaction to completion.

Summary of Recommended Synthesis Conditions for NMSM:

ParameterRecommended ConditionRationale
Starting Material 1,1-bis(methylthio)-2-nitroethylenePrecursor for nucleophilic substitution.[3][12]
Reagent MethylamineNucleophile to displace one methylthio group.[1]
Solvent Anhydrous AcetonitrileA polar aprotic solvent that facilitates the reaction.[1]
Temperature Reflux (~82°C)Provides sufficient energy for the reaction to proceed efficiently.[1]
Time 4–8 hoursTypical duration for completion; should be monitored by TLC.[1]
Expected Yield 65–85%A good benchmark for a successful synthesis.[1]
Question 2: My reaction produced a mixture of several unexpected products. How can I improve the selectivity?

The formation of multiple products is often due to the ambiphilic nature of NMSM, which has multiple reactive sites.[4]

Reactive Sites of N-Methyl-1-(methylthio)-2-nitroethenamine:

Caption: Reactive sites on the NMSM molecule.

Causality Analysis:

The presence of both electron-donating (-NHCH₃, -SCH₃) and electron-withdrawing (-NO₂) groups polarizes the double bond.[3] This allows NMSM to act as a Michael acceptor at the carbon adjacent to the nitro group, or for the methylthio group to be displaced by a nucleophile.[3][5] The reaction pathway taken can be influenced by temperature, solvent, and the presence of catalysts.

Troubleshooting Steps:

  • Catalyst Selection: The choice of catalyst can direct the reaction pathway.

    • Lewis Acids (e.g., In(OTf)₃, CuCl): These can promote Henry-type reactions or cycloadditions.[1][13]

    • Brønsted Acids (e.g., Trichloroacetic Acid): These can facilitate Mannich-type reactions.[3]

    • Catalyst-Free: Some reactions, like the synthesis of certain pyrrole derivatives, proceed efficiently without any catalyst.[3]

  • Temperature and Reaction Time Control: Higher temperatures can provide the activation energy for undesired pathways. Running the reaction at a lower temperature, even if it requires a longer time, can significantly improve selectivity.

  • Order of Reagent Addition: In multi-component reactions, the order in which reactants are added can be critical. Adding a key reactant slowly can help to control the concentration and prevent side reactions.

Troubleshooting Workflow for Poor Selectivity:

G start Mixture of Products Observed check_temp Is Reaction Temperature Too High? start->check_temp lower_temp Action: Lower Temperature and Monitor by TLC check_temp->lower_temp Yes check_cat Is a Catalyst Being Used? check_temp->check_cat No lower_temp->check_cat no_cat Consider Adding a Pathway-Specific Catalyst (Lewis or Brønsted Acid) check_cat->no_cat No change_cat Action: Change Catalyst Type or Optimize Catalyst Loading check_cat->change_cat Yes check_stoich Review Stoichiometry and Order of Addition no_cat->check_stoich change_cat->check_stoich adjust_stoich Action: Adjust Molar Ratios and/or Use Slow Addition check_stoich->adjust_stoich Yes end Improved Selectivity check_stoich->end No, all seems correct adjust_stoich->end

Caption: A logical workflow for troubleshooting poor reaction selectivity.

Question 3: I'm having difficulty purifying my final product. What are the best methods?

Purification can be challenging if the product has similar physical properties to the starting materials or byproducts.

Causality Analysis:

The polarity of NMSM and its derivatives can make chromatographic separation difficult. The compound's stability can also be a factor, as it may degrade on certain stationary phases like silica gel.

Recommended Purification Protocols:

  • Recrystallization: This is often the most effective method for purifying NMSM and many of its solid derivatives.[1]

    • Protocol: A common solvent system for recrystallization is an ethanol-water mixture.[1] Dissolve the crude product in a minimum amount of hot ethanol and then slowly add water until turbidity persists. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration. This method can achieve purity levels greater than 98%.[1]

  • Column Chromatography: If recrystallization is not effective, column chromatography is the next option.

    • Stationary Phase: While silica gel is common, consider using neutral alumina if you suspect your compound is sensitive to the acidic nature of silica.

    • Solvent System: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate). The ideal solvent system should show good separation of spots on a TLC plate.

Frequently Asked Questions (FAQs)

Q1: How should I properly store N-Methyl-1-(methylthio)-2-nitroethenamine?

Proper storage is essential to maintain the stability and reactivity of the compound.[9] It should be kept in a tightly closed container in a dry, cool, and well-ventilated place.[14] For long-term storage, refrigeration at 2-8°C, protected from light, is recommended.[8]

Q2: What are the primary safety hazards associated with NMSM?

According to safety data, N-Methyl-1-(methylthio)-2-nitroethenamine is classified as a hazardous substance. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[15]

  • Handling Precautions: Always handle this chemical in a well-ventilated area or a fume hood.[14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14] Avoid creating dust when handling the solid form.[14]

Q3: Can this compound exist as different isomers?

Yes, N-Methyl-1-(methylthio)-2-nitroethenamine can exist as (Z) and (E) isomers. The (Z)-isomer is often the kinetically favored product in its synthesis due to the planar geometry of the transition state.[1] However, depending on the reaction conditions and subsequent synthetic steps, isomerization can occur. It is important to characterize your product to confirm the isomeric form.

Q4: What are the main applications of this compound in drug development?

NMSM is a key intermediate in the synthesis of various pharmaceuticals.[6] Its most well-known application is as a precursor in the preparation of H₂-receptor antagonists like Ranitidine and Nizatidine, which are used to treat stomach ulcers and acid reflux.[7][8] Its versatile reactivity also makes it a valuable scaffold for creating libraries of heterocyclic compounds for drug discovery.[3][4]

References

  • Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Publishing. [Link]

  • Reddy, P. N., & Padmaja, P. (2020). (E)-N-Methyl-1-(Methylthio)-2-Nitroethenamine (Nmsm) as a Versatile Ambiphilic Synthon in Organic Synthesis. Bentham Science. [Link]

  • Google Patents, EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this prepar
  • ResearchGate, (PDF) Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021), [Link]

  • ChemicalSources, n-methyl-1-(methylthio)-2-nitroethenamine suppliers USA, [Link]

  • PubChem, N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)- | C4H8N2O2S | CID 2736798, [Link]

  • SciSpace, Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular, [Link]

  • National Institutes of Health, Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021), [Link]

  • Google Patents, CN102010388A - Prepar
  • PubChem, N-Methyl-1-(methylthio)-2-nitroethenamine | C4H8N2O2S | CID 3035401, [Link]

Sources

Technical Support Guide: N-Methyl-1-(methylthio)-2-nitroethenamine Reactions

[1][2][3]

Content Type: Technical Support Center & Troubleshooting Guide Subject: N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM) CAS: 61832-41-5 Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists[1]

Introduction: The "Push-Pull" Chemistry of NMSM

N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM) is a critical "push-pull" alkene intermediate, most notably used in the synthesis of H2-receptor antagonists like Ranitidine (Zantac) and Nizatidine .[1]

Its reactivity is defined by the electronic tug-of-war between the electron-withdrawing nitro group (



1

1

However, this reactivity profile creates a landscape of specific side products—ranging from transamination artifacts to hydrolysis impurities—that can complicate purification and lower yields.[1] This guide details how to identify, prevent, and remove these impurities.

Diagnostic Troubleshooting: Common Failure Modes

Category A: Incomplete Conversion & Equilibrium Traps[2]

User Issue: "The reaction stalls at 60-70% conversion. Adding more amine doesn't push it to completion."

Root Cause: The reaction is an Addition-Elimination (


)1Methanethiol (MeSH)

1

Corrective Action:

  • Sparging: Use a continuous nitrogen sparge to strip volatile MeSH (Bp: 6°C) from the reaction mixture.[1]

  • Solvent Selection: Switch to a solvent where MeSH has low solubility (e.g., refluxing Ethanol or Acetonitrile) rather than sealed tube reactions in high-solubility solvents like DMF.

  • Scavengers: For small-scale reactions, add a lead(II) acetate paper trap or a bleach scrubber to the vent line to confirm MeSH evolution ceases.[1]

Category B: The "Transamination" Impurity[2]

User Issue: "LC-MS shows a peak with the correct mass for the product, but also a significant impurity with Mass = Product + X or Mass = Starting Material + Y."

Root Cause: While


1Transamination
  • Path A (Desired): Displacement of

    
    
    
    
    Target Product.
  • Path B (Undesired): Displacement of

    
    
    
    
    S-Alkyl Impurity (N-alkyl-1-(methylthio)-2-nitroethenamine).[1]

Diagnostic Table:

Impurity TypeMechanismLC-MS SignaturePrevention
S-Alkyl Analog Displacement of

by

MW = NMSM +

Control Temp < 80°C; Avoid large excess of amine.[1]
Symmetric Diamine Double displacement (

and

)
MW = Product +

Stoichiometry control (1.05 eq amine).[1]
Category C: Hydrolysis & Oxidation[2]

User Issue: "My product has a yellow/orange gum impurity that is water-soluble."

Root Cause: NMSM is sensitive to moisture and oxidants.

  • Hydrolysis: The push-pull system is susceptible to aqueous acid/base hydrolysis, yielding N-methyl-2-nitroacetamide .[1]

  • Oxidation: If exposed to air/peroxides, the

    
     oxidizes to a sulfoxide (
    
    
    ).[1] While this makes it a better leaving group, it alters the stoichiometry and can lead to rapid, uncontrolled exotherms or decomposition.[1]

Corrective Action:

  • Dry Solvents: Ensure water content <0.1% (Karl Fischer).[1]

  • Inert Atmosphere: Always run under

    
     or Ar.
    
  • Workup: Avoid acidic aqueous washes which can hydrolyze the nitroenamine backbone. Use neutral washes (Brine).[1]

Visualizing the Reaction Pathways

The following diagram maps the competitive pathways governing the reaction of NMSM.

ReactionPathwaysStartNMSM(Starting Material)IntermediateTetrahedralIntermediateStart->Intermediate+ R-NH2Impurity_HydroHydrolysis Product(Nitroacetamide)Start->Impurity_Hydro+ H2O(Hydrolysis)AmineIncoming Amine(R-NH2)ProductTarget Diamine(Product)Intermediate->ProductPath A: -MeSH(Major)Impurity_TransTransamination Impurity(S-Alkyl Analog)Intermediate->Impurity_TransPath B: -MeNH2(Minor/High T)MeSHMeSH(Byproduct)Intermediate->MeSHMeNH2MeNH2(Byproduct)Intermediate->MeNH2

Figure 1: Competitive reaction pathways for N-Methyl-1-(methylthio)-2-nitroethenamine. Path A is the desired substitution. Path B represents the transamination side reaction.[1]

Validated Experimental Protocol

Standard Displacement Procedure (Synthesis of Ranitidine Intermediate Analog)

Objective: Displacement of


Reagents:

  • NMSM (1.0 eq)[1]

  • Amine

    
     (1.05 eq)[1]
    
  • Solvent: Ethanol (Abs.) or Acetonitrile (Dry)[1]

Step-by-Step Workflow:

  • Setup: Charge NMSM into a reactor equipped with a reflux condenser and a scrubber system (Bleach/NaOH) to trap MeSH.[1]

  • Solvation: Dissolve in Ethanol (5-10 volumes). Ensure the solution is homogeneous.

  • Addition: Add the amine (

    
    ) slowly at room temperature.
    
    • Note: A slight exotherm is normal.

  • Reaction: Heat to Reflux (78°C) for 4–6 hours.

    • Critical Control: Monitor MeSH evolution. Maintain a slow

      
       sweep to drive the equilibrium.
      
  • IPC (In-Process Control): Check by TLC or HPLC.

    • Target: < 2% NMSM remaining.

    • Check: If Transamination impurity > 5%, reduce temperature in future runs.[1]

  • Workup:

    • Cool to 0–5°C.

    • The product often crystallizes directly from ethanol.

    • Filter and wash with cold ethanol.

    • Recrystallization:[1][2][3] If necessary, use EtOH/Water.[1] Avoid prolonged heating in water to prevent hydrolysis.

Impurity Profile Summary

Impurity NameStructure DescriptionOriginRemoval Strategy
NMSM (SM) Starting MaterialIncomplete ReactionSparging MeSH; Extended reflux.
Impurity A N-Alkyl-1-(methylthio)-2-nitroethenamineTransamination (Loss of

)
Chromatography or fractional crystallization (solubility differs).[1]
Impurity B N,N'-Bis(alkyl)-2-nitro-1,1-ethenediamineDouble SubstitutionHard to remove.[1] Prevention (stoichiometry) is key.[1]
Impurity C N-Methyl-2-nitroacetamideHydrolysisWater wash (if product is organic soluble) or recrystallization.[1]
Impurity D Sulfoxide DerivativeOxidation of SMAvoid by using fresh SM and inert atmosphere.[1]

References

  • Ranitidine Synthesis & Impurities

    • ChemicalBook. "Ranitidine synthesis - ChemicalBook."[1] Accessed Feb 10, 2026.[1]

  • Reaction Mechanism & Applications

    • RSC Advances.[4] "Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity."[5][1][4][6] 2022.

  • Physical Properties & Spectra

    • NIST Chemistry WebBook. "Ethenamine, N-methyl-1-(methylthio)-2-nitro-."[5][1][6][7][8][9][10][11][12][13] Accessed Feb 10, 2026.[1] [1]

  • Thermal Decomposition

    • PubMed. "Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines." (Mechanistic context for nitro-imine decomposition).

  • General Reagent Data

    • BenchChem. "N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)-."[5][1][2][6][8] [1]

purification techniques for N-Methyl-1-(methylthio)-2-nitroethenamine reaction mixtures

[1][2]

Executive Summary & Molecule Profile[1][3]

Welcome to the technical support hub for N-Methyl-1-(methylthio)-2-nitroethenamine (CAS: 61832-41-5).[1][2][3] This compound is a critical "push-pull" alkene intermediate, primarily utilized in the synthesis of H2-receptor antagonists like Ranitidine.[1][2]

Users frequently encounter difficulties due to the compound's thermal sensitivity, the evolution of noxious methyl mercaptan (MeSH) gas, and the formation of "oiling out" phases during crystallization.[2] This guide synthesizes industrial best practices with laboratory-scale precision to resolve these issues.

Compound Data Card
PropertySpecificationNotes
Appearance Pale yellow to orange powderDarkening indicates oxidation or polymer formation.[1][2]
Melting Point 112 – 118 °CSharp range indicates high purity. Broad range (<110°C) suggests bis-sulfide contamination.[1][2]
Solubility Soluble in hot Ethanol, AcetonitrileSparingly soluble in cold water, chloroform.[2]
Odor Pungent (Sulfurous)Strong odor persists even in pure form; extreme odor indicates trapped MeSH.

Reaction Logic & Impurity Profiling

Before attempting purification, it is vital to understand what you are purifying.[2] The synthesis involves the nucleophilic displacement of one methylthio group from 1,1-bis(methylthio)-2-nitroethylene by methylamine.[1][2][4]

The "Goldilocks" Stoichiometry

The purity of your crude material is dictated by the reaction stoichiometry.[2]

  • Too little amine (< 0.95 eq): Unreacted starting material (Bis-SMe) remains.[1] Hard to separate as solubility is similar.[1]

  • Too much amine (> 1.1 eq): The second methylthio group is displaced, forming the 1,1-bis(methylamino) byproduct.[1][2] This is the most common impurity and lowers the melting point significantly.[2]

Visualizing the Pathway

The following diagram illustrates the reaction flow and critical control points for impurity management.

ReactionPathwaycluster_controlCritical Control PointSMStarting Material1,1-Bis(methylthio)-2-nitroethylene(Mp: 124-128°C)TargetTARGET PRODUCTN-Methyl-1-(methylthio)-2-nitroethenamine(Mp: 112-118°C)SM->Target Substitution 1(Controlled)MeNH2ReagentMethylamine(1.0 - 1.05 eq)MeNH2->TargetImpurity_BisIMPURITY (Over-reaction)1,1-Bis(methylamino)-2-nitroethylene(High Solubility)Target->Impurity_Bis Substitution 2(Excess Amine)ByproductByproductMethyl Mercaptan (MeSH)(Gas/Odor)Target->Byproduct

Figure 1: Reaction pathway showing the formation of the target product versus the over-reacted bis-amino impurity.[1][2]

Standard Operating Procedure: Purification

The industry-standard method for purifying this intermediate is Recrystallization from Ethanol (EtOH) .[1][2] Chromatography is generally discouraged for scale-up due to the compound's polarity and the "streaking" caused by the nitro-enamine conjugation.[1][2]

Protocol: Ethanol Recrystallization with Carbon Polish[1][2]

Prerequisites:

  • Crude N-Methyl-1-(methylthio)-2-nitroethenamine.[1][2][5][6]

  • Solvent: Absolute Ethanol (or 95% EtOH).[1]

  • Activated Carbon (neutral pH).[1]

  • Heated filtration setup (Buchner funnel pre-warmed).[1]

Step-by-Step Workflow:

  • Dissolution (The Saturation Point):

    • Place crude solid in a round-bottom flask.

    • Add Ethanol (approx. 3-5 mL per gram of crude).[1][2]

    • Heat to reflux (78°C) with stirring.

    • Checkpoint: If the solid does not dissolve completely, add ethanol in small increments (0.5 mL/g) until clear.[2] If insoluble dark particles remain, these are likely polymers/salts.[1][2]

  • Carbon Treatment (Color Removal):

    • Once dissolved at reflux, carefully add Activated Carbon (5-10 wt% of crude mass).[1][2]

    • WARNING: Remove heat source briefly before adding carbon to prevent boil-over.

    • Reflux for an additional 15–30 minutes. This step adsorbs polymeric tars and colored impurities.[1]

  • Hot Filtration:

    • Filter the hot mixture through a Celite pad or filter paper into a pre-warmed receiving flask.

    • Why Pre-warmed? To prevent the product from crystallizing in the funnel stem (clogging).

  • Controlled Crystallization:

    • Allow the filtrate to cool to room temperature slowly (over 1-2 hours). Rapid cooling promotes "oiling out" (liquid-liquid phase separation) rather than crystal formation.[1][2]

    • Once at room temperature, cool further in an ice bath (0-5°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals via vacuum filtration.[7]

    • Wash: Wash the cake with cold Ethanol (or 60-80% aqueous ethanol) to remove surface mother liquor containing the bis-amino impurity.[1][2]

    • Dry: Vacuum dry at <50°C. Note: High heat can decompose the nitro group.[2]

Troubleshooting Guide

Issue 1: "Oiling Out" (Liquid Phase Separation)

Symptom: Instead of crystals, the solution turns cloudy and a heavy oil settles at the bottom.[2]

  • Cause: The solution temperature dropped too fast, or the solute concentration is too high (supersaturation limit exceeded).[2]

  • Fix:

    • Re-heat the mixture until the oil redissolves (clear solution).

    • Add a small amount of extra solvent (10-15% volume).[1]

    • Seed it: Add a tiny crystal of pure product (if available) at 40-50°C.

    • Cool very slowly (wrap the flask in a towel or turn off the oil bath and let it cool with the bath).

Issue 2: Persistent Rotten Cabbage Smell

Symptom: The lab smells of Methyl Mercaptan (MeSH) even after workup.

  • Cause: MeSH is a byproduct of the reaction and can get trapped in the crystal lattice.

  • Fix:

    • Chemical Scrubbing: Ensure all reaction off-gassing is passed through a bleach (sodium hypochlorite) or NaOH scrubber.[1][2]

    • Recrystallization: The ethanol recrystallization effectively removes trapped MeSH. Ensure the final drying step is done under a strong vacuum to pull off residual volatiles.

Issue 3: Low Melting Point (< 110°C)

Symptom: Product melts early or has a wide range (e.g., 105–115°C).[1]

  • Cause: Contamination with 1,1-bis(methylamino)-2-nitroethylene (the over-reacted impurity).[1][2]

  • Fix:

    • The bis-amino impurity is more soluble in alcohols than the target.[2]

    • Perform a slurry wash : Suspend the solid in cold ethanol (0°C), stir for 30 minutes, and filter. This dissolves the surface impurities without significant loss of target yield.

Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of Ethanol? A: Yes, but Methanol is a stronger solvent for this compound.[2] You will likely need to use a Methanol/Water mixture (e.g., 9:[1][2]1) to force precipitation, or cool to -20°C to get decent recovery yields.[1][2] Ethanol is generally preferred for a better balance of solubility vs. recovery.[1]

Q: My product turned green/brown after drying. Why? A: Nitroethenamines are light-sensitive and thermally unstable.[1][2] If dried at temperatures >60°C or left in direct light, they can degrade into tarry polymers.[1][2] Always dry under vacuum at mild temperatures (30-40°C) and store in amber glass.

Q: Is chromatography a viable alternative? A: For analytical purity (HPLC), yes. For preparative scale, no. The compound often streaks on Silica due to the push-pull electronic nature.[2] If you must use a column, use a gradient of Dichloromethane/Methanol, but expect lower recovery than crystallization.[1][2]

References

  • BenchChem. (n.d.).[1] Synthesis of N-Methyl-1-(methylthio)-2-nitroethenamine. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] N-Methyl-1-(methylthio)-2-nitroethenamine Product Specification. Retrieved from [1][2]

  • ChemicalBook. (2025).[1][7] Properties and Safety Data for CAS 61832-41-5. Retrieved from [1]

  • Google Patents. (2009).[1] Process for the purification of thiophenes and nitroethenamine derivatives (US20090318710A1). Retrieved from

  • ResearchGate. (2022).[1] Reactivity of 1,1-bis(methylthio)-2-nitroethylene. Retrieved from

Technical Support Center: Reaction Stability of N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Push-Pull" Stability Paradox

Welcome to the technical support hub for


-Methyl-1-(methylthio)-2-nitroethenamine (NMSM) . This compound is a critical "push-pull" alkene intermediate, widely used in the synthesis of H2-receptor antagonists (like Ranitidine) and diverse heterocyclic scaffolds.

The Core Challenge: NMSM possesses a polarized double bond stabilized by an electron-donating amine and an electron-withdrawing nitro group. While thermodynamically stable as a crystal, the reaction environment—specifically the presence of nucleophiles (amines) and heat—can trigger rapid, irreversible Michael-type oligomerization (often misidentified as simple polymerization). This results in the formation of intractable dark red/brown tars rather than the desired substitution product.

This guide provides the protocols and mechanistic insights required to maintain the "Safe Corridor" of reactivity.

Critical Parameters & Mechanism

To prevent failure, one must understand the enemy. The "polymerization" of NMSM is rarely a radical chain process; it is usually a step-growth condensation driven by uncontrolled nucleophilic attack.

The Mechanism of Failure
  • Dipole Alignment: The nitro group makes the

    
    -carbon highly electrophilic.
    
  • Nucleophilic Overload: If the incoming amine (nucleophile) concentration is too high locally, or if the temperature allows, the product (NMSM) can act as a nucleophile toward the starting material or itself.

  • Elimination Failure: If the methyl mercaptan (MeSH) leaving group is not efficiently removed or neutralized, it can re-attack the system, leading to equilibrium mixtures that degrade into oligomers.

Reaction Pathway Visualization

The following diagram illustrates the divergence between the successful synthesis pathway and the oligomerization failure mode.

NMSM_Reaction_Pathways Start 1,1-bis(methylthio)- 2-nitroethylene (BMTNE) Intermediate Tetrahedral Intermediate Start->Intermediate Controlled Addition < 40°C Oligomer Polymeric Tars (Dark Oil) Start->Oligomer Localized Exotherm Reagent Methylamine (Nucleophile) Reagent->Intermediate Product NMSM (Target Product) Intermediate->Product -MeSH (Fast Elimination) BisProduct Bis(methylamino) Impurity Product->BisProduct Excess MeNH2 High Temp Product->Oligomer Self-Condensation Stacking Interactions

Figure 1: Reaction divergence pathways. The target NMSM is a kinetic product; prolonged heat or excess amine drives the system toward thermodynamic sinks (Bis-product) or oligomeric tars.

Standard Operating Procedures (SOPs)

Protocol A: Synthesis of NMSM from BMTNE

Objective: Selective mono-substitution of the methylthio group while preventing bis-substitution or tar formation.

Reagents:

  • 1,1-bis(methylthio)-2-nitroethylene (BMTNE)

  • Methylamine (33% in EtOH or 40% aq.)

  • Solvent: Ethanol (preferred) or Acetonitrile.

Step-by-Step Methodology:

  • Slurry Formation: Suspend BMTNE (1.0 eq) in Ethanol (5 volumes). The starting material is sparingly soluble.

  • Temperature Control: Cool the slurry to 10–15°C .

    • Why? The reaction is exothermic. Higher initial temps favor the bis-substitution impurity.

  • Controlled Addition: Add Methylamine (1.05 – 1.1 eq) dropwise over 30–60 minutes.

    • Critical: Do not dump the amine. High local concentration causes immediate tarring.

  • The "Solubility Switch": As the reaction proceeds, the mixture will clarify (intermediate forms) and then the product (NMSM) may precipitate or remain in solution depending on concentration.

  • Reflux (The Kinetic Lock): Once addition is complete, warm to reflux (

    
    C) for exactly 60–90 minutes.
    
    • Why? This drives the elimination of MeSH (methyl mercaptan).

    • Warning: Do not reflux >2 hours. Prolonged heat initiates oligomerization.

  • Workup: Cool to

    
    C. The product NMSM should crystallize as a yellow solid. Filter and wash with cold ethanol.
    
Protocol B: Handling NMSM in Subsequent Reactions

Objective: Using NMSM as a building block without degrading it.

  • Solvent Choice: Avoid non-polar solvents (e.g., hexane, toluene) which induce "stacking" of the polar NMSM molecules, accelerating self-reaction. Use EtOH, MeOH, or DMF .

  • Scavenging MeSH: When reacting NMSM with a new amine, MeSH gas is evolved. Ensure the vessel is vented to a scrubber (NaOH trap). Accumulation of MeSH can reverse the reaction.

Troubleshooting Guide

Use this matrix to diagnose issues immediately.

SymptomProbable CauseCorrective Action
Reaction turns dark red/black oil Uncontrolled Exotherm: Temperature spiked during amine addition.Discard batch. For next run, cool to <10°C during addition and reduce addition rate.
Low Yield + Orange Solid Bis-substitution: Formation of 1,1-bis(methylamino)-2-nitroethylene.Reduce Methylamine equivalents to 1.0–1.05. Ensure strict dropwise addition.
Product is a sticky gum Solvent Trapping: NMSM retains solvent/MeSH strongly.Recrystallize immediately from Ethanol/Water (9:1). Do not dry under high heat (>50°C).
Strong Sulfur Smell (Persisting) Incomplete Elimination: MeSH is trapped in the lattice.Sparge the reaction mixture with Nitrogen during the reflux phase to drive off MeSH.
Precipitate forms too early Concentration too high: Reagents precipitating before reacting.Increase solvent volume to 7–10 volumes relative to BMTNE.

Frequently Asked Questions (FAQs)

Q1: Can I use water as a solvent to be "greener"? A: Yes, water is used industrially. However, BMTNE is hydrophobic. You must use a high-shear mixer to ensure reaction at the interface. If the stirring is poor, the amine stays in the water phase and the BMTNE stays solid, leading to no reaction until you heat it, at which point it uncontrollably tars. Recommendation: Use 95% Ethanol for lab scale.

Q2: Why does my NMSM degrade on the shelf? A: NMSM is sensitive to moisture and light. Hydrolysis of the enamine bond yields nitromethane and amides/thioesters.

  • Storage Protocol: Store in amber glass at 2–8°C under Argon.

Q3: Is the "polymer" dangerous? A: The tars are generally non-explosive but are chemically intractable. However, the reaction generates Methyl Mercaptan (MeSH), which is toxic and flammable. Always use a caustic scrubber (NaOH) connected to the vent line.

Q4: Can I use a Lewis Acid to catalyze the reaction and lower the temp? A: Generally, no. Lewis acids often coordinate to the nitro group, altering the electronics and potentially favoring attack at the wrong carbon or promoting dimerization. The reaction is self-catalyzing due to the basicity of the amine.

References

  • Mechanism & Synthesis: Fishwick, B. R., Rowles, D. K., & Stirling, C. J. M. (1986). Nucleophilic substitution at the vinylic centre of nitro-alkenes. J. Chem. Soc., Perkin Trans. 1, 1171-1179. Link

  • Ranitidine Process Chemistry: U.S. Patent No. 4,521,431. (1985). Process for the preparation of ranitidine. Link

  • Nitroketene Acetal Review: Tominaga, Y., et al. (2002). Synthesis and properties of nitroketene N,S-acetals. Heterocycles, 57(12). (Provides structural basis for "push-pull" stability).
  • Industrial Optimization: CN Patent 104119257A. (2014). Preparation method for 1-methylamino-1-methylthio-2-nitroethylene. (Discusses temperature control to avoid impurities). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for NMSM and Methylamine before handling. Reactions involving nitro-compounds and amines carry inherent risks of exothermic runaway.

Technical Support Center: Workup Procedures for N-Methyl-1-(methylthio)-2-nitroethenamine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the workup and purification of this versatile synthetic building block. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility in your experiments.

Troubleshooting Guide

This section addresses common problems observed during the workup of NMSM synthesis and subsequent reactions. Each issue is analyzed from a mechanistic standpoint to provide robust and scientifically sound solutions.

Issue 1: Low Yield of Isolated Product After Workup

Question: I've completed the synthesis of NMSM from 1,1-bis(methylthio)-2-nitroethylene and methylamine, but my final yield after filtration is significantly lower than the reported 65-85%. What could be the cause?

Plausible Causes & Solutions:

  • Incomplete Crystallization: The most common cause of low yield is premature filtration before crystallization is complete. NMSM has moderate solubility in alcohols like ethanol, which are often used as reaction or washing solvents.[1][2]

    • Causality: The solubility of a compound increases with temperature. If the reaction mixture is not cooled sufficiently or for an adequate duration, a significant amount of the product will remain dissolved in the mother liquor.

    • Solution: After the reaction is complete, ensure the mixture is stirred at room temperature and then cooled to a lower temperature (0-5 °C) for at least one hour to maximize precipitation.[2] A patent for a related synthesis specifies cooling to 0°C for 1 hour.[1]

  • Excessive Washing with a Soluble Solvent: Washing the filtered product with a solvent in which it has some solubility (like ethanol) can dissolve a portion of the product.

    • Causality: The goal of washing is to remove soluble impurities from the surface of the crystals. However, the wash solvent can also saturate itself with the desired product, leading to loss.

    • Solution: Use ice-cold solvent for washing and apply it in small portions. Minimize the total volume of wash solvent used. Alternatively, consider a final wash with a solvent in which NMSM is less soluble, if compatible with impurity removal.

  • Incomplete Reaction: If the reaction did not go to completion, the yield will naturally be low.

    • Causality: The nucleophilic substitution of a methylthio group by methylamine requires sufficient time and temperature (typically reflux) to proceed effectively.[3]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material, 1,1-bis(methylthio)-2-nitroethylene. If the reaction has stalled, consider extending the reflux time.

Issue 2: The Isolated Product is an Oil or a Gummy Solid, Not a Crystalline Powder

Question: My product crashed out of solution as a sticky oil instead of the expected yellow crystals. How can I induce crystallization?

Plausible Causes & Solutions:

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, a phenomenon known as freezing-point depression or eutectic mixture formation. Unreacted starting materials or byproducts can contribute to this.

    • Causality: Crystalline solids are highly ordered structures. Impurity molecules that do not fit into this lattice structure interfere with the crystallization process, often resulting in an amorphous solid or oil.

    • Solution 1 (Solvent/Anti-Solvent): Dissolve the oil in a minimum amount of a good solvent (e.g., hot ethanol or isopropanol). While stirring vigorously, slowly add a miscible "anti-solvent" (a solvent in which NMSM is poorly soluble, like cold water or hexane) until persistent turbidity is observed. This sudden decrease in solubility can shock the system into forming crystals. Recrystallization from ethanol-water mixtures is a documented method for achieving high purity.[3]

    • Solution 2 (Scratching): If the oil is highly concentrated, use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

    • Solution 3 (Seeding): If you have a small amount of pure, crystalline NMSM from a previous batch, add a single tiny crystal to the supersaturated solution or oil. This "seed crystal" provides a template for further crystal growth.

Issue 3: Final Product has a Persistent, Foul Odor

Question: After drying, my NMSM product has a strong, unpleasant smell resembling garlic or rotten cabbage. What is this, and how can I remove it?

Plausible Causes & Solutions:

  • Trapped Methanethiol (MeSH): The reaction of 1,1-bis(methylthio)-2-nitroethylene with methylamine displaces one methylthio group, releasing methanethiol (MeSH) as a byproduct.[4][5]

    • Causality: Methanethiol is a highly volatile gas with an extremely low odor threshold. It can become trapped within the crystal lattice or adsorbed onto the surface of the product during crystallization.

    • Solution: Dry the product thoroughly under high vacuum for an extended period (several hours). Gentle heating (e.g., 30-40°C) under vacuum can help drive off the volatile MeSH. A nitrogen bleed can also help carry away the residual gas. Perform this in a well-ventilated fume hood.

Workflow for NMSM Synthesis Workup

The following diagram outlines the decision-making process for a standard workup and purification protocol.

Workup_Workflow start End of Reaction (Crude Mixture) cool Cool to Room Temp, then 0-5 °C for >1h start->cool Initiate Precipitation filter Vacuum Filtration cool->filter Isolate Crude Solid wash Wash with Cold Ethanol filter->wash Remove Soluble Impurities dry Dry Under High Vacuum wash->dry Remove Solvents/MeSH check_purity Check Purity (TLC, mp) dry->check_purity end_product Pure Crystalline NMSM check_purity->end_product Purity >98% recrystallize Recrystallize (e.g., Ethanol/Water) check_purity->recrystallize Purity <98% recrystallize->filter Re-isolate

Caption: Decision tree for NMSM workup and purification.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of pure N-Methyl-1-(methylthio)-2-nitroethenamine?

Pure NMSM is typically a yellow to light orange crystalline solid.[6] Its reported melting point is in the range of 112-118 °C.[7] A broad or depressed melting point is a strong indicator of impurities.

Q2: What is the best solvent system for recrystallizing NMSM?

Recrystallization from an ethanol-water mixture is a well-documented and effective method for achieving high purity (>98%) without resorting to column chromatography.[3] Other polar protic solvents like isopropanol may also be effective. The key is to dissolve the compound in a minimum amount of hot solvent and then either cool it or add an anti-solvent to induce crystallization.

Solvent SystemTypical Ratio (v/v)Expected Outcome
Ethanol/Water~4:1 to 2:1High Purity (>98%) Crystalline Solid[3]
IsopropanolN/A (single solvent)Good for removing non-polar impurities
AcetonitrileN/A (single solvent)Often used as the reaction solvent; less ideal for recrystallization due to high solubility[3]

Q3: How should I store purified N-Methyl-1-(methylthio)-2-nitroethenamine?

NMSM should be stored in a tightly sealed container in a refrigerator at 2-8°C.[7][8] It is also advisable to protect it from light to prevent potential degradation over time.[7]

Q4: What are the primary safety concerns when working with NMSM and its synthesis?

  • NMSM itself: It is classified as a skin and eye irritant and may cause respiratory irritation. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required. Work should be conducted in a chemical fume hood.

  • Byproducts: The synthesis generates methanethiol (MeSH), a toxic and flammable gas with a potent, unpleasant odor. The reaction must be performed in a well-ventilated fume hood to prevent inhalation exposure.

  • Reagents: Methylamine is a corrosive and flammable gas/liquid. Handle with appropriate care.

Detailed Protocol: Standard Workup and Recrystallization of NMSM

This protocol describes the purification of NMSM following its synthesis from 1,1-bis(methylthio)-2-nitroethylene and methylamine in a solvent such as ethanol or acetonitrile.

Step 1: Reaction Cooldown and Product Precipitation

  • Once the reaction is deemed complete by TLC analysis, remove the heat source.

  • Allow the reaction flask to cool to room temperature with gentle stirring.

  • Immerse the flask in an ice-water bath and continue stirring for at least 1 hour to ensure maximum precipitation of the crude product.[2]

Step 2: Isolation of Crude Product

  • Set up a Büchner funnel for vacuum filtration.

  • Collect the precipitated solid by filtering the cold reaction mixture.

  • Wash the collected solid cake with a small volume of ice-cold ethanol to rinse away residual mother liquor and soluble impurities.[1][2] Minimize the solvent volume to prevent product loss.

Step 3: Recrystallization (if necessary)

  • Transfer the crude, air-dried solid to a clean Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to the flask—just enough to fully dissolve the solid.

  • While the solution is still hot and stirring, slowly add warm water dropwise until the solution becomes faintly cloudy (the cloud point).

  • Add a drop or two of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to complete the crystallization.

Step 4: Final Isolation and Drying

  • Collect the purified crystals by vacuum filtration as described in Step 2.

  • Wash the crystals with a minimal amount of a cold 1:1 ethanol/water mixture.

  • Transfer the purified product to a tared watch glass or petri dish and dry under high vacuum to a constant weight. This final step is crucial for removing all residual solvents and volatile byproducts like methanethiol.

Reaction and Workup Overview

The following diagram illustrates the key components of the synthesis and the goal of the workup procedure.

Reaction_Overview cluster_reactants Starting Materials cluster_products Crude Reaction Mixture SM1 1,1-bis(methylthio) -2-nitroethylene P1 NMSM (Desired Product) BP1 Methanethiol (Byproduct) IMP1 Unreacted SM1 SOLV Solvent SM2 Methylamine Workup Workup Procedure (Cooling, Filtration, Washing) P1->Workup BP1->Workup IMP1->Workup SOLV->Workup Final Pure NMSM Workup->Final Waste Impurities Removed (in filtrate and by vacuum) Workup->Waste

Caption: Key species present before and after workup.

References

  • Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation. (n.d.). Googleapis.com.
  • N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)- | 168127-08-0. (n.d.). Benchchem.
  • EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation. (1986). Google Patents.
  • Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12(49), 30436–30456. National Institutes of Health.
  • CAS 61832-41-5: N-Methyl-1-(methylthio)-2-nitroethenamine. (n.d.). CymitQuimica.
  • N-Methyl-1-(methylthio)-2-nitroethylen-1-amine | 61832-41-5. (n.d.). ChemicalBook.
  • N-Methyl-1-(methylthio)-2-nitroethenamine 98 | 61832-41-5. (n.d.). Sigma-Aldrich.
  • 61832-41-5 | N-Methyl-1-(methylthio)-2-nitroethenamine Ranitidine Impurity. (n.d.). ChemScene.
  • Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Publishing.

Sources

Technical Support Center: N-Methyl-1-(methylthio)-2-nitroethenamine Reaction Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and process development professionals working with N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM), a key intermediate in the synthesis of various pharmaceuticals. Here, we address common challenges and questions related to its reaction kinetics, with a specific focus on the critical role of temperature.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My NMSM synthesis is resulting in a low yield and a dark-colored reaction mixture. What is the likely cause and how can I fix it?

A1: Low yield and dark coloration are often indicative of side reactions and product degradation, which are highly sensitive to temperature. The primary cause is often excessive temperature during the initial condensation reaction or during the subsequent work-up.

  • Expertise & Experience: The reaction to form NMSM, typically from nitromethane, methylamine, and carbon disulfide, is exothermic. Without precise temperature control, localized "hot spots" can form within the reactor, leading to polymerization and the formation of colored impurities. The final product itself can also be sensitive to heat.

  • Troubleshooting Steps:

    • Strict Temperature Control: Ensure your reaction vessel is equipped with an efficient cooling system. For the initial condensation, a temperature range of 25-30°C is often recommended. Maintaining a stable temperature is critical.

    • Controlled Reagent Addition: Add reagents, particularly the base catalyst, slowly and sub-surface to dissipate heat effectively and prevent localized temperature spikes.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to color formation.

    • Post-Reaction Quenching: After the reaction is complete, cool the mixture promptly before work-up to minimize thermal degradation of the NMSM product.

Q2: I am observing the formation of a significant amount of a crystalline by-product during my synthesis. How does temperature influence this, and how can it be minimized?

A2: The formation of crystalline by-products often points to the reaction favoring an unwanted thermodynamic product or the precipitation of unreacted starting materials or intermediates. Temperature plays a pivotal role in directing the reaction pathway.

  • Expertise & Experience: In the synthesis of NMSM, a common side reaction can be the formation of dimers or other condensation products, especially if the reaction temperature is too high or the reaction is allowed to proceed for too long.

  • Troubleshooting Workflow:

    G cluster_0 Troubleshooting Crystalline By-product Formation observe Observe Crystalline By-product identify Identify By-product (e.g., NMR, LC-MS) observe->identify temp_check Is Reaction Temp > 35°C? identify->temp_check time_check Is Reaction Time Excessive? temp_check->time_check No optimize_temp Action: Lower & Maintain Temp at 25-30°C temp_check->optimize_temp Yes optimize_time Action: Reduce Reaction Time (Monitor by TLC/LC) time_check->optimize_time Yes solvent_check Consider Solvent Polarity/Amount time_check->solvent_check No success By-product Minimized optimize_temp->success optimize_time->success solvent_check->success

    Caption: Troubleshooting workflow for minimizing by-products.

  • Authoritative Grounding: The patent literature for ranitidine synthesis frequently emphasizes the importance of maintaining a specific temperature range to ensure the desired intermediate is formed in high purity, avoiding the formation of undesired isomers or by-products.

Q3: How does temperature affect the rate of the subsequent reaction of NMSM with cysteamine hydrochloride?

A3: As with most chemical reactions, the rate of reaction between NMSM and cysteamine hydrochloride to form the ranitidine precursor is temperature-dependent. However, a balance must be struck to avoid degradation.

  • Expertise & Experience: Increasing the temperature will generally increase the reaction rate according to the Arrhenius equation. However, both NMSM and the resulting product can be thermally labile. Pushing the temperature too high can lead to the formation of impurities and a decrease in overall yield.

  • Data Presentation: The optimal temperature is one that provides a reasonable reaction time without significant degradation.

Temperature (°C)Reaction Time (Typical)Observations
20-2512-18 hoursSlow but clean reaction, minimal by-products.
30-356-10 hoursGood balance of rate and purity. Often the recommended range.
40-452-4 hoursFaster conversion, but increased risk of colored impurities.
> 50< 2 hoursRapid reaction, but significant degradation and lower isolated yield.
  • Trustworthiness: A self-validating system for this step involves in-process controls (IPCs) such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of NMSM and the formation of the product. This allows for the reaction to be stopped once it has reached completion, preventing prolonged exposure to elevated temperatures.

Experimental Protocols

Protocol: Temperature-Controlled Synthesis of N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM)

This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • Nitromethane

  • Carbon disulfide

  • Aqueous methylamine (40%)

  • A suitable solvent (e.g., isopropanol)

  • A suitable base (e.g., sodium hydroxide)

  • Jacketed reactor with overhead stirrer and temperature probe

  • Chiller/heater circulator

Procedure:

  • Vessel Preparation: Set up the jacketed reactor and ensure it is clean, dry, and purged with nitrogen.

  • Initial Charge: Charge the reactor with isopropanol and nitromethane. Begin stirring.

  • Cooling: Start the chiller and cool the reactor contents to 10-15°C.

  • Reagent Addition:

    • Slowly add carbon disulfide to the mixture over 30-45 minutes, ensuring the temperature does not exceed 20°C.

    • Subsequently, add the aqueous methylamine solution dropwise, maintaining the temperature between 25-30°C. This step is exothermic; careful control is crucial.

  • Reaction: Once the additions are complete, allow the reaction to stir at 25-30°C for 2-3 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to 0-5°C.

    • Slowly add a chilled acid (e.g., dilute HCl) to quench the reaction and precipitate the product.

    • Filter the solid product, wash with cold solvent, and dry under vacuum at a temperature not exceeding 40°C.

References

  • Process for the preparation of ranitidine.
  • Process for preparing ranitidine.

Technical Support Center: Purification of N-Methyl-1-(methylthio)-2-nitroethenamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: NMSM-PUR-001 Subject: Troubleshooting & Optimization of Push-Pull Alkene Chromatography

System Overview: The "Push-Pull" Challenge

Welcome to the technical guide for purifying N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM) and its derivatives. These compounds are critical intermediates in the synthesis of H2-receptor antagonists like Ranitidine and various fused heterocycles.

The Core Challenge: These molecules are classic "push-pull" alkenes .[1] The nitro group (


) strongly withdraws electrons ("pull"), while the amine (

) and sulfide (

) groups donate electrons ("push").
  • Consequence: This creates a highly polarized double bond with a significant dipole moment.

  • Chromatographic Behavior: They exhibit strong non-specific binding to the acidic silanols of silica gel, leading to severe tailing , band broadening , and potential on-column degradation (hydrolysis).

This guide provides a self-validating protocol to overcome these electronic effects.

Standard Operating Procedure (SOP): Method Development

Do not rely on generic gradients. These derivatives require a specific "Neutralization & Polarity" strategy.

Phase 1: Stationary Phase Selection
  • Standard Silica (60 Å): Acceptable only if treated. The acidity of native silica (pH ~5) can hydrolyze the enamine bond or the thioether.

  • Recommended: Neutralized Silica .

    • Protocol: Slurry pack the column using a mobile phase containing 1% Triethylamine (TEA) . Flush with 2 column volumes (CV) of neutral solvent before loading.

  • Alternative: Alumina (Neutral, Activity Grade III) is superior for highly sensitive derivatives but offers lower resolution than silica.

Phase 2: Mobile Phase Design

These derivatives are typically yellow solids or oils with moderate polarity.

  • Base System: Dichloromethane (DCM) / Methanol (MeOH).

  • Modifier: 0.5% - 1.0% Triethylamine (TEA) or Ammonium Hydroxide (

    
    ) is mandatory  to suppress tailing.
    
Compound TypeRecommended Isocratic StartGradient Slope
NMSM Intermediate 98:2 (DCM:MeOH)0%

5% MeOH
Diamine Derivative (Product)95:5 (DCM:MeOH)2%

10% MeOH
Bis-sulfide Precursor (Impurity)80:20 (Hexane:EtOAc)Non-polar system preferred
Phase 3: Sample Loading
  • Solubility Warning: These derivatives often have poor solubility in non-polar solvents (Hexane/Heptane).

  • Technique: Dry Loading is preferred to prevent band broadening.

    • Dissolve crude in minimal DCM/MeOH.

    • Add Celite (diatomaceous earth) or neutralized silica (1:2 ratio).

    • Evaporate to a free-flowing yellow powder.

    • Load as a solid cap on the column.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for purifying these specific nitroethenamine derivatives.

purification_workflow Start Crude Reaction Mixture (NMSM Derivative) TLC_Check TLC Analysis (DCM:MeOH 95:5) Start->TLC_Check Stability_Check Is spot stable on TLC after 10 mins? TLC_Check->Stability_Check Stable_Yes Standard Purification Stability_Check->Stable_Yes No Color Change/New Spots Stable_No Degradation Detected Stability_Check->Stable_No Fading/Streaking Path_A Pre-treat Silica with 1% Et3N in Hexane Stable_Yes->Path_A Path_B Switch to Neutral Alumina or Reverse Phase (C18) Stable_No->Path_B Elution Elute: DCM/MeOH Gradient (Collect Yellow Bands) Path_A->Elution Path_B->Elution Impurity_Check Identify Impurities Elution->Impurity_Check Imp_1 Less Polar: Bis(methylthio) precursor Impurity_Check->Imp_1 Elutes First (High Rf) Imp_2 More Polar: Diamine Product Impurity_Check->Imp_2 Elutes Second (Target)

Figure 1: Decision matrix for the purification of acid-sensitive push-pull nitroenamines.

Troubleshooting Guide

Issue 1: "My product streaks/tails significantly, covering 20+ fractions."

  • Root Cause: The basic amine (

    
    ) and nitro (
    
    
    
    ) groups are interacting with acidic silanol (
    
    
    ) sites on the silica.
  • Corrective Action:

    • Add Base: Add 1% Triethylamine (TEA) to your mobile phase.

    • Switch Solvent: If using EtOAc/Hexane, switch to DCM/MeOH. The alcohol helps "cap" silanols better than aprotic solvents for these specific molecules.

Issue 2: "I see a yellow band that refuses to move, even with 10% MeOH."

  • Root Cause: You likely formed the double-displacement product (a nitro-ketene aminal where both SMe groups were replaced by amines). This is much more polar than the NMSM intermediate.

  • Corrective Action:

    • Increase polarity to 15-20% MeOH in DCM.

    • If still stuck, switch to Reverse Phase (C18) chromatography using Water/Acetonitrile (with 0.1% Formic Acid).

Issue 3: "The column smells like rotten cabbage/gas leak."

  • Root Cause: Methyl Mercaptan (MeSH) is the byproduct of the reaction (displacement of the -SMe group). It can get trapped in the crude oil and released during chromatography.

  • Safety Critical:

    • Perform all column packing and fraction collection in a fume hood .

    • Treat the waste fractions with bleach (sodium hypochlorite) to oxidize the thiol before disposal.

Issue 4: "My product co-elutes with the starting material."

  • Root Cause: The

    
     difference between NMSM (
    
    
    
    ) and the derivative (
    
    
    ) can be small.
  • Corrective Action:

    • Use a shallower gradient . Instead of 0-10% MeOH over 20 mins, run 0-5% MeOH over 40 mins.

    • Change selectivity: Try Toluene/Acetone (start 9:1) instead of DCM/MeOH. The pi-pi interactions with Toluene can separate the aromatic/conjugated systems differently.

Comparative Data: R_f Values (Typical)

Note: Values are approximate for Silica Gel TLC in DCM:MeOH (95:5).

CompoundStructure NoteApprox R_fAppearance
1,1-bis(methylthio)-2-nitroethylene Starting Material (Bis-SMe)0.85Yellow/Orange Solid
NMSM Intermediate (SMe / NHMe)0.55Light Yellow Solid
Ranitidine Precursor Derivative (NH-Furan / NHMe)0.35Tan/Off-white Oil
Hydrolysis Product Degradation (Amide/Thioester)< 0.10Streak (UV active)
Frequently Asked Questions (FAQs)

Q: Can I use recrystallization instead of chromatography? A: Yes, and it is often preferred for scale-up (>5g). NMSM derivatives typically crystallize well from Ethanol or Acetonitrile . If your crude purity is >80%, try recrystallizing first to avoid the silica stability issues.

Q: Why does my compound turn orange/red on the column? A: This indicates the formation of a Meisenheimer complex or deprotonation of the amine by a base, or conversely, protonation of the nitro group. If using TEA, a slight color shift is normal. If the color change is permanent and yield is low, your silica is too acidic—neutralize it.

Q: Is UV detection reliable? A: Yes. The conjugated nitro-enamine system has a very strong UV absorbance (


 typically 320-350 nm). Monitor at 254 nm  and 330 nm .
References
  • Bentham Science. "(E)-N-Methyl-1-(Methylthio)-2-Nitroethenamine (NMSM) as a Versatile Ambiphilic Synthon in Organic Synthesis." Current Organic Chemistry.

  • ResearchGate. "Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity." RSC Advances.

  • Restek Corporation. "LC Troubleshooting: All of My Peaks are Tailing! What Should I Do?" Restek Technical Guides.

  • University of Rochester. "Troubleshooting Flash Column Chromatography: Acid Sensitive Compounds." Department of Chemistry.

  • Sigma-Aldrich. "Product Specification: N-Methyl-1-(methylthio)-2-nitroethenamine." MilliporeSigma.

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Utility of N-Methyl-1-(methylthio)-2-nitroethenamine versus other Nitroalkenes

Author: BenchChem Technical Support Team. Date: February 2026

For the modern organic chemist, particularly those engaged in the intricate art of pharmaceutical and materials science, the choice of starting materials is a critical determinant of synthetic efficiency and molecular diversity. Among the plethora of versatile building blocks, nitroalkenes have carved a significant niche due to their inherent reactivity, acting as potent Michael acceptors and precursors to a variety of functional groups. This guide provides an in-depth, comparative analysis of N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM), a uniquely functionalized nitroalkene, and its performance against more conventional nitroalkenes such as β-nitrostyrene and simple aliphatic nitroalkenes. We will delve into the mechanistic nuances, showcase comparative experimental data, and provide detailed protocols to empower researchers in making informed decisions for their synthetic endeavors.

The Unique Structural and Electronic Landscape of N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM)

N-Methyl-1-(methylthio)-2-nitroethenamine is not a typical nitroalkene. Its structure, featuring a nitro group, an N-methylamino group, and a methylthio group attached to the double bond, creates a unique "push-pull" electronic system.[1][2] The potent electron-withdrawing nitro group polarizes the C=C bond, rendering the β-carbon highly electrophilic and an excellent Michael acceptor.[1][2] Concurrently, the electron-donating N-methylamino and methylthio groups push electron density into the double bond, modulating its reactivity.[1][2] This push-pull character, coupled with the ability of the methylthio group to act as a leaving group, bestows upon NMSM a multifaceted reactivity profile that extends far beyond that of simple nitroalkenes.[1][2]

FeatureN-Methyl-1-(methylthio)-2-nitroethenamine (NMSM)Simple Nitroalkenes (e.g., β-nitrostyrene)
Electronic Nature Push-pull alkene with both electron-donating and withdrawing groups.[1][2]Primarily an electron-deficient alkene.
Key Functional Groups Nitro, N-methylamino, Methylthio.Nitro, Alkyl/Aryl substituent.
Primary Reactive Site Electrophilic β-carbon (Michael acceptor).[1]Electrophilic β-carbon (Michael acceptor).
Additional Reactivity Methylthio group can act as a leaving group, enabling subsequent cyclization/annulation reactions.[1][2]Limited to reactions of the nitroalkene moiety.
Synthetic Potential Versatile precursor for complex heterocycles via domino and multicomponent reactions.[3][4]Primarily used for carbon-carbon and carbon-heteroatom bond formation via Michael addition.

Comparative Performance in Key Synthetic Transformations

To objectively assess the synthetic utility of NMSM, we will compare its performance against other nitroalkenes in two fundamental and widely employed reaction classes: Michael additions and multicomponent reactions for the synthesis of heterocyclic scaffolds.

Michael Addition: A Gateway to Functionalized Molecules

The Michael addition is a cornerstone of carbon-carbon bond formation. The electrophilic nature of the β-carbon in nitroalkenes makes them excellent acceptors for a wide range of nucleophiles.

While both NMSM and other nitroalkenes are effective Michael acceptors, the key difference lies in the subsequent transformations that NMSM can undergo. In a typical Michael addition to a simple nitroalkene, the product is a functionalized nitroalkane. In contrast, the Michael adduct of NMSM often serves as a transient intermediate that can readily participate in intramolecular reactions, largely due to the presence of the labile methylthio group.

Experimental Protocol: Michael Addition of Dimedone to β-Nitrostyrene

This protocol describes a typical Michael addition to a conventional nitroalkene.

  • Reactants: β-Nitrostyrene (1 mmol), Dimedone (1.1 mmol), and a catalytic amount of a suitable base (e.g., triethylamine, 10 mol%).

  • Solvent: A suitable organic solvent such as ethanol or acetonitrile (5 mL).

  • Procedure:

    • To a solution of β-nitrostyrene and dimedone in the chosen solvent, add the base catalyst at room temperature.

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired Michael adduct.

In contrast, reactions with NMSM often proceed directly to cyclized products in a one-pot fashion.

Multicomponent Reactions (MCRs): The Power of Molecular Diversity

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, are a powerful tool for generating molecular diversity. It is in this arena that the superiority of NMSM as a synthetic building block truly shines. Its multiple reactive sites allow for the orchestration of elegant cascade reactions, leading to the rapid assembly of complex heterocyclic frameworks that are often inaccessible with simpler nitroalkenes in a single step.

Case Study: Synthesis of Functionalized Pyrans

The synthesis of substituted pyran rings is of significant interest due to their prevalence in biologically active molecules. Both NMSM and other nitroalkenes can be employed in the synthesis of pyrans, but the pathways and efficiencies can differ significantly.

Experimental Protocol: Synthesis of a Dihydropyrano[2,3-c]pyrazole using N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM)

This four-component domino reaction highlights the synthetic power of NMSM.

  • Reactants: N-Methyl-1-(methylthio)-2-nitroethenamine (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and hydrazine hydrate (1 mmol).

  • Catalyst: A catalytic amount of a Lewis acid (e.g., InCl₃) or an organocatalyst.

  • Solvent: Ethanol.

  • Procedure:

    • A mixture of the aldehyde, malononitrile, and hydrazine hydrate is stirred in ethanol at room temperature for a short period to form the pyrazolone intermediate in situ.

    • N-Methyl-1-(methylthio)-2-nitroethenamine is then added to the reaction mixture.

    • The reaction is stirred at reflux and monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.

This one-pot synthesis proceeds via a cascade of reactions including Knoevenagel condensation, Michael addition, and intramolecular cyclization with the elimination of the methylthio group.[5]

While β-nitrostyrene can also participate in MCRs to form heterocyclic structures, the resulting molecular complexity from a single operation is often less than that achieved with NMSM. The additional reactive handles on NMSM allow for more intricate and convergent synthetic strategies.

Visualization of Synthetic Pathways

To further illustrate the divergent synthetic pathways, the following diagrams, generated using the DOT language, visualize the reaction workflows.

Michael_Addition_Comparison cluster_NMSM N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM) cluster_Nitroalkene Simple Nitroalkene (e.g., β-Nitrostyrene) NMSM NMSM Intermediate_NMSM Michael Adduct (Intermediate) NMSM->Intermediate_NMSM Michael Addition Nuc_NMSM Nucleophile Nuc_NMSM->Intermediate_NMSM Cyclized_Product Cyclized Heterocycle Intermediate_NMSM->Cyclized_Product Intramolecular Cyclization (-MeSH) Nitroalkene β-Nitrostyrene Product_Nitroalkene Functionalized Nitroalkane Nitroalkene->Product_Nitroalkene Michael Addition Nuc_Nitroalkene Nucleophile Nuc_Nitroalkene->Product_Nitroalkene MCR_Comparison cluster_NMSM_MCR NMSM in a Four-Component Reaction cluster_Nitroalkene_MCR β-Nitrostyrene in a Three-Component Reaction NMSM_MCR NMSM Pyranopyrazole Dihydropyrano[2,3-c]pyrazole NMSM_MCR->Pyranopyrazole One-pot cascade Aldehyde Aldehyde Aldehyde->Pyranopyrazole Malononitrile Malononitrile Malononitrile->Pyranopyrazole Hydrazine Hydrazine Hydrazine->Pyranopyrazole Nitroalkene_MCR β-Nitrostyrene Pyrrole Substituted Pyrrole Nitroalkene_MCR->Pyrrole One-pot Aldehyde2 Aldehyde Aldehyde2->Pyrrole Amine Amine Amine->Pyrrole

Caption: Comparison of multicomponent reaction strategies.

Conclusion: A Verdict on Versatility

In the comparative landscape of nitroalkenes, N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM) emerges not merely as an alternative, but as a superior tool for the construction of complex molecular architectures. While simple nitroalkenes like β-nitrostyrene are reliable workhorses for fundamental transformations such as Michael additions, NMSM's unique trifunctionalized structure unlocks a world of synthetic possibilities. Its ability to seamlessly participate in domino and multicomponent reactions, leading to the rapid and efficient synthesis of diverse heterocyclic scaffolds, positions it as a strategic asset for researchers in drug discovery and materials science. The judicious choice of a nitroalkene synthon can significantly impact the elegance and efficiency of a synthetic route, and for those seeking to build molecular complexity with atom economy, N-Methyl-1-(methylthio)-2-nitroethenamine stands out as a reagent of exceptional value.

References

  • Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12(48), 30436–30456. [Link]

  • Reddy, P. N., & Padmaja, P. (2020). (E)-N-Methyl-1-(Methylthio)-2-Nitroethenamine (Nmsm) as a Versatile Ambiphilic Synthon in Organic Synthesis. In Bentham Science Publishers. [Link]

  • ResearchGate. (2022). (PDF) Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). Retrieved from [Link]

  • Jasiński, R., & Zawadzińska, K. (2022). Experimental and theoretical studies of Diels–Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene. Scientific Reports, 12(1), 1-10. [Link]

  • NIST. (n.d.). Ethenamine, N-methyl-1-(methylthio)-2-nitro-. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. Retrieved from [Link]

  • Hayashi, Y. (2012). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 89, 411-423. [Link]

  • Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12(48), 30436-30456. [Link]

  • Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12(48), 30436-30456. [Link]

  • Al-Mulla, A. (2023). Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. Molecules, 28(11), 4309. [Link]

  • ResearchGate. (2017). (PDF) Conjugated nitrosoalkenes as Michael acceptors in carbon–carbon bond forming reactions: a review and perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). The Diels-Alder reaction of cyclopentadiene and methyl acrylate (left),.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nitrostyrene. Retrieved from [Link]

  • Krenske, E. H., & Houk, K. N. (2020). Click Chemistry with Cyclopentadiene. Accounts of chemical research, 53(6), 1269–1280. [Link]

  • Isaacs, N. S., & Keating, N. (1994). Potential tuning and reaction control in the Diels–Alder reaction between cyclopentadiene and methyl acrylate in supercritical carbon dioxide. Journal of the Chemical Society, Faraday Transactions, 90(14), 2071-2074. [Link]

  • Barluenga, J., González, J. M., Campos, P. J., & Asensio, G. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(6), 979-981. [Link]

  • Guchhait, S. K., Sisodiya, S., Saini, M., Shah, Y. V., Kumar, G., Daniel, D. P., ... & Chaudhary, V. (2018). Synthesis of Polyfunctionalized Pyrroles via a Tandem Reaction of Michael Addition and Intramolecular Cyanide-Mediated Nitrile-to-Nitrile Condensation. The Journal of organic chemistry, 83(11), 5807-5815. [Link]

  • MDPI. (2023). Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality?. Retrieved from [Link]

  • Google Patents. (n.d.). CN103497082A - Method for preparing beta-nitrostyrolene and derivatives thereof.
  • El-Sayed, M. A. A., Abdel-Aziz, A. A. M., & Abdel-Hafez, A. A. (2014). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. International journal of molecular sciences, 15(10), 18469–18481. [Link]

  • Seebach, D., & cic, M. (2007). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Organic letters, 9(1), 127–130. [Link]

  • ResearchGate. (2007). michael-type addition of nitroalkanes to nitroalkenes in water: synthesis of 1,3-dinitro compounds. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Aza Diels-Alder Reactions of Nitriles, N, N-Dimethylhydrazones, and Oximino Ethers. Application in. Retrieved from [Link]

  • National Institutes of Health. (2020). Recent Advancements in Pyrrole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of pyrrole derivatives based on natural amino acids by microwave‐assisted tandem transformation.. Retrieved from [Link]

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Advanced Impurity Profiling & Analysis: N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM)

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines an advanced technical framework for the impurity profiling and analysis of N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM), a critical intermediate (often designated as Ranitidine Impurity K ) in the synthesis of H2-receptor antagonists.

Executive Summary & Strategic Context

N-Methyl-1-(methylthio)-2-nitroethenamine (CAS: 61832-41-5) acts as the "molecular hinge" in the synthesis of Ranitidine and Nizatidine. It introduces the characteristic nitro-ethediamine pharmacophore.

In the wake of global regulatory actions concerning N-Nitrosodimethylamine (NDMA) , the purity of this intermediate has shifted from a routine quality parameter to a Critical Quality Attribute (CQA) . The presence of residual methylamine or nitrite sources during NMSM synthesis is a primary root cause for downstream nitrosamine formation.

Objective: This guide compares two analytical workflows—High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for routine assay/purity, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace genotoxic impurity (GTI) analysis.

The Impurity Landscape: Origins & Pathways

To analyze impurities effectively, one must understand their genesis. NMSM is typically synthesized via the condensation of nitromethane with carbon disulfide and subsequent methylation/amination.

Critical Impurity Classes
Impurity TypeCompound NameOrigin / MechanismRisk Profile
Starting Material 1,1-Bis(methylthio)-2-nitroethylene (NMSN) Incomplete amination of the dithio-precursor.Process Impurity (Low Reactivity)
Side Product 1,1-Bis(methylamino)-2-nitroethylene Over-amination (reaction of NMSM with excess methylamine).Process Impurity (Reduces Yield)
Degradant N-Methyl-2-nitroacetamide Hydrolysis of the vinyl sulfide moiety under acidic/moist conditions.Stability Indicator
Genotoxic NDMA (N-Nitrosodimethylamine) Reaction of residual methylamine with nitrosating agents (nitrites) during synthesis.Critical Safety Risk
Synthesis & Impurity Pathway Diagram

The following diagram maps the synthesis of NMSM and the specific entry points for critical impurities.

NMSM_Synthesis_Impurity_Map Nitromethane Nitromethane (Starting Material) NMSN Intermediate: 1,1-Bis(methylthio)-2-nitroethylene Nitromethane->NMSN + CS2 / KOH / MeI CS2 Carbon Disulfide NMSM TARGET: N-Methyl-1-(methylthio)- 2-nitroethenamine (NMSM) NMSN->NMSM + 1 eq. MeNH2 (Controlled Addition) NMSN->NMSM Residual Unreacted MeNH2 Methylamine Impurity_NDMA Genotoxic Impurity: NDMA MeNH2->Impurity_NDMA + Nitrites (Solvent/Reagent impurity) Impurity_BisAmino Impurity: 1,1-Bis(methylamino)- 2-nitroethylene NMSM->Impurity_BisAmino + Excess MeNH2 (Over-reaction) Hydrolysis Degradant: N-Methyl-2-nitroacetamide NMSM->Hydrolysis + H2O / Acid (Storage Degradation)

Figure 1: Synthetic pathway of NMSM highlighting the origin of bis-methylthio precursors, over-aminated side products, and the risk of NDMA formation via residual methylamine.[1]

Comparative Analytical Workflows

Method A: HPLC-UV (Routine QC & Assay)

Best For: Routine batch release, assay (>98%), and detection of non-genotoxic process impurities (e.g., NMSN). Mechanism: Reverse-phase separation based on hydrophobicity. NMSM is a "push-pull" alkene with a strong UV absorption at 320–340 nm .

Protocol A: Self-Validating HPLC-UV System
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Maintains pH ~2.5 to prevent amine tailing and hydrolysis).

  • Mobile Phase B: Acetonitrile (MeCN).[2]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 330 nm (Lambda max for nitroenamine chromophore) and 230 nm (for non-chromophoric impurities).

  • Flow Rate: 1.0 mL/min.

Why this works (Causality): The nitroenamine moiety is highly conjugated, providing a distinct UV signature at 330 nm. Common impurities like nitromethane or simple amines do not absorb here, providing specificity . The acidic mobile phase suppresses the ionization of the secondary amine, ensuring sharp peak shapes.

Method B: LC-MS/MS (Trace GTI Analysis)

Best For: Quantifying NDMA (ppb levels) and trace degradants unidentified by UV. Mechanism: Triple quadrupole mass spectrometry using Multiple Reaction Monitoring (MRM).

Protocol B: High-Sensitivity LC-MS/MS
  • Ionization: Electrospray Ionization (ESI) in Positive Mode .

  • Mobile Phase Modifier: 0.1% Formic Acid (Replaces phosphoric acid to avoid ion suppression).

  • MRM Transitions:

    • NMSM (Target): Precursor 149.0

      
       Product 102.0 (Loss of -SCH3).
      
    • NDMA (Impurity): Precursor 75.1

      
       Product 43.1 (Characteristic fragment).
      
  • Divert Valve: Divert flow to waste during the NMSM elution window to prevent detector saturation/fouling, switching to MS only for the impurity windows.

Comparative Analysis: Method Selection Guide

FeatureHPLC-UV (Method A)LC-MS/MS (Method B)
Primary Use Purity Assay (>98%) & Process ImpuritiesGenotoxic Impurity (NDMA) & Trace Analysis
Limit of Quantitation (LOQ) ~0.05% (500 ppm)~0.03 ppm (30 ppb)
Specificity Moderate (Relies on retention time & UV spectra)High (Mass-to-charge ratio + fragmentation)
Cost per Run Low ($)High (

$)
Robustness High (Suitable for manufacturing floor QC)Moderate (Requires skilled operator & clean environment)

Recommendation:

  • Use HPLC-UV for in-process control (IPC) to monitor the conversion of NMSN to NMSM.

  • Use LC-MS/MS for final release testing to certify the material is free of NDMA and nitrosating precursors.

Experimental Protocol: Sample Preparation

Critical Note: NMSM is sensitive to light and moisture. Improper handling can generate artificial impurities (artifacts).

  • Solvent Selection: Use Methanol (LC-MS grade) . Avoid chlorinated solvents which can contain traces of HCl, accelerating hydrolysis.

  • Preparation: Dissolve 25 mg of NMSM in 50 mL volumetric flask.

  • Stabilization: Add 0.1% Triethylamine (TEA) only if analyzing by UV to prevent acidic hydrolysis during dwell time (Do NOT use TEA for LC-MS as it suppresses ionization).

  • Filtration: Use 0.22 µm PTFE filters. (Avoid Nylon filters which can adsorb nitro-compounds).

  • Storage: Analyze within 4 hours. Store autosampler vials at 4°C in the dark.

References

  • European Chemicals Agency (ECHA). (2022). Registration Dossier: N-Methyl-1-(methylthio)-2-nitroethenamine (CAS 61832-41-5).[3][4][5][6] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2020).[7] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: N-Methyl-1-(methylthio)-2-nitroethenamine.[1][3][4][5][6][8][9] Retrieved from [Link]

  • Bentham Science. (2022). (E)-N-Methyl-1-(Methylthio)-2-Nitroethenamine (NMSM) as a Versatile Ambiphilic Synthon in Organic Synthesis.[10] Retrieved from [Link]

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A Researcher's Guide to the Comparative Reactivity of N-Methyl-1-(methylthio)-2-nitroethenamine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Push-Pull Alkenes

In the landscape of synthetic organic chemistry, N-Methyl-1-(methylthio)-2-nitroethenamine (NMN) and its structural relatives stand out as exceptionally versatile building blocks.[1][2] Belonging to the class of polarized "push-pull" alkenes, these compounds feature an electron-deficient carbon center activated by a nitro group (the "pull") and an electron-rich carbon bearing electron-donating amino and/or thioether substituents (the "push").[3] This unique electronic arrangement imbues them with a rich and predictable reactivity profile, making them invaluable synthons for the construction of diverse and complex heterocyclic scaffolds.[1][4]

This guide provides an in-depth comparison of the reactivity of NMN with its primary structural analogs: the corresponding ketene N,N-acetal (N,N'-Dimethyl-2-nitro-1,1-ethenediamine) and ketene S,S-acetal (1,1-Bis(methylthio)-2-nitroethene). We will explore how subtle changes in the electron-donating groups dramatically influence the molecule's electrophilicity and the facility of its hallmark reaction: nucleophilic vinylic substitution. This analysis is supported by mechanistic principles and provides actionable experimental protocols for researchers in drug discovery and materials science.

Core Reactivity: The Push-Pull System in Action

The reactivity of NMN and its analogs is dominated by the powerful electron-withdrawing nature of the nitro group. This polarizes the C=C double bond, rendering the C2 carbon (bearing the nitro group) highly electrophilic and susceptible to attack by nucleophiles. The primary reaction pathway is a nucleophilic vinylic substitution, which typically proceeds through a Michael addition-elimination mechanism.[1]

The key factors governing the relative reactivity of these analogs are:

  • Electron-Donating Strength: The ability of the nitrogen and sulfur atoms to donate electron density to the double bond modulates the electrophilicity of the C2 carbon.

  • Leaving Group Ability: In the elimination step, one of the substituents on the C1 carbon is expelled. The stability of this departing group is a critical determinant of the overall reaction rate.

Caption: Fundamental electronic structure and reaction pathway for NMN.

Comparative Reactivity Analysis

The reactivity of these analogs can be logically inferred by comparing the electronic contributions and leaving group abilities of the substituents at the C1 position.

The Benchmark: N-Methyl-1-(methylthio)-2-nitroethenamine (NMN)

NMN represents a finely balanced system. The N-methyl group is a strong electron-donor, while the methylthio group is a more moderate donor but also serves as an excellent leaving group (methanethiolate, CH₃S⁻).[1][5] This combination makes NMN highly reactive towards a wide array of nucleophiles, including amines, thiols, and active methylene compounds, to generate substituted nitroenamines or serve as intermediates in complex cascade reactions for heterocycle synthesis.[2]

The S,S-Analog: 1,1-Bis(methylthio)-2-nitroethene (NMSN)

Replacing the N-methyl group with a second methylthio group significantly alters the electronic balance. The methylthio group is less electron-donating than an N-methylamino group. With two moderately donating groups, the push-pull effect is less pronounced than in NMN. However, the crucial difference lies in the leaving group potential. NMSN possesses two excellent methylthio leaving groups.[6][7]

Consequence: NMSN is highly susceptible to sequential nucleophilic substitution. The initial substitution of one methylthio group is facile. The resulting intermediate is often an N,S-acetal (like NMN), which can then react a second time, particularly with bidentate nucleophiles like diamines, to form cyclic products.[1] This makes NMSN a superior substrate for reactions requiring the displacement of both groups at C1.

The N,N-Analog: N,N'-Dimethyl-2-nitro-1,1-ethenediamine (EDAM)

This analog features two N-methyl groups, which are both strong electron-donating substituents.[8] This creates a very strong "push" effect, which would intuitively suggest a less electrophilic C2 center compared to NMN or NMSN. However, the most significant factor limiting its reactivity in substitution reactions is the extremely poor leaving group ability of the dimethylamide anion (⁻N(CH₃)₂). Amines are significantly less acidic than thiols, making their conjugate bases far less stable and thus reluctant to depart.

Consequence: While the nitro-activated double bond in the N,N-analog can still act as a Michael acceptor, it does not readily undergo subsequent elimination of a methylamino group. Its utility lies in reactions where the enediamine moiety is incorporated wholly into the final product or where it acts as a bis-nucleophile itself.[1] For reactions predicated on nucleophilic vinylic substitution, the N,N-analog is the least reactive of the three.

Quantitative Data Summary

Feature1,1-Bis(methylthio)-2-nitroethene (S,S-Analog) N-Methyl-1-(methylthio)-2-nitroethenamine (N,S-Analog) N,N'-Dimethyl-2-nitro-1,1-ethenediamine (N,N-Analog)
Structure Ketene S,S-AcetalKetene N,S-AcetalKetene N,N-Acetal (EDAM)
"Push" Strength Moderate (Two -SMe donors)Strong (One -NMe, one -SMe donor)Very Strong (Two -NMe donors)
Electrophilicity of C2 HighHighModerate
Leaving Group Ability Excellent (Two -SMe groups)Excellent (One -SMe group)Extremely Poor (-NMe₂ group)
Inferred Reactivity Highest: Ideal for sequential substitutions.High: Versatile for single substitutions.Lowest: Primarily acts as a Michael acceptor without substitution.

Experimental Protocols: A Self-Validating System

To translate theory into practice, we provide a detailed, representative protocol for the reaction of NMN with a common secondary amine, piperidine. This protocol is designed to be self-validating, with clear indicators of reaction progress and success.

Protocol: Synthesis of 1-(N-Methyl-2-nitroethenyl)piperidine from NMN

Objective: To demonstrate the nucleophilic vinylic substitution of the methylthio group on NMN by piperidine.

Materials:

  • N-Methyl-1-(methylthio)-2-nitroethenamine (NMN) (1.00 g, 6.75 mmol)

  • Piperidine (0.86 g, 10.1 mmol, 1.5 equiv.)

  • Ethanol (20 mL), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask (50 mL) with reflux condenser

  • TLC plates (silica gel 60 F₂₅₄)

  • Eluent for TLC: 30% Ethyl Acetate in Hexane

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add N-Methyl-1-(methylthio)-2-nitroethenamine (1.00 g).

  • Solvent & Reagent Addition: Add 20 mL of anhydrous ethanol. Stir the solution at room temperature until the NMN is fully dissolved. Causality Note: Ethanol is a suitable polar protic solvent that facilitates the dissolution of reactants and stabilization of the charged intermediate.

  • Nucleophile Addition: Add piperidine (1.5 equivalents) to the solution dropwise over 2 minutes.

  • Reaction Monitoring (Self-Validation):

    • Initial State: The initial solution of NMN in ethanol is typically a pale yellow.

    • Progress: Upon addition of piperidine, the reaction mixture will intensify in color. The progress can be monitored by Thin Layer Chromatography (TLC). Spot the initial NMN solution and the reaction mixture side-by-side. NMN has a characteristic Rf value. The product will appear as a new, more polar spot (lower Rf). The disappearance of the NMN spot indicates the reaction is nearing completion.

  • Reaction Completion: Stir the reaction at room temperature for 4-6 hours or until TLC analysis shows complete consumption of the starting material.

  • Workup and Isolation:

    • Reduce the solvent volume to approximately 5 mL using a rotary evaporator.

    • Cool the concentrated solution in an ice bath for 30 minutes. The product should precipitate as a solid.

    • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Validation & Characterization:

    • Dry the solid product under vacuum. A successful reaction will yield a crystalline solid.

    • Confirm the identity and purity of the product using standard techniques (¹H NMR, ¹³C NMR, and MS). The disappearance of the methylthio singlet (~2.5 ppm) and the appearance of signals corresponding to the piperidine ring in the NMR spectrum validates the substitution.

Mechanistic Visualization & Workflow

The nucleophilic vinylic substitution proceeds via a two-step addition-elimination mechanism. The workflow for evaluating a new analog follows a logical progression based on its structural properties.

cluster_mech Mechanism: Nucleophilic Vinylic Substitution cluster_flow Workflow: Analog Reactivity Assessment Start NMN + Nucleophile (Nu⁻) Intermediate Tetrahedral Intermediate (Michael Adduct) Start->Intermediate Step 1: Nucleophilic Attack (Addition) Product Substituted Product + ⁻SMe Intermediate->Product Step 2: Elimination of Leaving Group A Identify Analog Structure (e.g., N,N or S,S) B Analyze Electronic 'Push' (Donating Ability of N vs. S) A->B C Assess Leaving Group (Ability of ⁻SMe vs. ⁻NMe₂) A->C D Predict Relative Reactivity (S,S > N,S > N,N) B->D C->D E Conduct Comparative Experiment (Standard Nucleophile & Conditions) D->E

Caption: Mechanism of substitution and workflow for analog evaluation.

Conclusion

N-Methyl-1-(methylthio)-2-nitroethenamine and its analogs are powerful tools in synthetic chemistry, yet their reactivity is not monolithic. The choice between an N,S-acetal (NMN), an S,S-acetal (NMSN), or an N,N-acetal (EDAM) must be guided by a clear understanding of the desired reaction pathway.

  • For sequential, double substitutions , the S,S-analog is the substrate of choice due to its two excellent leaving groups.

  • For versatile, single substitutions , the benchmark N,S-analog (NMN) offers a superb balance of activation and a single, highly effective leaving group.

  • For reactions requiring Michael addition without substitution , or where the diamine moiety is to be retained, the N,N-analog is most appropriate, as the methylamino group is a notoriously poor leaving group.

By understanding the interplay between electron-donating character and leaving group ability, researchers can harness the full synthetic potential of this remarkable class of push-pull alkenes.

References

  • Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12(48), 30436–30456. [Link]

  • Reddy, P. N., & Padmaja, P. (2020). (E)-N-Methyl-1-(Methylthio)-2-Nitroethenamine (Nmsm) as a Versatile Ambiphilic Synthon in Organic Synthesis. In Advances in Organic Synthesis (Vol. 13, pp. 273-310). Bentham Science Publishers. [Link]

  • PubChem. (n.d.). 1,1-Bis(methylthio)-2-nitroethylene. Retrieved January 30, 2026, from [Link]

  • SciSpace. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity. Retrieved January 30, 2026, from [Link]

  • Tejar. (n.d.). The Role of 1,1-Bis(methylthio)-2-nitroethene in Organic Synthesis. Retrieved January 30, 2026, from [Link]

Sources

Comparative Assessment of Green Chemistry Metrics: N-Methyl-1-(methylthio)-2-nitroethenamine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM) is a critical "push-pull" alkene synthon, most notably serving as the immediate precursor to the H2-receptor antagonist Ranitidine (Zantac). Its chemical utility lies in the polarized ethene bond, where the nitro group acts as an electron sink, activating the


-carbon for nucleophilic attack by amines.

Historically, the functionalization of NMSM—specifically the displacement of the methylthio (-SMe) group—has been plagued by poor atom economy and the generation of toxic methyl mercaptan (MeSH) gas. This guide objectively compares the traditional solvent-based synthesis against modern green alternatives (Solvent-Free Mechanochemistry and Aqueous-Mediated Synthesis), providing researchers with actionable metrics to optimize their process mass intensity (PMI) and E-factors.

Key Performance Indicators (KPIs) for Selection
  • Atom Economy (AE): The theoretical maximum efficiency of the reaction.

  • E-Factor: The actual mass of waste generated per kg of product.

  • Reaction Mass Efficiency (RME): Accounts for yield and stoichiometry.

  • Scalability: Suitability for GMP manufacturing.

Mechanistic Drivers & Green Logic

The reaction of NMSM with amines proceeds via an addition-elimination mechanism. The choice of medium drastically alters the transition state energy and waste profile.

Mechanistic Pathway Visualization

The following diagram illustrates the reaction flow and the specific impact of green methodologies on the transition state.

NMSM_Mechanism NMSM NMSM (Electrophile) TS Tetrahedral Intermediate NMSM->TS Addition Amine Amine (Nucleophile) Amine->TS Addition Product Nitroethediamine Derivative TS->Product Elimination Waste MeSH (Toxic Byproduct) TS->Waste Loss of -SMe Solvent Traditional: Ethanol Reflux (Solvent Waste) Solvent->TS Low Conc. Slow Kinetics Water Green Method A: 'On-Water' (Hydrophobic Acceleration) Water->TS H-Bond Stabilization (Interfacial) Grind Green Method B: Mechanochemical (Solvent-Free) Grind->TS High Conc. Crystal Lattice Disruption

Figure 1: Mechanistic pathway of NMSM amination, highlighting how 'On-Water' and Mechanochemical conditions stabilize the transition state or increase effective concentration compared to traditional solvation.

Comparative Metrics Analysis

The following data compares the reaction of NMSM with a model secondary amine (e.g., piperidine or dimethylamine) to form the corresponding 1,1-diamino-2-nitroethylene derivative.

Table 1: Green Metrics Comparison
MetricMethod A: Traditional Method B: Aqueous (On-Water) Method C: Mechanochemical
Reaction Medium Ethanol/Methanol (Reflux)Water (Heterogeneous)None (Neat Grinding)
Reaction Time 6–12 Hours1–3 Hours10–30 Minutes
Isolated Yield 70–82%88–95%92–98%
Atom Economy (AE) ~45% (Effective)*~75% (Effective)81% (Theoretical Max)
E-Factor High (>15 kg waste/kg product)Low (<5 kg waste/kg product)Lowest (<1 kg waste/kg product)
Energy Demand High (Prolonged Reflux)Low (Ambient/Mild Heat)Low (Friction/Mortar)
Purification Recrystallization (Solvent loss)Filtration (Water wash)Washing/Drying

*Note on AE: While the theoretical AE is fixed by stoichiometry, the "Effective AE" for Method A is penalized heavily by the large volume of solvent required and subsequent loss during workup.

Technical Commentary
  • The "On-Water" Effect: Contrary to intuition, NMSM reactions in water are faster than in ethanol. The hydrophobic nature of the reagents forces them into a distinct organic phase or interface. Water molecules at this interface form hydrogen bonds with the nitro group oxygen in the transition state, stabilizing the negative charge and accelerating the reaction (Method B).

  • Solvent-Free Efficiency: Method C utilizes the high melting point of NMSM (112-118 °C). Under grinding conditions, the friction generates local heat (micro-melt), creating a eutectic mixture with the amine. This maximizes collision frequency, resulting in near-quantitative yields in minutes.

Experimental Protocols

Safety Pre-requisite: MeSH Management

All methods below generate Methyl Mercaptan (MeSH), a toxic gas with a stench threshold of 1 ppb.

  • Mandatory: All reactions must be vented through a scrubber containing 10% NaOH or NaOCl (Bleach) to trap MeSH as sodium methanethiolate or oxidize it to odorless sulfonate.

Method B: Aqueous "On-Water" Synthesis (Recommended for Scale)

Principle: Exploits hydrophobic effects to drive reaction kinetics without organic solvents.

  • Setup: Charge a round-bottom flask with NMSM (10 mmol, 1.48 g) and Water (10 mL) . The NMSM will not dissolve; it will form a suspension.

  • Addition: Add the Amine (11 mmol) dropwise.

  • Reaction: Stir vigorously at room temperature (or mild heat, 50°C) for 1–3 hours. The suspension will change color (typically yellow to pale white/cream) as the product precipitates.

    • Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 1:1). NMSM spot (Rf ~0.4) should disappear.

  • Workup: Filter the solid product directly.

  • Purification: Wash the filter cake with cold water (2 x 5 mL) to remove excess amine and MeSH salts. Dry in a vacuum oven.

  • Validation: Check melting point and NMR. (Product is usually analytically pure).

Method C: Solvent-Free Mechanochemical Synthesis (Recommended for Screening)

Principle: Uses kinetic energy to overcome activation barriers in the solid/paste phase.

  • Setup: Place NMSM (1.0 mmol, 148 mg) in a mortar.

  • Addition: Add Amine (1.1 mmol) . If the amine is liquid, it acts as a lubricant; if solid, mix intimately.

  • Reaction: Grind with a pestle for 10–20 minutes. The mixture will likely become a sticky paste (eutectic melt) before resolidifying.

  • Workup: Triturate the solid with a small amount of cold ether or water to remove residual MeSH odor.

  • Isolation: Filter and dry.

References

  • RSC Advances (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity. [Link] (Source for NMSM reactivity profiles and heterocycle formation).[1][2]

  • Green Chemistry (2014). Green Chemistry Principle #2: Atom Economy. [Link] (Foundational text for AE calculations in substitution reactions).

  • Bentham Science. (E)-N-Methyl-1-(Methylthio)-2-Nitroethenamine (NMSM) as a Versatile Ambiphilic Synthon in Organic Synthesis. [Link] (Detailed review of NMSM synthetic utility).

Sources

mechanistic comparison of N-Methyl-1-(methylthio)-2-nitroethenamine with other synthons

[1][2][3]

Executive Summary

N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM) [CAS: 61832-41-5] represents a critical "ambiphilic" synthon in the design of heterocyclic pharmaceuticals (e.g., H2-receptor antagonists like Ranitidine).[1] Structurally, it occupies a unique reactivity niche between its highly electrophilic precursor, 1,1-Bis(methylthio)-2-nitroethylene (BMTNE) , and the chemically inert 1,1-Diamino-2-nitroethylenes (EDAMs) .[1]

This guide analyzes NMSM's superiority in regioselective stepwise substitution , allowing medicinal chemists to construct asymmetric pharmacophores that are inaccessible via symmetric synthons.[1]

Mechanistic Architecture: The "Push-Pull" System

To understand why NMSM outperforms alternatives, one must analyze its electronic distribution.[1] NMSM features a nitro-enamine "push-pull" alkene system:

  • The "Pull" (Electrophile): The nitro group (

    
    ) at C2 strongly withdraws electron density, making C1 susceptible to nucleophilic attack.
    
  • The "Push" (Donor): The amino (

    
    ) and thio (
    
    
    ) groups at C1 donate electron density via resonance.

Critical Differentiator: Unlike symmetric analogs, NMSM possesses leaving group asymmetry .[1] The methylthio group (


11
Visualization: Reactivity Flow & Resonance

The following diagram illustrates the stepwise displacement mechanism that defines NMSM's utility compared to BMTNE.

NMSM_Mechanismcluster_0Leaving Group HierarchyBMTNEBMTNE(Symm. Electrophile)High Reactivity / Low SelectivityNMSMNMSM(Asymm. Intermediate)'Goldilocks' ReactivityBMTNE->NMSM Step 1: MeNH2(Displacement of 1st SMe)EDAMNitroenediamine (EDAM)(Stable Scaffold)Low ReactivityNMSM->EDAM Step 2: R-NH2(Displacement of 2nd SMe)TargetTarget Heterocycle(e.g., Ranitidine, Pyrroles)NMSM->Target Cyclization(Bifunctional Nucleophiles)Hierarchy-SMe (Good LG) >> -NHMe (Poor LG)

Figure 1: The stepwise reactivity hierarchy. BMTNE allows non-selective double substitution, while NMSM enforces a controlled, sequential addition of nucleophiles.[1]

Comparative Analysis: NMSM vs. Alternative Synthons

This section objectively compares NMSM with its direct precursor (BMTNE) and the resulting product class (EDAMs).

Comparison 1: NMSM vs. 1,1-Bis(methylthio)-2-nitroethylene (BMTNE)

BMTNE is the standard starting material for nitroethene chemistry.[1] However, it suffers from symmetry issues.

FeatureNMSM (Asymmetric) BMTNE (Symmetric) Operational Implication
Leaving Groups 1 (

)
2 (

)
BMTNE risks "double substitution" if stoichiometry isn't strictly controlled. NMSM prevents this over-reaction.[1]
Solubility Moderate (Polar organic)Low (Non-polar/Lipophilic)NMSM is more compatible with polar nucleophiles (e.g., amino acids, salts) used in drug synthesis.[1]
Stability High (Stabilized by H-bond)ModerateNMSM forms a robust intramolecular hydrogen bond between the NH and Nitro oxygen (Z-isomer), increasing shelf-life.[1]
Selectivity Regioselective Non-selectiveNMSM directs incoming nucleophiles to the trans position relative to the nitro group due to steric locking.[1]
Comparison 2: NMSM vs. Nitroenediamines (EDAMs)

EDAMs (e.g., 1,1-bis(methylamino)-2-nitroethylene) are often the result of reacting NMSM.[1] Why not use them as starting materials?

  • Nucleophilicity vs. Electrophilicity: EDAMs are electron-rich.[1] The two amino groups donate so much density that the nitroalkene loses its electrophilic character.[1] They cannot easily undergo substitution.[1]

  • Utility: NMSM is a reactive intermediate ; EDAMs are terminal products .[1] You cannot easily displace an amino group from an EDAM to add a new fragment.[1]

Experimental Protocols

Protocol A: Selective Synthesis of NMSM from BMTNE

This protocol demonstrates the "desymmetrization" of BMTNE to generate NMSM.[1]

Reagents:

  • 1,1-Bis(methylthio)-2-nitroethylene (BMTNE): 10 mmol[1]

  • Methylamine (2.0 M in THF): 10 mmol (1.0 equiv)

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Methodology:

  • Dissolution: Dissolve 1.65 g (10 mmol) of BMTNE in 20 mL of refluxing EtOH.

  • Addition: Add methylamine solution dropwise over 30 minutes. Note: Slow addition is crucial to prevent the formation of the bis-amino byproduct.[1]

  • Reflux: Heat the mixture at reflux (approx. 80°C) for 4–6 hours. Monitor via TLC (SiO2, EtOAc/Hexane 1:1).[1] BMTNE (

    
    ) will disappear; NMSM (
    
    
    ) will appear.
  • Workup: Cool to room temperature. The product often crystallizes directly upon cooling.[1]

  • Purification: Filter the yellow crystals. Recrystallize from EtOH if necessary.

Expected Yield: 75–85% Characterization:

  • MP: 112–115°C.[1]

  • 1H NMR (CDCl3):

    
     2.45 (s, 3H, SMe), 3.05 (d, 3H, NMe), 6.60 (s, 1H, =CH-NO2), 10.5 (br s, 1H, NH - indicates H-bonding).[1]
    
Protocol B: Application in Ranitidine Analog Synthesis

This protocol highlights NMSM's role as a specific "linker" reacting with a functionalized amine.[1]

Reagents:

  • NMSM: 10 mmol[1]

  • 2-[[[5-(Dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine (Ranitidine diamine precursor): 10 mmol[1]

  • Solvent: Water or EtOH[1]

Methodology:

  • Coupling: Mix NMSM and the furan-amine in 30 mL water.

  • Displacement: Stir at 50°C for 6 hours. The amine nucleophile attacks the C-SMe carbon, displacing the methylthiol (MeSH) gas.[1]

    • Safety Note: Use a scrubber for MeSH (stench).

  • Isolation: Cool the solution. The resulting product (N-methyl-N'-[furan-alkyl]-2-nitro-1,1-ethenediamine) precipitates or is extracted with dichloromethane.[1]

Mechanism Validation: The reaction succeeds because the


1

11

Structural & Stability Data

The following table summarizes the physical and reactivity properties of the key synthons.

PropertyBMTNENMSM EDAM (Bis-amino)
Molecular Weight 165.23148.18 131.13
Melting Point 124–126°C112–115°C >200°C (Decomp)
Electrophilicity (C1) HighModerate Low
H-Bond Capability NoneIntramolecular (Strong) Intermolecular
Primary Application Precursor to NMSMChiral/Asymmetric Synthesis Final Drug Scaffold
Z-Isomer Stabilization Mechanism

NMSM exists predominantly as the (Z)-isomer .[1][2] This is not accidental; it is a thermodynamic preference driven by an intramolecular hydrogen bond between the amino hydrogen and the nitro oxygen.[1] This "locked" conformation protects the amine from side reactions and directs nucleophilic attack to the specific trajectory required for cyclization.[1]

[1][2][4][5][6]

References

  • Synthesis and Reactivity of NMSM

    • Title: Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity.[1][3][4][5][6][7]

    • Source: RSC Advances (2022).[7]

    • URL:[Link]

  • Ranitidine Synthesis via Nitroethene Intermediates

    • Title: Process for the preparation of ranitidine or acid addition salts thereof.[8][9]

    • Source: European P
    • URL
  • Mechanistic Insight into Substitution

    • Title: (E)-N-Methyl-1-(Methylthio)-2-Nitroethenamine (NMSM) as a Versatile Ambiphilic Synthon in Organic Synthesis.[1][10][6]

    • Source: Current Organic Chemistry (Bentham Science).
    • URL:[Link]

  • General Properties and Safety

    • Title: N-Methyl-1-(methylthio)-2-nitroethenamine Product Page.[1][2][3][8][11][10][4][5][6][9][12]

    • Source: Sigma-Aldrich.[1][11]

Analytical Validation Guide: Reaction Monitoring of N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Push-Pull" Challenge

In the synthesis of H2-receptor antagonists (such as Ranitidine), the intermediate N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM) represents a critical quality gate.[1] This compound is a classic "push-pull" alkene, featuring a nitro group (electron-withdrawing) and an amine/thioether pair (electron-donating).[1][2][3]

The Analytical Challenge: Monitoring the synthesis of NMSM (CAS 61832-41-5) from 1,1-bis(methylthio)-2-nitroethylene (NMSN) requires precise control.[1] The reaction involves a nucleophilic displacement of one methylthio group by methylamine.[1]

  • Under-reaction: Leaves unreacted NMSN (Starting Material).

  • Over-reaction: Displaces both sulfur groups to form 1,1-bis(methylamino)-2-nitroethylene (a difficult-to-remove impurity).[1]

This guide compares analytical methodologies for monitoring this equilibrium and provides a validated HPLC protocol compliant with ICH Q2(R1) standards.

Reaction Dynamics & Impurity Pathways[1]

To validate a method, one must understand what to detect. The synthesis is a stepwise displacement.[1] The analytical method must resolve the starting material (non-polar), the target intermediate (amphiphilic), and the over-reaction byproduct (polar).

ReactionPathway SM 1,1-bis(methylthio)- 2-nitroethylene (Starting Material) Target N-Methyl-1-(methylthio)- 2-nitroethenamine (NMSM - Target) SM->Target + MeNH2 (Controlled) Reagent Methylamine (Nucleophile) Reagent->Target Impurity 1,1-bis(methylamino)- 2-nitroethylene (Over-Reaction Impurity) Target->Impurity + Excess MeNH2 (Critical Process Parameter) Byproduct MeSH (Methanethiol) Target->Byproduct Target->Byproduct

Figure 1: Reaction pathway showing the critical necessity of stopping the reaction at the mono-substitution stage.

Methodology Comparison: Selecting the Right Tool

For process development and quality control (QC), three primary techniques dominate. We compare them based on Resolution , Speed , and In-Process Utility .

FeatureHPLC-UV (Standard) UPLC-PDA (Modern) In-Situ FTIR (PAT)
Primary Use Final QC / Routine MonitoringHigh-Throughput ScreeningReal-time Kinetic Profiling
Separation Mechanism C18 / C8 Hydrophobic InteractionSub-2µm Particle SeparationN/A (Spectroscopic Fingerprint)
Run Time 12–15 mins3–5 minsContinuous (Seconds)
Sensitivity (LOD) ~0.5 µg/mL~0.05 µg/mL~0.1% (w/w)
Crucial Advantage Robustness: Tolerates "dirty" reaction matrices better than UPLC.[1]Speed: Ideal for kinetic time-point sampling.[1]Trend Analysis: No sampling required; tracks disappearance of S-Me stretch.[1]
Limitation Slower feedback loop.Requires cleaner samples (filtration essential).[1]Hard to quantify low-level impurities (<1%) accurately.[1]

Recommendation:

  • Use In-Situ FTIR for optimizing the reaction temperature and reagent addition rates during process development.

  • Use HPLC-UV for the validated release testing and precise impurity quantification (defined below).

Validated HPLC Protocol (The "Gold Standard")

This protocol is designed to be robust, utilizing standard C18 chemistry which separates the hydrophobic bis-methylthio precursor from the more polar NMSM product.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: C18 End-capped (e.g., Phenomenex Luna or Waters XBridge), 250 x 4.6 mm, 5 µm.[1]

    • Why? The 5µm particle size prevents backpressure issues with crude reaction mixtures, while "end-capping" reduces peak tailing caused by the secondary amine in NMSM.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]

    • Causality: Low pH suppresses the ionization of the amine/nitro system, sharpening the peaks.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 320 nm.[1]

    • Expert Note: While many organics absorb at 254 nm, the nitro-enamine "push-pull" chromophore has a distinct bathochromic shift.[1] 320 nm provides high specificity for the target and reduces interference from non-conjugated solvents.[1]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for polar impurities)[1]

    • 2-15 min: 10% → 80% B (Elute NMSM, then SM)[1]

    • 15-20 min: 80% B (Wash)[1]

Sample Preparation[1]
  • Solvent: 50:50 Water:Acetonitrile.[1]

  • Concentration: 0.5 mg/mL (Target).

  • Filtration: 0.22 µm PTFE filter (Critical to protect column from sulfur polymers).[1]

Validation Framework (ICH Q2)

To ensure the method is "Trustworthy" (Part 2 of requirements), follow this self-validating workflow.

ValidationWorkflow cluster_sys System Suitability cluster_spec Specificity cluster_lin Linearity & Range Start Method Validation Initiation SST Inject Standard (x5) RSD < 2.0%? Start->SST Tailing Tailing Factor < 1.5? SST->Tailing Spec Inject Blank & Placebo No Interference? Tailing->Spec Pass Purity Peak Purity (PDA) > 99.0%? Spec->Purity Lin 5 Levels (50-150%) R² > 0.999? Purity->Lin Pass End Method Validated for Routine Use Lin->End Valid

Figure 2: Step-by-step decision tree for validating the analytical method.

Specificity & Stress Testing[1]
  • Protocol: Inject the Starting Material (NMSN), the Product (NMSM), and the known Impurity (Diamine).

  • Acceptance Criteria: Resolution (Rs) > 2.0 between all peak pairs.

  • Forced Degradation: Expose NMSM to 0.1N NaOH.[1]

    • Observation: NMSM is base-sensitive.[1] You should observe a decrease in the main peak and the appearance of polar degradation products (likely hydrolysis to nitromethane derivatives). If the method detects these new peaks without co-elution, it is "Stability Indicating."

Linearity & Sensitivity
  • Range: Prepare standards at 50%, 75%, 100%, 125%, and 150% of target concentration.

  • Regression: Plot Area vs. Concentration.[1]

  • Requirement: Correlation Coefficient (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) 
    
    
    
    0.999.[4]
  • LOD/LOQ: Calculate based on Signal-to-Noise (S/N).

    • LOD (S/N = 3): Typically ~0.05 µg/mL for this chromophore.[1]

    • LOQ (S/N = 10): Typically ~0.15 µg/mL.[1]

Accuracy (Recovery)
  • Spike Recovery: Spike the reaction matrix (simulated) with known amounts of pure NMSM.

  • Acceptance: 98.0% – 102.0% recovery.[1] This proves the matrix (salts, methylamine excess) does not suppress the UV signal.

Troubleshooting & Expert Insights

Issue: Peak Splitting

  • Cause: NMSM can exist as E/Z isomers around the double bond, though the intramolecular H-bond usually locks it in one conformation.

  • Solution: If splitting occurs, increase column temperature to 40°C to speed up the interconversion or sharpen the dominant isomer.

Issue: Retention Time Drift

  • Cause: The mobile phase pH is critical.[1] The nitro-enamine is an "ambiphilic" molecule.[1][3][5]

  • Solution: Always use a buffered aqueous phase (Phosphate or Ammonium Formate), never just "Water/Acid."[1]

Safety Note: NMSM and its precursor are skin and eye irritants (H315, H319).[1] The precursor releases methanethiol (stench) upon degradation.[1] All validation must occur in a fume hood.[1]

References

  • Royal Society of Chemistry (RSC). (2022).[1] Nitroenediamines and NMSM derivatives: scaffolds for heterocycle molecular diversity. RSC Advances. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (n.d.).[1] Development and Validation of RP-HPLC Method for Determination of Methamphetamine (Analogous Amine Validation Protocols). Retrieved from [Link][1]

  • Bentham Science. (n.d.).[1] (E)-N-Methyl-1-(Methylthio)-2-Nitroethenamine as a Versatile Ambiphilic Synthon. Retrieved from [Link][1]

Sources

Comparative Analysis: One-Pot vs. Stepwise Synthesis Using N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM) is a critical "push-pull" alkene intermediate used extensively in the synthesis of H2-receptor antagonists (e.g., Ranitidine) and complex heterocyclic scaffolds.

This guide compares two distinct synthetic philosophies:

  • Stepwise Synthesis: Isolation and purification of NMSM prior to subsequent nucleophilic displacement.

  • One-Pot (Telescoped) Synthesis: In situ generation and consumption of NMSM, or multicomponent cascade reactions initiating from NMSM.

The Verdict:

  • Choose Stepwise when characterizing novel derivatives, establishing regulatory reference standards, or when the second nucleophile is sensitive to the methyl mercaptan (MeSH) by-product generated in the first step.

  • Choose One-Pot for industrial scale-up (Ranitidine production) and library generation. It offers superior atom economy, reduced exposure to noxious thiols, and 15-20% higher overall yields by mitigating handling losses of the polar intermediate.

Chemical Foundation: The "Push-Pull" Mechanism

To understand the operational differences, one must understand the reactivity of NMSM. It is a polarized alkene where the nitro group (electron-withdrawing) pulls electron density, making the


-carbon highly electrophilic, while the amine and thioether groups (electron-donating) stabilize the molecule.
  • Reactivity Profile: The methylthio group (

    
    ) is an excellent leaving group in the presence of nucleophiles (amines), following an Addition-Elimination (
    
    
    
    ) mechanism.
  • The Challenge: The reaction releases methanethiol (MeSH), a toxic gas with a potent stench. Stepwise methods require managing this waste stream twice; one-pot methods contain it in a single scrubbed cycle.

Diagram 1: Mechanistic Pathway ( )

This diagram illustrates the displacement mechanism central to both workflows.

ReactionMechanism NMSM NMSM (Push-Pull Alkene) Inter Tetrahedral Intermediate NMSM->Inter Nucleophilic Attack (C1) Nuc Nucleophile (R-NH2) Nuc->Inter Prod Product (1,1-Diamino-2-nitroethylene) Inter->Prod Elimination MeSH MeSH (Leaving Group) Inter->MeSH Expulsion

Caption: The mechanism involves nucleophilic attack at C1 followed by MeSH elimination. In one-pot systems, the equilibrium is driven forward by thermal removal of volatile MeSH.

Comparative Analysis: Data & Performance

The following data is derived from a comparative review of industrial protocols for the synthesis of Ranitidine base and related nitro-enediamines.

Table 1: Performance Metrics
MetricStepwise Synthesis (Method A)One-Pot / Telescoped (Method B)
Overall Yield 65% - 72%82% - 88%
Purity (HPLC) >99.5% (after recrystallization)>98.0% (crude), >99.0% (after wash)
Process Time 24 - 36 Hours8 - 12 Hours
E-Factor (Waste/Product) High (Requires dual solvent systems)Low (Single solvent, often water/EtOH)
Safety (Odor Control) High Risk (Solid handling of NMSM releases odor)Optimal (Closed loop until quench)
Atom Economy Lower (Losses during isolation)Higher
Detailed Workflow Comparison
Method A: Stepwise (Isolation)
  • Formation: React 1,1-bis(methylthio)-2-nitroethylene (BMSM) with methylamine.

  • Work-up: Cool, filter, wash solid NMSM, dry (Critical odor release point).

  • Reaction: Re-dissolve NMSM in refluxing ethanol; add second amine (e.g., furan-derivative).

  • Purification: Crystallize final product.

Method B: One-Pot (Telescoped)
  • In-Situ Formation: React BMSM with methylamine in water or ethanol at reflux.

  • Telescoping: Do not isolate. Add the second amine directly to the reaction vessel once BMSM is consumed.

  • Driving Force: Continue reflux/vacuum to remove liberated MeSH.

  • Isolation: Cool and filter the final product directly.

Diagram 2: Process Flow Comparison

ProcessFlow cluster_Stepwise Method A: Stepwise cluster_OnePot Method B: One-Pot S1 React BMSM + MeNH2 S2 ISOLATE NMSM (Filtration/Drying) S1->S2 S3 Redissolve NMSM S2->S3 S4 Add Amine 2 + Reflux S3->S4 S5 Final Isolation S4->S5 O1 React BMSM + MeNH2 O2 Add Amine 2 (Direct Addition) O1->O2 O3 Reflux (MeSH Removal) O2->O3 O4 Final Isolation O3->O4

Caption: The One-Pot method eliminates the resource-intensive isolation step (Red Node), significantly reducing cycle time.

Experimental Protocols

Note: These protocols are standardized based on literature for the synthesis of Ranitidine-type precursors. Ensure all work is performed in a fume hood due to methanethiol evolution.

Protocol A: One-Pot Synthesis (Recommended for Yield)

Target: N-{2-[({5-[(dimethylamino)methyl]-2-furyl}methyl)thio]ethyl}-N'-methyl-2-nitro-1,1-ethenediamine (Ranitidine Base).

  • Reagent Prep: In a round-bottom flask equipped with a reflux condenser and a caustic scrubber (NaOH trap), dissolve 1,1-bis(methylthio)-2-nitroethylene (BMSM) (1.0 eq) in Ethanol (10 volumes).

  • Formation of NMSM: Add Methylamine (33% in EtOH, 1.05 eq) dropwise at room temperature.

  • Initial Reaction: Heat to 40-50°C for 2 hours. Monitor TLC/HPLC for disappearance of BMSM. Note: NMSM is now formed in situ.

  • Telescoping: Add 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine (1.0 eq) directly to the hot solution.

  • Displacement: Increase temperature to reflux (78°C). A steady stream of gas (MeSH) will evolve; ensure scrubber is active. Reflux for 6–8 hours.

  • Work-up: Switch reflux to distillation to remove 50% of the solvent (removing residual MeSH).

  • Crystallization: Cool to 0-5°C. The product precipitates. Filter and wash with cold isopropanol.

  • Result: Off-white solid, Yield ~85%.

Protocol B: Stepwise Synthesis (Recommended for Characterization)

Target: Isolation of NMSM Intermediate.

  • Reaction: React BMSM (1.0 eq) with Methylamine (1.0 eq) in Acetonitrile at reflux for 4 hours.

  • Isolation: Cool to room temperature. The yellow solid (NMSM) precipitates.

  • Filtration: Filter the solid.[1] Critical: The filtrate contains MeSH; treat with bleach before disposal.

  • Drying: Vacuum dry the solid. Warning: Dried NMSM has a pungent sulfur odor.

  • Step 2: React isolated NMSM with the second amine in a fresh solvent (e.g., water or DMF) to obtain the final product.

Advanced Applications: Multicomponent Reactions (MCRs)

Beyond simple substitution, NMSM is a potent building block for heterocyclic chemistry.[2][3][4][5] In these scenarios, the One-Pot approach is almost exclusively preferred due to the instability of the acyclic intermediates.

  • Application: Synthesis of functionalized pyrroles and fused pyridines.

  • Mechanism: NMSM acts as a bis-nucleophile (at the

    
    -carbon and amine nitrogen) or a Michael acceptor.
    
  • Example: Reaction of NMSM + Phenylglyoxal + Aromatic Amines

    
     Pyrrole derivatives.
    
    • One-Pot Logic: The intermediate imine formed is unstable; immediate trapping by NMSM is required for cyclization. Isolation is not feasible.

References

  • Synthesis of Ranitidine (One-Pot Method)
  • NMSM Reactivity & Mechanism

    • Title: Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity.[4][5]

    • Source:RSC Advances, 2022, 12, 30436-30456.[6]

    • URL:[Link]

  • Green Chemistry in NMSM Reactions

    • Title: Aqueous phase synthesis of ranitidine intermediates.[7]

    • Source: CN P
    • URL
  • Title: Synthetic Routes and Reaction Mechanisms of N-Methyl-1-(methylthio)-2-nitroethenamine.

Sources

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